molecular formula C9H9BrFNO2 B1424999 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 801303-33-3

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1424999
CAS No.: 801303-33-3
M. Wt: 262.08 g/mol
InChI Key: GDYDISRVUKFNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a highly valuable synthetic intermediate, specifically a Weinreb amide, in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a key precursor for the synthesis of ketones and other carbonyl derivatives. The compound features two key reactive sites: the bromo substituent and the fluoro substituent on the aromatic ring. The bromo group is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing researchers to elaborate the core scaffold and create biaryl or alkynyl structures (source: https://www.organic-chemistry.org/abstracts/lit2/780.shtm). The electron-withdrawing fluoro group can be utilized in nucleophilic aromatic substitution reactions to introduce a variety of nitrogen, oxygen, or sulfur-based nucleophiles, further diversifying the molecular architecture (source: https://pubs.acs.org/doi/10.1021/jo00127a022). Most importantly, the N-methoxy-N-methylamide (Weinreb amide) functional group is strategically designed to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones cleanly and efficiently without over-addition, a common side reaction with standard esters (source: https://pubs.acs.org/doi/10.1021/jo00838a009). This makes it an indispensable tool for the controlled, step-wise construction of complex target molecules, particularly in the development of pharmaceutical candidates and agrochemicals where the benzamide core is a privileged structure. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYDISRVUKFNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681107
Record name 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-33-3
Record name 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the use of versatile and reliable building blocks that offer predictable reactivity and high yields. This compound, a specialized Weinreb amide, has emerged as a compound of significant interest for researchers and scientists. Its unique structural features—a halogenated aromatic ring and the N-methoxy-N-methylamide functionality—make it an invaluable intermediate for the synthesis of ketones and other complex organic molecules, mitigating the common issue of over-addition often seen with more reactive organometallic reagents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safe handling, tailored for professionals in the pharmaceutical and chemical research sectors.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzamide that serves as a stable and effective acylating agent. The presence of bromide and fluoride atoms on the phenyl ring provides handles for further functionalization, such as cross-coupling reactions, thereby increasing its synthetic utility.

Chemical Structure

cluster_0 This compound C1 C C2 C C1->C2 C(O) C=O C1->C(O) C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 N N C(O)->N CH3 CH3 N->CH3 OCH3 OCH3 N->OCH3

Caption: Chemical structure of this compound.

Key Properties Summary
PropertyValueSource
CAS Number 801303-33-3[1][2][3]
Molecular Formula C₉H₉BrFNO₂[2]
Molecular Weight 262.08 g/mol [2]
IUPAC Name This compound[2]
SMILES CON(C)C(=O)C1=CC=C(Br)C=C1F[2]
Purity Typically ≥97%[2]

Synthesis and Reaction Mechanism

The synthesis of this compound typically proceeds via the acylation of N,O-dimethylhydroxylamine with an activated derivative of 4-bromo-2-fluorobenzoic acid. This method is robust and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow

The overall process involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

G start 4-Bromo-2-fluorobenzoic Acid reagent1 Activating Agent (e.g., SOCl₂, EDCI/HOBt) start->reagent1 Activation intermediate Activated Carboxylic Acid (Acyl Chloride or Activated Ester) reagent1->intermediate reagent2 N,O-Dimethylhydroxylamine HCl + Base (e.g., Et₃N, DIPEA) intermediate->reagent2 Amidation product This compound reagent2->product workup Aqueous Workup & Purification product->workup Isolation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Weinreb amides and is adapted from established methodologies for similar compounds.[4][5]

  • Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation Reaction: To the activated carboxylic acid mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Core Application: A Gateway to Ketone Synthesis

The primary value of this compound lies in its function as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[6] This makes it an exceptionally reliable method for ketone synthesis.

G cluster_0 Synthetic Utility weinreb 4-Bromo-2-fluoro-N-methoxy- N-methylbenzamide organometallic Organometallic Reagent (R-MgX or R-Li) weinreb->organometallic Nucleophilic Addition intermediate Stable Tetrahedral Intermediate organometallic->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup Protonation & Collapse ketone Target Ketone (4-Bromo-2-fluoro-phenyl-R-ketone) workup->ketone further_rxn Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) ketone->further_rxn Post-Modification

Caption: Role of the Weinreb amide in controlled ketone synthesis and further diversification.

This controlled reactivity is crucial in multi-step syntheses where preserving functional groups is essential. The resulting ketone can then be a pivotal intermediate for more complex targets in drug discovery programs, including those in oncology and neurology.[7]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) should always be consulted, the hazard profile can be inferred from structurally related compounds.[8][9][10]

Hazard CategoryPrecautionary Measures
Inhalation May cause respiratory irritation. Use in a well-ventilated area or with local exhaust ventilation.[8][10]
Skin Contact Causes skin irritation. Wear appropriate chemical-resistant gloves and protective clothing.[9]
Eye Contact Causes serious eye irritation. Wear safety glasses or chemical goggles.[9]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when handling.[10]
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for organic synthesis, particularly within the pharmaceutical industry. Its role as a Weinreb amide provides a reliable and high-yielding pathway to ketones, avoiding common synthetic pitfalls. The presence of two distinct halogen atoms offers further opportunities for molecular diversification, making it a strategic building block for creating novel and complex bioactive molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is key to leveraging its full potential in the quest for new therapeutic agents.

References

  • Dongguan Kangrun Experimental Technology Co., Ltd. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.
  • ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.
  • PubChem. CID 160779897.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
  • Expert Sourcing. 4-Bromo-N-methoxy-N-methylbenzamide for Chemical Synthesis.
  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide.

Sources

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in contemporary organic synthesis. As a Weinreb-Nahm amide, this compound serves as a versatile precursor for the synthesis of ketones and other complex molecules, making its unambiguous characterization paramount for researchers in medicinal chemistry and drug development.[1][2] This document moves beyond a mere presentation of data, offering insights into the structural correlations that govern its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Architecture and Spectroscopic Implications

This compound (CAS No. 801303-33-3) possesses a distinct set of functional groups that give rise to a predictable yet nuanced spectroscopic profile.[3] The molecule's core is a di-substituted aromatic ring, functionalized with a bromine and a fluorine atom. The key feature is the Weinreb-Nahm amide group, N-methoxy-N-methylamide, which is notable for its stability and controlled reactivity with organometallic reagents.[1][2]

The strategic placement of the bromo and fluoro substituents on the aromatic ring, ortho and para to the amide linkage respectively, induces specific electronic effects and steric interactions that are directly observable in the spectral data. Understanding these relationships is crucial for confirming the compound's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a molecule of this complexity, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by three distinct regions: the aromatic protons, the N-methoxy protons, and the N-methyl protons. The aromatic region is particularly informative due to the splitting patterns caused by both proton-proton and proton-fluorine couplings.

  • Aromatic Protons (3H): These protons, located on a trisubstituted benzene ring, typically resonate between 7.0 and 8.0 ppm.[4][5] The electron-withdrawing nature of the amide, fluoro, and bromo groups shifts these protons downfield. The splitting pattern will be complex, appearing as a series of doublets and triplets of doublets due to ³J (ortho), ⁴J (meta), and J(H-F) coupling constants.

  • N-Methoxy Protons (-OCH₃, 3H): This group is expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically found in the range of 3.6 - 3.8 ppm.

  • N-Methyl Protons (-NCH₃, 3H): Similar to the methoxy protons, this group will also present as a sharp singlet, typically resonating slightly upfield from the methoxy group, around 3.2 - 3.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 7.9 m 1H Aromatic C-H
~ 7.4 - 7.5 m 1H Aromatic C-H
~ 7.2 - 7.3 m 1H Aromatic C-H
~ 3.7 s 3H -OCH₃

| ~ 3.3 | s | 3H | -NCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. Due to the molecule's lack of symmetry, nine distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 164-168 ppm.

  • Aromatic Carbons (6C): These carbons resonate in the 115-160 ppm range.[5][6] The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the other substituted carbons.

  • N-Methoxy Carbon (-OCH₃): This signal is expected around 61-62 ppm.

  • N-Methyl Carbon (-NCH₃): This signal typically appears further upfield, around 32-34 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~ 165 C=O (Amide)
~ 158 (d, ¹JCF ≈ 250 Hz) C-F
~ 115 - 140 4 x Aromatic C-H & 1 x Aromatic C-C
~ 120 C-Br
~ 61.5 -OCH₃

| ~ 33.0 | -NCH₃ |

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially in the aromatic region.

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to simplify the spectrum and provide multiplicity information. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum using the solvent residual peak or TMS.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 Da.

  • Expected Molecular Weight: C₉H₉⁷⁹BrFNO₂ = 245.98 g/mol ; C₉H₉⁸¹BrFNO₂ = 247.98 g/mol .

  • High-Resolution MS (HRMS): For an exact mass measurement, the calculated monoisotopic mass for [M+H]⁺ (C₉H₁₀BrFNO₂⁺) is 246.9924 (for ⁷⁹Br).

Fragmentation Pathway

The fragmentation of Weinreb amides under electron ionization (EI) or electrospray ionization (ESI) is well-characterized.[7][8] The primary cleavage occurs at the N-CO bond, which is a common pathway for amides.[7]

fragmentation M [M+H]⁺ m/z 247/249 F1 [C₈H₅BrFO]⁺ 4-Bromo-2-fluorobenzoyl cation m/z 203/205 M->F1 - N(O)H(CH₃)₂ F2 [C₇H₅BrF]⁺ m/z 174/176 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

  • α-Cleavage: The most prominent fragmentation is the cleavage of the amide C-N bond, leading to the formation of the stable 4-bromo-2-fluorobenzoyl cation at m/z 203/205.[7]

  • Decarbonylation: This benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-bromo-2-fluorophenyl cation at m/z 174/176.

Table 3: Predicted MS Fragmentation Data

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment
247/249 [M+H]⁺
203/205 [C₈H₅BrFO]⁺

| 174/176 | [C₇H₄BrF]⁺ |

MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is a robust method for this type of molecule, typically yielding the protonated molecule [M+H]⁺.

  • Analysis:

    • Full Scan: Acquire a full scan MS spectrum to identify the molecular ion peak and its characteristic bromine isotope pattern.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ peak (m/z 247 or 249) and subject it to collision-induced dissociation (CID) to generate the fragment ions. This confirms the structure and connectivity.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

  • C=O Stretch (Amide I Band): This will be the most intense and prominent absorption in the spectrum, expected in the region of 1650-1680 cm⁻¹.[9][10][11] The conjugation with the aromatic ring and the electronic effects of the amide nitrogen typically place this band at a lower wavenumber compared to a simple ketone.

  • Aromatic C=C Stretches: Several medium to sharp bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[4]

  • C-F and C-Br Stretches: The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H Stretch
2970-2850 Medium-Weak Aliphatic C-H Stretch
~ 1665 Strong C=O Stretch (Amide I)
1600-1450 Medium-Strong Aromatic C=C Stretch
~ 1220 Strong C-F Stretch
~ 1000 Medium C-N Stretch

| ~ 580 | Medium | C-Br Stretch |

IR Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

  • Data Analysis: Identify the key absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.

Synthesis and Workflow Overview

A robust analytical characterization is informed by an understanding of the synthetic route, which can predict potential impurities. This compound is typically prepared via the amidation of 4-bromo-2-fluorobenzoic acid or its corresponding acyl chloride.

synthesis A 4-Bromo-2-fluorobenzoic Acid B 4-Bromo-2-fluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ D Product: This compound B->D + C Base (e.g., Pyridine) C N,O-Dimethylhydroxylamine (Me(MeO)NH) C->D

Caption: Common synthetic pathway to the target compound.

This common route suggests that potential impurities could include unreacted starting materials (4-bromo-2-fluorobenzoic acid) or byproducts from the coupling reaction. These would be readily identifiable by the spectroscopic methods detailed above (e.g., a broad O-H stretch in the IR for the carboxylic acid).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with characteristic shifts and couplings confirming the substitution pattern. Mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by amide bond cleavage, with the bromine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy offers rapid confirmation of the essential amide and aromatic functional groups. Together, these techniques provide a robust and self-validating analytical package for any researcher or scientist working with this important synthetic intermediate.

References

  • Unknown. (n.d.). Infrared spectroscopic studies of amides and anilides.
  • Unknown. (2025-08-07). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Unknown. (2021-03-24). Interpreting Aromatic NMR Signals. YouTube.
  • TheElkchemist. (2024-09-17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Unknown. (2020-04-24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
  • Unknown. (2016-03-17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Unknown. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
  • Unknown. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Unknown. (2020-04-08). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
  • Unknown. (2024-03-17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • Unknown. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.
  • Unknown. (2018-06-12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH.
  • Unknown. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • Unknown. (n.d.). This compound. 东莞康润实验科技有限公司.
  • Unknown. (n.d.). Weinreb ketone synthesis. Wikipedia.
  • Unknown. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.

Sources

The Weinreb-Nahm Amide: A Technical Guide to a Cornerstone of Modern Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable and selective synthesis of ketones is a frequent and often critical challenge. Traditional methods involving the addition of potent organometallic reagents to carboxylic acid derivatives like esters or acid chlorides are notoriously plagued by over-addition, leading to the undesired formation of tertiary alcohols.[1][2][3][4] This lack of control can significantly impact yield and purity, complicating synthetic routes and delaying discovery efforts.

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb-Nahm amide.[1][5] This functional group has since become an indispensable tool in the synthetic chemist's arsenal, prized for its ability to cleanly and efficiently deliver ketones upon reaction with a wide range of organometallic reagents.[1][2] This in-depth guide will explore the mechanistic underpinnings of the Weinreb-Nahm ketone synthesis, provide practical insights into its application, and detail the experimental protocols that ensure its successful implementation.

The Core Principle: Taming Reactivity Through Chelation

The remarkable success of the Weinreb-Nahm amide lies in its unique ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2][3][6][7][8] This intermediate is the lynchpin of the reaction's selectivity, effectively preventing the over-addition that plagues other acylating agents.[1][3][4]

Let's dissect this critical mechanistic feature:

  • Nucleophilic Addition: The reaction commences with the nucleophilic attack of an organometallic reagent (e.g., a Grignard or organolithium reagent) on the electrophilic carbonyl carbon of the Weinreb-Nahm amide.[2][] This forms a tetrahedral intermediate.

  • Chelation and Stabilization: Unlike the transient intermediates in reactions with esters or acid chlorides, the tetrahedral intermediate formed from a Weinreb-Nahm amide is stabilized by chelation.[1][10] The lone pair of electrons on the N-methoxy oxygen coordinates to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent, which is also coordinated to the carbonyl oxygen. This forms a stable five-membered ring.

  • Arrest of Reactivity: This chelated intermediate is stable at low temperatures and does not readily collapse to release the ketone.[1][11] This stability is the key to preventing a second nucleophilic addition. The steric and electronic properties of this chelated species render it significantly less electrophilic than a free ketone.

  • Controlled Liberation of the Ketone: Upon acidic workup, the stable chelate is hydrolyzed, leading to the collapse of the tetrahedral intermediate and the formation of the desired ketone.[2][6]

This elegant mechanism ensures a clean, high-yielding conversion to the ketone, a testament to the thoughtful design of the Weinreb-Nahm amide.

Visualizing the Mechanism of Action

The following diagram illustrates the key steps in the Weinreb-Nahm ketone synthesis, highlighting the formation of the stable, chelated tetrahedral intermediate.

Caption: The chelated tetrahedral intermediate is the key to preventing over-addition.

Practical Considerations and Experimental Protocols

The successful application of the Weinreb-Nahm ketone synthesis hinges on careful consideration of reagents and reaction conditions.

Preparation of Weinreb-Nahm Amides

A significant advantage of this methodology is the straightforward preparation of the Weinreb-Nahm amide itself.[10] Several reliable methods exist, starting from common carboxylic acid derivatives.

This is often the most direct route. The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.

Exemplary Protocol: Synthesis of N-methoxy-N-methylacetamide [12]

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (2.0 eq).

  • After stirring for 10 minutes, add acetyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired Weinreb-Nahm amide.

Direct conversion from carboxylic acids is also highly efficient using standard peptide coupling reagents.

Exemplary Protocol: Using Coupling Agents [10]

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Workup typically involves dilution with an organic solvent, washing with aqueous acid and base to remove excess reagents, drying, and concentration.

The Ketone Synthesis: Reagents and Conditions

The choice of organometallic reagent and reaction conditions is crucial for a successful ketone synthesis.

Organometallic ReagentTypical ConditionsCompatibility and Notes
Grignard Reagents (R-MgX) THF or Et₂O, -78 °C to 0 °CHighly versatile and widely used. Tolerant of a broad range of functional groups.[1]
Organolithium Reagents (R-Li) THF or Et₂O, -78 °CGenerally more reactive than Grignard reagents. Low temperatures are critical to prevent side reactions.[1]
Organocuprates (R₂CuLi) THF, -78 °CUseful for the introduction of less nucleophilic groups and for conjugate additions to α,β-unsaturated Weinreb amides.
Reducing Agents (e.g., DIBAL-H, LiAlH₄) THF, -78 °CUsed for the synthesis of aldehydes from Weinreb-Nahm amides.[1][6] Careful control of stoichiometry is important.

General Protocol for Ketone Synthesis

  • Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (1.1-1.5 eq) dropwise, maintaining the low temperature.

  • Stir the reaction at -78 °C for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Scope and Limitations: A Field-Proven Perspective

The Weinreb-Nahm ketone synthesis is celebrated for its broad functional group tolerance, a key factor in its widespread adoption in complex molecule synthesis.[1]

Tolerated Functional Groups:

  • Esters

  • Amides (other than the Weinreb amide)

  • Nitriles

  • Halogens

  • Ethers (including silyl ethers)

  • Olefins

  • N-protected amino acids[1]

This broad compatibility often obviates the need for extensive protecting group strategies, streamlining synthetic routes.

Limitations and Considerations:

  • Steric Hindrance: Highly hindered Weinreb amides or organometallic reagents may lead to sluggish or incomplete reactions. In such cases, elevating the reaction temperature may be necessary, but this should be done with caution to avoid decomposition of the intermediate.

  • Enolizable Protons: The presence of acidic protons α to the carbonyl group can lead to deprotonation by the organometallic reagent, consuming the nucleophile and reducing the yield of the desired ketone. Using a non-nucleophilic base to pre-form the enolate can sometimes mitigate this issue, or alternatively, using a less basic organometallic reagent like an organocuprate.

  • Alternative Reactivity: While rare, certain highly reactive organometallic reagents or specific substrates may exhibit alternative reactivity pathways. Careful reaction monitoring is always recommended.

Conclusion: An Enduring Legacy in Synthesis

The Weinreb-Nahm ketone synthesis is a prime example of how a deep understanding of reaction mechanisms can lead to the development of powerful and reliable synthetic tools. By ingeniously leveraging the stabilizing effect of chelation, Weinreb and Nahm provided a solution to the persistent problem of over-addition in ketone synthesis. This methodology has not only proven its mettle in countless academic and industrial laboratories but continues to be a go-to strategy for the construction of complex molecular architectures. For the modern synthetic chemist, a thorough understanding of the principles and practicalities of the Weinreb-Nahm reaction is not just beneficial—it is essential.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Kim, M., Lee, H., Han, K. J., & Kay, K. (2003).
  • Szostak, M., Yao, L., & Aubé, J. (2010). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society, 132(6), 2078–2079. [Link]
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Grokipedia. Weinreb ketone synthesis. [Link]
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.
  • ResearchGate. Synthetic Approaches to N‐Methoxy‐N‐methylamides. [Link]
  • Química Organica.org. Weinreb (ketone synthesis). [Link]
  • ResearchGate. Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview. [Link]
  • Khalid, M., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Chemistry and Environment, 23(10), 139-156.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • Weinreb Amides. (n.d.). Current Protocols in Nucleic Acid Chemistry.
  • Szostak, M., Yao, L., & Aubé, J. (2010).
  • chemeurope.com. Weinreb ketone synthesis. [Link]
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives - Interconversion & Organometallics: Crash Course Organic Chemistry #32 [Video]. YouTube.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • ResearchGate.
  • National Institutes of Health.
  • Ogiwara, Y., Uchiyama, K., & Sakai, N. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48197–48204. [Link]
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(12), 3639–3648.
  • ResearchGate. (PDF)
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]
  • ResearchGate.

Sources

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a cornerstone in modern medicinal chemistry and agrochemical development. Their remarkable versatility, stemming from a deceptively simple chemical scaffold, has given rise to a diverse array of bioactive molecules with profound impacts on human health and food security. This technical guide provides an in-depth exploration of the applications of substituted benzamides, moving beyond a mere catalog of uses to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practicalities of their synthesis and characterization. Our focus is on providing not just the "what," but the "why" and the "how," to empower researchers in their own discovery and development efforts.

The Benzamide Core: A Privileged Structure in Bioactive Compound Design

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, serves as a privileged structure in drug discovery. This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitutions on both the aromatic ring and the amide nitrogen. These substitutions modulate the molecule's electronic properties, lipophilicity, and steric profile, allowing for the fine-tuning of its pharmacological or biological activity.

Therapeutic Applications in Medicine: Modulating Key Signaling Pathways

Substituted benzamides have found widespread application in medicine, primarily as antipsychotics, antiemetics, and, more recently, as promising anticancer agents. Their therapeutic effects are largely attributed to their ability to interact with specific G-protein coupled receptors (GPCRs) and enzymes.

Antipsychotics and Antiemetics: Targeting Dopamine D2 Receptors

A significant class of substituted benzamide drugs exerts its effects by antagonizing dopamine D2 receptors in the central nervous system. This interaction is crucial for their efficacy in treating psychosis and managing nausea and vomiting.[1][2][3]

Key Examples:

  • Metoclopramide: A widely used antiemetic and prokinetic agent, metoclopramide's primary mechanism of action is the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[3] This action inhibits the signaling cascade that leads to nausea and vomiting.

  • Amisulpride and Sulpiride: These are atypical antipsychotics that selectively block D2 and D3 dopamine receptors, particularly in the mesolimbic pathway. This selectivity is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.

  • Remoxipride: Known for its high selectivity for D2 receptors, remoxipride was developed as an atypical antipsychotic.[1] Although its clinical use was limited due to side effects, it remains a valuable research tool for studying the dopamine system.

Signaling Pathway:

The antagonism of the dopamine D2 receptor by substituted benzamides disrupts the normal signaling cascade initiated by dopamine. This G-protein coupled receptor, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, benzamide antagonists prevent this inhibition, thereby modulating downstream signaling pathways.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream Phosphorylates & Modulates

Caption: Dopamine D2 receptor signaling pathway and its inhibition by substituted benzamides.

Anticancer Agents: A New Frontier

Emerging research has highlighted the potential of substituted benzamides as anticancer therapeutics.[4][5][6][7][8] Their mechanisms of action in this context are more varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Key Examples and Mechanisms:

  • Histone Deacetylase (HDAC) Inhibitors: Several benzamide derivatives have been identified as potent HDAC inhibitors.[9] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The benzamide moiety often acts as a zinc-binding group, interacting with the zinc ion in the active site of the HDAC enzyme.

  • Targeting other signaling pathways: Some benzamide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[6]

Structure-Activity Relationship (SAR) Insights:

For benzamide-based HDAC inhibitors, the SAR is often well-defined. Key structural features typically include:

  • A zinc-binding group (the benzamide) that chelates the zinc ion in the enzyme's active site.

  • A linker region of appropriate length and flexibility that connects the zinc-binding group to the cap group.

  • A "cap" group that interacts with the surface of the enzyme, often through hydrophobic or aromatic interactions.

Applications in Agrochemicals: Protecting Crops from Fungal Pathogens

Substituted benzamides have also made a significant impact in the field of agriculture, particularly as fungicides. Their high efficacy and novel modes of action make them valuable tools for integrated pest management and for combating the development of resistance to other fungicide classes.

SDHI Fungicides: Inhibiting Fungal Respiration

A major class of benzamide fungicides belongs to the succinate dehydrogenase inhibitors (SDHIs).[10][11][12][13][14] These compounds target a crucial enzyme in the mitochondrial electron transport chain of fungi.

Key Example:

  • Boscalid: A broad-spectrum fungicide, boscalid is effective against a wide range of fungal pathogens.[10][12] It acts by binding to the ubiquinone-binding site (Q-site) of complex II (succinate dehydrogenase) in the fungal respiratory chain. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to the death of the fungal cell.

Mechanism of Action:

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Releases Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol Reduced Boscalid Boscalid (SDHI Fungicide) Boscalid->Complex_II Binds & Inhibits Succinate Succinate Succinate->Complex_II Oxidized Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Binds Complex_III Complex III Ubiquinol->Complex_III Transfers electrons ATP_Production ATP Production (Cellular Energy) Complex_III->ATP_Production Contributes to

Caption: Mechanism of action of boscalid as a succinate dehydrogenase inhibitor (SDHI).

Disrupting the Fungal Cytoskeleton

Another class of benzamide fungicides exhibits a unique mode of action by targeting the fungal cytoskeleton.

Key Example:

  • Fluopicolide: This fungicide is highly effective against oomycetes, a group of destructive plant pathogens. Fluopicolide disrupts the localization of spectrin-like proteins in oomycetes. These proteins are essential for maintaining the integrity of the cell membrane and for cytokinesis. By disrupting these proteins, fluopicolide causes a rapid breakdown of the fungal cell structure.

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted benzamides is typically achieved through the coupling of a carboxylic acid (or its activated derivative) with an amine. The characterization of the resulting products is crucial to confirm their identity and purity.

General Synthesis of N-Aryl Benzamides

This protocol describes a general method for the synthesis of N-aryl benzamides from a benzoyl chloride and an aniline derivative.

Materials:

  • Substituted benzoyl chloride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM, add the substituted benzoyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired N-aryl benzamide.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals include the amide proton (often a broad singlet), aromatic protons, and protons of the substituents.

  • ¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon of the amide typically appears in the range of 160-180 ppm.

Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure.

Infrared (IR) Spectroscopy:

  • Useful for identifying the presence of key functional groups. The amide group shows characteristic absorptions for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹).

Conclusion and Future Perspectives

Substituted benzamides continue to be a rich source of inspiration for the development of new therapeutic agents and agrochemicals. The modular nature of their synthesis allows for the rapid generation of diverse chemical libraries for screening. Future research in this area will likely focus on:

  • Improving selectivity: Designing benzamide derivatives that target specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.

  • Combating resistance: Developing novel benzamides with new modes of action to overcome resistance in both clinical and agricultural settings.

  • Exploring new applications: Investigating the potential of substituted benzamides in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

The continued exploration of the chemical space around the benzamide scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, promises to yield even more impactful innovations in the years to come.

References

  • The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. PubMed.
  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021).
  • The development of dopamine D2-receptor selective antagonists. PubMed.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides.
  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. (2025).
  • General structures of commercial SDHI fungicides and some representatives.
  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Deriv
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. (2025).
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. (2025).
  • The relationship between features enabling SDHI fungicide binding to the Sc‐Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum.
  • (PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2025).
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. (2020).
  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025).
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
  • Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. PubMed. (2004).
  • The substituted benzamides--a novel class of dopamine antagonists. PubMed.
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.

Sources

A Technical Guide to the Theoretical pKa and Reactivity of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a tailored synthetic intermediate, is of considerable interest to researchers in medicinal chemistry and drug development.[1] This guide provides an in-depth analysis of its core physicochemical properties, focusing on a theoretical examination of its pKa and a comprehensive profile of its chemical reactivity. We will explore the electronic interplay of its substituents, predict its acid-base characteristics, and detail its utility in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective reactions at the N-methoxy-N-methylamide (Weinreb amide) moiety. This document is intended to serve as a technical resource for scientists, offering both foundational understanding and practical, actionable protocols to leverage this versatile molecule in complex synthetic endeavors.

Introduction: A Multifunctional Synthetic Building Block

This compound integrates several key functional groups that make it a highly valuable and versatile building block in modern organic synthesis. Its structure is notable for three primary features:

  • A Densely Functionalized Aromatic Ring: The benzene ring is substituted with a bromine atom, a fluorine atom, and an amide group. This arrangement creates a specific electronic landscape that dictates its reactivity, particularly in aromatic substitution and cross-coupling reactions. The presence of halogens offers distinct advantages for creating carbon-carbon and carbon-heteroatom bonds.[2][3]

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety, known as a Weinreb amide, is a celebrated functional group in synthetic chemistry.[4] Discovered by Steven M. Weinreb and Steven Nahm in 1981, its principal advantage is the controlled, non-over-addition reaction with potent organometallic reagents (like Grignards or organolithiums) to furnish ketones.[5][6] This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[5][6][7]

  • Strategic Halogen Placement: The ortho-fluoro and para-bromo substitution pattern is not incidental. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

This combination of features allows for sequential and regioselective modifications, making the molecule an ideal scaffold for building complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1]

Theoretical pKa Analysis: Predicting Physicochemical Behavior

The acid-base properties (pKa) of a molecule are critical in drug development, influencing its solubility, membrane permeability, and target binding. For this compound, there are no readily ionizable protons to confer significant acidity. The primary site of basicity is the Weinreb amide. Protonation would occur predominantly on the carbonyl oxygen, which is more basic than the nitrogen due to resonance delocalization of the nitrogen lone pair.

To estimate the pKa of the conjugate acid (pKaH), we must consider the electronic effects of the substituents on the benzamide system.

  • Substituent Effects on Basicity:

    • Fluorine (ortho): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the attached carbonyl group. This effect significantly reduces the basicity of the carbonyl oxygen.

    • Bromine (para): Bromine also has an electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+R), its inductive effect is dominant, leading to a net withdrawal of electron density and a decrease in basicity.

    • N-methoxy-N-methylamide: The amide group itself is a deactivating, meta-directing group in electrophilic aromatic substitution due to the resonance contribution of the nitrogen lone pair with the carbonyl.

Collectively, the strong electron-withdrawing nature of the ortho-fluoro and para-bromo substituents significantly lowers the basicity of the carbonyl oxygen compared to an unsubstituted benzamide. While precise computational prediction requires sophisticated software[8][9][10], we can qualitatively place the pKaH in the context of related structures. The pKa of protonated benzamide is approximately -2. The combined deactivating effects of the halogens would be expected to lower this value further, making this compound a very weak base.

Site of Protonation Influencing Factors Predicted pKaH Range Implications for Reactivity & Handling
Carbonyl OxygenStrong -I effects from F and Br substituents-3.0 to -5.0The compound is essentially non-basic under typical organic reaction conditions. It will not undergo acid-base side reactions with weak acids. Protonation requires strong, non-aqueous acids.
Aromatic RingN/A (Aryl C-H protons are not acidic)> 40Not relevant under normal conditions.

Reactivity Profile: A Guide to Synthetic Transformations

The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups.

Reactions at the Aromatic Ring

The electronic nature of the ring, being substituted by three deactivating groups (relative to hydrogen), predisposes it to certain reaction types.

The presence of strong electron-withdrawing groups (ortho and para to a leaving group) makes the aromatic ring susceptible to nucleophilic attack.[11] In this molecule, the fluorine atom at the C2 position is activated for SNAr by the para amide group and the meta bromo group. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the rate-determining nucleophilic attack.[12]

  • Regioselectivity: Nucleophilic attack will occur exclusively at the C2 position, displacing the fluoride ion.

  • Suitable Nucleophiles: Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) are effective.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11]

// Reactants Reactant [label=< this compound

>]; Nu [label="Nu⁻"];

// Intermediate Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Product Product [label=< Substitution Product

>]; F_ion [label="F⁻"];

// Arrows Reactant -> Intermediate [label="+ Nu⁻ (Slow, RDS)"]; Intermediate -> Product [label="- F⁻ (Fast)"]; } .

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The carbon-bromine bond at the C4 position is the primary site for transition metal-catalyzed cross-coupling reactions.[3] This is a cornerstone of modern C-C and C-N bond formation. The C-Br bond is significantly more reactive than the C-F bond in oxidative addition to Pd(0) catalysts.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form biaryl compounds or introduce alkyl/vinyl groups. This is one of the most robust and widely used cross-coupling methods.[2][13]

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

These reactions offer a powerful and modular approach to elaborate the molecular scaffold with high precision.

Reactions at the Weinreb Amide

The Weinreb amide is prized for its ability to be converted into ketones or aldehydes under mild conditions.[14][15]

  • Ketone Synthesis: The most common application involves the reaction with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) at low temperatures (e.g., -78 °C to 0 °C).[5][6] The reaction stops at the ketone stage after aqueous workup due to the stability of the chelated tetrahedral intermediate.[5][7] This prevents the common problem of over-addition to form a tertiary alcohol.[6]

  • Aldehyde Synthesis: The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like diisobutylaluminium hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄) at low temperatures.[5] The stable intermediate again prevents over-reduction to the alcohol until workup.[14]

Weinreb_Reactivity

Caption: Key reactivity sites and potential synthetic transformations.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a typical procedure for coupling an arylboronic acid to the C4-position.

Objective: To synthesize 2-fluoro-4-(4-methoxyphenyl)-N-methoxy-N-methylbenzamide.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.1 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Weinreb Ketone Synthesis

This protocol details the synthesis of a ketone from the Weinreb amide functionality.

Objective: To synthesize 1-(4-bromo-2-fluorophenyl)propan-1-one.

Step-by-Step Methodology:

  • Vessel and Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add ethylmagnesium bromide (1.1 eq, typically as a 1.0 M solution in THF) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water to partition the product. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ketone by flash column chromatography (hexanes/ethyl acetate) if necessary.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful platform for molecular construction. Its reactivity is governed by a predictable and orthogonal set of functional groups. The electron-deficient aromatic ring allows for selective SNAr at the C-F bond, while the C-Br bond serves as a robust handle for a multitude of C-C and C-heteroatom bond-forming cross-coupling reactions. Critically, the Weinreb amide moiety provides a reliable method for the synthesis of ketones and aldehydes without the risk of over-addition. This guide has provided a theoretical framework for understanding its pKa and a practical overview of its reactivity, equipping researchers with the knowledge to effectively incorporate this versatile building block into their synthetic programs.

References

  • Wikipedia. (2023, October 29). Weinreb ketone synthesis.
  • Singh, S., & Mishra, S. (2018). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 50(12), 2239-2258.
  • Current Protocols. (2001). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1), 25.
  • ResearchGate. (2018). The Growing Synthetic Utility of the Weinreb Amide | Request PDF.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • Spero, D. M. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Xenon arc.
  • ChemistryViews. (2017, June 22). Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • National Institutes of Health. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC PubMed Central.
  • National Institutes of Health. (n.d.). CID 160779897 | C16H14Br2F2N2O2. PubChem.
  • PubMed. (1994, March). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides.
  • PubMed. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.
  • Cambridge Open Engage. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • ResearchGate. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

Sources

Stability of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Under Acidic vs. Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a specialized N-methoxy-N-methylamide commonly referred to as a Weinreb amide, is a critical intermediate in modern organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its unique reactivity profile, allowing for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1][2] A comprehensive understanding of its stability under various pH conditions is paramount for process optimization, impurity profiling, and ensuring the integrity of synthetic routes. This guide provides a detailed analysis of the stability of this compound under both acidic and basic conditions, grounded in fundamental principles of physical organic chemistry and supported by mechanistic insights. While direct kinetic data for this specific molecule is not extensively available in the public domain, this guide synthesizes established principles of amide and hydroxamate derivative chemistry to provide a robust predictive framework.

Introduction: The Weinreb Amide Moiety

The N-methoxy-N-methylamide functional group, introduced by Weinreb and Nahm, has become an indispensable tool in organic synthesis.[3] Its remarkable stability towards highly reactive organometallic reagents, such as Grignard and organolithium reagents, is its defining characteristic. This stability is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[4][5] This intermediate prevents the common problem of over-addition, which often plagues reactions with other carboxylic acid derivatives like esters or acid chlorides, leading to the formation of tertiary alcohols instead of the desired ketones.[3] The intermediate remains intact until acidic workup, which then liberates the ketone.[5]

The subject of this guide, this compound, incorporates this valuable functional group on a substituted benzene ring. The presence of the ortho-fluoro and para-bromo substituents introduces specific electronic and steric factors that influence the reactivity and stability of the amide bond.

Stability Under Acidic Conditions

Amide hydrolysis in acidic media is a well-studied process that typically requires harsh conditions, such as prolonged heating in concentrated acid.[6] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[7]

Mechanistic Considerations for Acidic Hydrolysis

The acid-catalyzed hydrolysis of this compound is expected to proceed via the generally accepted mechanism for amide hydrolysis.

Acidic_Hydrolysis_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Amide This compound Protonated_Amide Protonated Amide (O-protonated) Amide->Protonated_Amide + H⁺ Amide->Protonated_Amide H3O+ H₃O⁺ H2O H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Amide->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Tetrahedral_Intermediate->Protonated_Intermediate Carboxylic_Acid 4-Bromo-2-fluorobenzoic Acid Protonated_Intermediate->Carboxylic_Acid - H⁺ Protonated_Intermediate->Carboxylic_Acid Amine_Salt N,O-Dimethylhydroxylammonium Protonated_Intermediate->Amine_Salt

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Influence of Substituents on Acidic Stability

The rate of acid-catalyzed amide hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring.

  • Para-Bromo Substituent: The bromine atom at the para position is an electron-withdrawing group through its inductive effect, which outweighs its resonance-donating effect. Electron-withdrawing groups generally accelerate the rate of acid-catalyzed hydrolysis of benzamides by making the carbonyl carbon more electrophilic and stabilizing the transition state of the nucleophilic attack.

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position has a dual influence. Its strong electron-withdrawing inductive effect would be expected to activate the carbonyl group towards nucleophilic attack. However, its position ortho to the amide functionality introduces significant steric hindrance. This steric hindrance can impede the approach of the water molecule to the carbonyl carbon, potentially slowing down the hydrolysis rate. In many cases of ortho-substituted benzamides, the steric effect is the dominant factor, leading to a decreased rate of hydrolysis compared to their para-substituted or unsubstituted counterparts.

Stability of the N-O Bond under Acidic Conditions

While the primary pathway for degradation under acidic conditions is expected to be the hydrolysis of the amide (C-N) bond, the stability of the N-O bond in the N-methoxy-N-methylamide moiety should also be considered. Generally, N-O bonds in hydroxamic acid derivatives are relatively stable under acidic conditions. Cleavage of the N-O bond typically requires reductive or specific photochemical conditions and is not a common pathway for simple acidic hydrolysis.[8][9][10]

Stability Under Basic Conditions

The base-catalyzed hydrolysis of amides, or saponification, is also a well-established reaction, though it often requires more forcing conditions than ester saponification.[6] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Mechanistic Considerations for Basic Hydrolysis

The saponification of this compound would proceed through a nucleophilic acyl substitution mechanism.

Basic_Hydrolysis_Mechanism cluster_0 Nucleophilic Addition cluster_1 Elimination cluster_2 Proton Transfer (Work-up) Amide This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ Amide->Tetrahedral_Intermediate OH- OH⁻ Carboxylate 4-Bromo-2-fluorobenzoate Tetrahedral_Intermediate->Carboxylate Tetrahedral_Intermediate->Carboxylate Amine N,O-Dimethylhydroxylamine Tetrahedral_Intermediate->Amine Carboxylic_Acid 4-Bromo-2-fluorobenzoic Acid Carboxylate->Carboxylic_Acid + H₃O⁺ Carboxylate->Carboxylic_Acid H3O+ H₃O⁺

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Influence of Substituents on Basic Stability

The electronic effects of the substituents play a significant role in the rate of base-catalyzed hydrolysis.

  • Para-Bromo and Ortho-Fluoro Substituents: Both the para-bromo and ortho-fluoro groups are electron-withdrawing. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This electronic effect is expected to accelerate the rate of basic hydrolysis. While the ortho-fluoro group can exert a steric effect, it is generally less pronounced in base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis, as the incoming nucleophile (OH⁻) is smaller than the hydrated protonated species in acidic media.

Stability of the N-O Bond under Basic Conditions

The N-O bond in Weinreb amides can be susceptible to cleavage under strongly basic conditions, potentially leading to side reactions. Some studies have reported base-induced elimination reactions of N-methoxy-N-methylamides, although these often require strong, non-aqueous bases.[11] Under typical aqueous basic hydrolysis conditions, the primary reaction is expected to be the cleavage of the amide C-N bond.

Summary of Stability Profile

The following table summarizes the predicted stability of this compound under various conditions.

ConditionExpected StabilityKey Influencing FactorsPrimary Degradation Product
Mild Acidic (e.g., pH 4-6, RT) High- General stability of amides- Steric hindrance from ortho-fluoro groupNegligible
Strong Acidic (e.g., >1M HCl, heat) Moderate to Low- Protonation of carbonyl oxygen- Nucleophilic attack by water- Steric hindrance from ortho-fluoro group (retarding)4-Bromo-2-fluorobenzoic acid
Mild Basic (e.g., pH 8-10, RT) High- General stability of amidesNegligible
Strong Basic (e.g., >1M NaOH, heat) Moderate to Low- Nucleophilic attack by hydroxide- Electron-withdrawing effects of fluoro and bromo groups (accelerating)4-Bromo-2-fluorobenzoic acid

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are recommended.

Workflow for Stability Studies

Stability_Study_Workflow Start Prepare Stock Solution of This compound in an inert solvent (e.g., ACN, THF) Acidic_Conditions Incubate aliquots in aqueous acidic solutions (e.g., 0.1M, 1M, 5M HCl) Start->Acidic_Conditions Basic_Conditions Incubate aliquots in aqueous basic solutions (e.g., 0.1M, 1M, 5M NaOH) Start->Basic_Conditions Time_Points Sample at various time points (e.g., 0, 1, 4, 8, 24, 48 hours) Acidic_Conditions->Time_Points Basic_Conditions->Time_Points Quench Quench the reaction (neutralize the solution) Time_Points->Quench Analysis Analyze by HPLC-UV/MS Quench->Analysis Data_Processing Quantify remaining starting material and identify/quantify degradation products Analysis->Data_Processing Conclusion Determine degradation kinetics and pathways Data_Processing->Conclusion

Caption: General experimental workflow for assessing the stability of the target compound.

Detailed Protocol for Acidic Stability Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

    • Prepare aqueous solutions of hydrochloric acid at various concentrations (e.g., 0.1 M, 1 M, and 5 M).

  • Incubation:

    • In separate vials, add a known volume of the stock solution to a known volume of each acidic solution to achieve a final desired concentration (e.g., 0.1 mg/mL).

    • Incubate the vials at a controlled temperature (e.g., 25 °C, 50 °C, and 80 °C).

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

  • Analysis:

    • Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. An HPLC-MS method should be used to identify any degradation products.

    • The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

    • Monitor the disappearance of the starting material and the appearance of the primary degradation product, 4-Bromo-2-fluorobenzoic acid.

Detailed Protocol for Basic Stability Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described for the acidic study.

    • Prepare aqueous solutions of sodium hydroxide at various concentrations (e.g., 0.1 M, 1 M, and 5 M).

  • Incubation:

    • Follow the same procedure as for the acidic stability study, using the basic solutions.

  • Sampling and Quenching:

    • At the specified time points, withdraw an aliquot and immediately quench the reaction by neutralizing with a suitable acid (e.g., hydrochloric acid solution) to a pH of ~7.

  • Analysis:

    • Analyze the quenched samples using the same HPLC-UV/MS method as for the acidic stability study.

Conclusion

This compound, as a Weinreb amide, is inherently designed for stability towards certain reactive species. However, its long-term stability in aqueous acidic and basic environments is governed by the principles of amide hydrolysis. It is predicted to be relatively stable under mild acidic and basic conditions at ambient temperatures. Forcing conditions, particularly elevated temperatures and high concentrations of base, are expected to induce hydrolysis to 4-Bromo-2-fluorobenzoic acid. The substituents on the aromatic ring play a crucial role, with the ortho-fluoro group likely providing steric protection against acid-catalyzed hydrolysis, while both the fluoro and bromo groups electronically activate the molecule towards base-catalyzed hydrolysis. The experimental protocols outlined in this guide provide a robust framework for quantifying the stability of this important synthetic intermediate, enabling informed decisions in process development and drug discovery.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Horsewill, S. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform.
  • Gilmour group. (n.d.). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. ResearchGate.
  • Weinreb amides. (n.d.).
  • Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. (2001). ResearchGate.
  • Varshney, M., & Singh, R. B. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
  • SupremeScience. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. [Link]
  • Sibi, M. P., & Stessman, C. C. (1997).
  • Singh, S., & Kumar, V. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Horsewill, S. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. [Link]
  • Gilmour group. (n.d.). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ResearchGate.
  • Sibi, M. P., & Stessman, C. C. (1997).
  • ChemistryTheMysteryofMolecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
  • Varshney, M., & Singh, R. B. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
  • Stoltz, B. M., & Tani, K. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, 77(23), 8292-8299. [Link]
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 427-432. [Link]
  • Binder, D., et al. (2008). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 13(12), 3096-3108. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications (A-Review). ResearchGate.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Kim, J., & Lee, S. (2012). Synthetic Approaches to N‐Methoxy‐N‐methylamides. Asian Journal of Organic Chemistry, 1(4), 296-307. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
  • ideXlab. (n.d.). Weinreb Synthesis.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.
  • Varshney, M., & Singh, R. B. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
  • Nahm, S., & Weinreb, S. M. (1981). n-methoxy-n-methylamides as effective acylating agents. Semantic Scholar.

Sources

molecular weight and formula of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Intermediate in Modern Organic Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 801303-33-3), a halogenated aromatic compound featuring the versatile N-methoxy-N-methylamide, or Weinreb amide, functional group. While specific literature on this exact molecule is sparse, its structure allows for a detailed exploration of its potential applications in medicinal chemistry and complex organic synthesis. This document elucidates its fundamental physicochemical properties, proposes a robust synthetic pathway, and delves into the core reactivity endowed by the Weinreb amide moiety. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates.

Introduction and Molecular Overview

This compound is a polysubstituted benzene derivative with significant potential as a building block in synthetic chemistry. Its structure is characterized by a benzene ring functionalized with a bromine atom and a fluorine atom at the 4- and 2-positions, respectively. Critically, it possesses an N-methoxy-N-methylamide (Weinreb amide) group at the 1-position.

The Weinreb amide is a privileged functional group in organic synthesis, renowned for its unique stability and predictable reactivity.[1][2] Unlike other carboxylic acid derivatives, it reacts cleanly with a single equivalent of potent organometallic reagents to yield ketones, resisting the over-addition that typically leads to tertiary alcohols.[3] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] Furthermore, the Weinreb amide can be selectively reduced to an aldehyde, offering another critical transformation pathway.[2] The presence of bromo- and fluoro-substituents on the aromatic ring provides additional handles for cross-coupling reactions and allows for fine-tuning of the electronic properties and biological activity of target molecules.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 801303-33-3[4][5]
Molecular Formula C₉H₉BrFNO₂[4]
Molecular Weight 262.08 g/mol [4]
IUPAC Name This compound[4]
SMILES CON(C)C(=O)C1=CC=C(Br)C=C1F[4]
Purity (Typical) ≥97%[4]
Physical Form Solid
Storage Conditions Room temperature, sealed in a dry environment[4]

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds from the corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid. The formation of the Weinreb amide can be achieved through several reliable methods, most commonly via activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Proposed Synthetic Protocol

A robust and widely applicable method involves the use of peptide coupling agents.

Step 1: Amide Coupling Reaction

  • To a stirred solution of 4-Bromo-2-fluorobenzoic acid (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a peptide coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.).[1]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), to neutralize the hydrochloride salt and facilitate the reaction.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Choices: The use of coupling reagents like EDCI or BOP provides a mild and efficient method for activating the carboxylic acid, minimizing side reactions that can occur with harsher reagents like thionyl chloride. DIPEA is chosen as the base because it is sterically hindered and non-nucleophilic, preventing it from competing with the N,O-dimethylhydroxylamine as a nucleophile.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_purification Workup & Purification cluster_end Final Product A 4-Bromo-2-fluorobenzoic Acid P1 Amide Coupling Reaction A->P1 B N,O-Dimethylhydroxylamine HCl B->P1 C EDCI or BOP Reagent (Coupling Agent) C->P1 D DIPEA (Base) D->P1 E Aprotic Solvent (DCM/DMF) Room Temperature E->P1 W Aqueous Workup P1->W P2 Flash Chromatography W->P2 F 4-Bromo-2-fluoro-N-methoxy- N-methylbenzamide P2->F

Caption: Synthetic workflow for this compound.

Core Reactivity and Synthetic Utility

The value of this compound as a synthetic intermediate stems from the predictable and versatile reactivity of its functional groups.

Ketone Synthesis via Organometallic Addition

The primary application of Weinreb amides is the synthesis of ketones.[2] They react with a wide range of Grignard (R-MgX) and organolithium (R-Li) reagents to produce the corresponding ketone in high yield.

Mechanism of Action:

  • The organometallic reagent adds to the carbonyl carbon of the Weinreb amide.

  • A stable five-membered ring chelate intermediate is formed, with the metal coordinated to both the methoxy oxygen and the carbonyl oxygen.

  • This tetrahedral intermediate is stable at low temperatures and does not collapse to eliminate the methoxy group until acidic aqueous workup.[3] This stability prevents the common problem of over-addition of a second equivalent of the organometallic reagent.

  • Upon workup, the intermediate hydrolyzes to afford the desired ketone.

Caption: Reaction of a Weinreb amide with a Grignard reagent to form a ketone.

Aldehyde Synthesis via Reduction

Weinreb amides can be selectively reduced to aldehydes using common reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[2] Similar to the reaction with organometallics, a stable chelated intermediate is formed which prevents over-reduction to the primary alcohol. The aldehyde is released upon aqueous workup.

Role as a Directing Group

Recent studies have shown that the Weinreb amide can function as an effective directing group in transition metal-catalyzed C-H functionalization reactions.[6] The bidentate chelation of the carbonyl oxygen and the methoxy oxygen can direct a metal catalyst (e.g., Palladium, Ruthenium) to activate and functionalize the C-H bond at the ortho- position of the aromatic ring. This opens up possibilities for late-stage diversification of molecules containing the this compound core.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available, data from structurally similar compounds suggest the following hazards and precautions.[7][8]

  • Hazard Classification: Likely to be classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, well-ventilated place.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

Note: This information is advisory. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for applications in pharmaceutical and materials science research. Its core utility is derived from the Weinreb amide group, which provides a reliable and high-yield pathway for the synthesis of ketones and aldehydes. The presence of ortho-fluoro and para-bromo substituents offers further opportunities for diversification through cross-coupling or C-H activation chemistries. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic programs.

References

  • Google. (n.d.). Current time information in Patna, IN.
  • Organic Chemistry Portal. (n.d.). Weinreb Amides.
  • Foley, D. A., & Sharma, A. (2018).
  • Khalid, M. H., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
  • Molbase. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.
  • Khalid, M. H., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate.
  • Chongqing Chemdad Co. ,Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Sourcing: 4-Bromo-N-methoxy-N-methylbenzamide for Chemical Synthesis.

Sources

Methodological & Application

Application Note: Synthesis of Ketones Using 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzophenones and the Role of Weinreb Amide Chemistry

In the landscape of modern drug discovery and development, functionalized aromatic ketones, particularly substituted benzophenones, represent a critical structural motif. These moieties are integral to a wide array of pharmacologically active molecules, lending to their significance as synthetic targets. The precise and controlled synthesis of these ketones is paramount, yet often challenged by the high reactivity of common organometallic reagents with traditional acylating agents like acid chlorides or esters. This frequently leads to over-addition, yielding tertiary alcohols as undesired byproducts and complicating purification schemes.

The Weinreb-Nahm ketone synthesis, a landmark discovery in 1981 by Steven M. Weinreb and Steven Nahm, provides an elegant solution to this long-standing challenge.[1] This methodology employs N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents to form a stable tetrahedral intermediate.[2] This stability, conferred by chelation of the metal atom by the methoxy group, effectively halts the reaction at the ketone stage, preventing over-addition.[1] The desired ketone is then liberated upon a simple acidic workup.

This application note provides a detailed guide to the synthesis of ketones utilizing a specific and highly valuable Weinreb amide: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide . This particular reagent is a key building block in the synthesis of advanced pharmaceutical intermediates, including those used in the production of Enzalutamide, an androgen receptor inhibitor for the treatment of prostate cancer.[3] We will explore the underlying mechanism, provide detailed protocols for both the preparation of the Weinreb amide and its subsequent conversion to a ketone, and discuss the broader applications of this versatile synthetic strategy.

The Weinreb-Nahm Ketone Synthesis: A Mechanistic Overview

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable, chelated intermediate. Unlike the reaction of an organometallic reagent with an ester or acid chloride, which produces a highly reactive ketone in situ, the Weinreb amide provides a pathway that avoids this issue.

The reaction proceeds as follows:

  • Nucleophilic Attack: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate where the metal cation (Li⁺ or MgX⁺) is stabilized by chelation between the carbonyl oxygen and the methoxy oxygen.[1] This five-membered ring structure is stable at low temperatures.

  • Aqueous Workup: Upon the addition of an aqueous acid, the chelated intermediate collapses, eliminating the N-methoxy-N-methylamine moiety and yielding the desired ketone.

The stability of the chelated intermediate is the cornerstone of this method's success, preventing the collapse of the intermediate and subsequent second addition of the organometallic reagent that would lead to a tertiary alcohol.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

Part 1: Synthesis of this compound

The preparation of the target Weinreb amide begins with the commercially available 4-bromo-2-fluorobenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride to yield the desired amide.

Workflow for Weinreb Amide Synthesis

Caption: Synthesis of the target Weinreb amide.

Step 1: Preparation of 4-Bromo-2-fluorobenzoyl Chloride

This protocol outlines the conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride.[4]

  • Materials:

    • 4-Bromo-2-fluorobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 eq).

    • Add anhydrous DCM or toluene to create a suspension.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

  • Materials:

    • Crude 4-bromo-2-fluorobenzoyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • Anhydrous dichloromethane (DCM)

    • Pyridine or another suitable base (e.g., triethylamine)

    • Round-bottom flask, magnetic stirrer, and dropping funnel

    • Ice bath

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add pyridine (2.2 eq) to the suspension.

    • In another flask, dissolve the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Slowly add the solution of the acyl chloride to the cold suspension of the hydroxylamine salt and base.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Part 2: Synthesis of a Ketone via Grignard Reaction

This protocol describes the reaction of this compound with a Grignard reagent to form a ketone. Phenylmagnesium bromide is used as a representative example.

Workflow for Ketone Synthesis

Caption: Ketone synthesis from the Weinreb amide.

  • Materials:

    • This compound

    • Phenylmagnesium bromide (solution in THF or diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and syringes

    • Dry ice/acetone bath

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of phenylmagnesium bromide (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1M HCl at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ketone.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01Solid
4-Bromo-2-fluorobenzoyl chlorideC₇H₃BrClFO237.45Liquid/Solid
This compoundC₉H₉BrFNO₂262.08Solid
4-Bromo-2-fluorobenzophenoneC₁₃H₈BrFO279.11Solid

Conclusion and Future Perspectives

The use of this compound in Weinreb ketone synthesis offers a robust and highly selective method for the preparation of functionalized aromatic ketones. The protocols detailed herein provide a reliable pathway for the synthesis of these valuable compounds, which are key intermediates in the pharmaceutical industry. The inherent stability of the Weinreb amide and its predictable reactivity make it an indispensable tool for researchers and professionals in drug development and organic synthesis. The bromine and fluorine substituents on the aromatic ring also provide handles for further synthetic transformations, such as cross-coupling reactions, further enhancing the utility of the resulting ketone products.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation.
  • Wikipedia. (2023, October 29). Weinreb ketone synthesis.
  • Chemicals.in. (n.d.). 749927-69-3/ 4-bromo-2-fluoro-Nmethylbenzamide(Enzalutamide-KSM).
  • Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Zhang, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1503-1506.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.
  • Muir, C. W., et al. (2013). Supporting Information for: One-pot synthesis of biaryl and aryl ketones via sequential 1,2-addition/cross-coupling of organolithium reagents with Weinreb amides. Organic & Biomolecular Chemistry, 11, 3337-3342.
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • University of Florida. (n.d.). MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS.

Sources

Application Note & Protocol: Synthesis of Aryl Ketones via Grignard Reaction with 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to ketones from acyl compounds. However, the high reactivity of Grignard reagents often leads to over-addition with common acylating agents like esters and acid chlorides, resulting in the formation of tertiary alcohols as undesired byproducts.[1][2]

The development of the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981, presented an elegant solution to this challenge.[3] The reaction of a Grignard reagent with a Weinreb amide cleanly affords a ketone, typically in high yield.[2] This enhanced selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3]

This application note provides a detailed protocol and mechanistic insights for the Grignard reaction with a specific, functionalized Weinreb amide: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide. This substrate is of particular interest as the resulting ketone retains a bromine atom, a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), and a fluorine atom, a common substituent in bioactive molecules that can modulate their physicochemical properties. The protocol will focus on the formation of the Grignard reagent from an alkyl or aryl halide and its subsequent reaction with the Weinreb amide.

Mechanistic Rationale: Why the Weinreb Amide Works

The success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon the initial nucleophilic attack of the Grignard reagent on the amide carbonyl. This stability is a direct consequence of the N-methoxy group, which acts as a chelating agent for the magnesium ion.

Diagram 1: Proposed Mechanism of the Weinreb-Nahm Ketone Synthesis

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Weinreb Amide cluster_workup Workup and Purification A 1. Flame-dry glassware under N₂/Ar B 2. Add Mg turnings and I₂ crystal A->B C 3. Add small portion of MeI/ether to initiate B->C D 4. Add remaining MeI/ether dropwise C->D E 5. Stir at RT for 30-60 min D->E H 8. Slowly add Grignard reagent E->H Freshly prepared Grignard reagent F 6. Dissolve Weinreb amide in dry THF G 7. Cool amide solution to 0°C F->G G->H I 9. Warm to RT and stir for 1-2h H->I J 10. Cool to 0°C and quench with sat. NH₄Cl K 11. Extract with Et₂O or EtOAc J->K L 12. Wash with brine, dry, and concentrate K->L M 13. Purify by column chromatography L->M

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ketones Using Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Weinreb Amide in Scalable Ketone Synthesis

The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals. However, the seemingly straightforward addition of organometallic reagents to common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2][3][4] This lack of selectivity presents a significant challenge, particularly in large-scale industrial settings where yield, purity, and cost-effectiveness are paramount.

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis provides an elegant and robust solution to this long-standing problem.[2] The methodology employs N-methoxy-N-methylamides, commonly known as Weinreb amides, as highly effective acylating agents. The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[1][3] This intermediate is resistant to further nucleophilic attack, thus preventing over-addition and ensuring the clean formation of the desired ketone upon aqueous workup.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of ketones utilizing Weinreb amides. We will delve into the underlying mechanism, provide detailed and scalable protocols for the preparation of Weinreb amides and their subsequent conversion to ketones, and address critical considerations for process optimization and safety.

The Underlying Principle: Mechanistic Insights into the Weinreb Ketone Synthesis

The remarkable selectivity of the Weinreb ketone synthesis is a direct consequence of the unique structure of the N-methoxy-N-methylamide functionality. When an organometallic reagent (such as a Grignard reagent or an organolithium species) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. Unlike the analogous intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[1][2] This five-membered chelate is stable at low temperatures, effectively protecting the carbonyl group from a second equivalent of the organometallic reagent.[2][3] Subsequent aqueous workup hydrolyzes this stable intermediate to furnish the desired ketone in high yield.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Part 1: Large-Scale Preparation of Weinreb Amides

The synthesis of the Weinreb amide precursor is a critical first step. While numerous methods exist, the choice of starting material and coupling agent on a large scale is dictated by factors such as cost, availability, safety, and ease of purification. Weinreb amides can be synthesized from a variety of acyl compounds, with the most common starting materials being carboxylic acids, acid chlorides, and esters.[2][4]

Protocol 1: Weinreb Amide Synthesis from Carboxylic Acids using a Peptide Coupling Reagent

This protocol is often favored for its mild reaction conditions and broad functional group tolerance, which is particularly beneficial for complex substrates in drug development.[2]

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
Carboxylic AcidStarting MaterialAs required
N,O-Dimethylhydroxylamine hydrochlorideAmine SourceSigma-Aldrich, 98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling AgentCommercially available
N,N-Diisopropylethylamine (DIPEA)BaseAnhydrous, ≥99.5%
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)SolventAnhydrous
Saturated aq. NaHCO₃, 1 M HCl, BrineWorkup SolutionsReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Rotary EvaporatorSolvent RemovalStandard laboratory equipment
Glass Reactor (appropriate volume)Reaction VesselSuited for scale

Step-by-Step Procedure:

  • Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a suitably sized reactor with the carboxylic acid (1.0 equiv) and anhydrous DCM or DMF (10-20 volumes).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 equiv) and HATU (1.1-1.2 equiv) to the stirred solution.

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5-3.0 equiv) dropwise, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exotherm of the acid-base neutralization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials, coupling agents, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude Weinreb amide is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.[5]

Protocol 2: Weinreb Amide Synthesis from Acid Chlorides

This is one of the original and most direct methods for preparing Weinreb amides.[2] It is particularly well-suited for large-scale synthesis when the corresponding acid chloride is readily available and the substrate is stable to the reaction conditions.

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
Acid ChlorideStarting MaterialAs required
N,O-Dimethylhydroxylamine hydrochlorideAmine SourceSigma-Aldrich, 98%
Pyridine or TriethylamineBaseAnhydrous, ≥99.5%
Dichloromethane (DCM) or Tetrahydrofuran (THF)SolventAnhydrous
Saturated aq. NaHCO₃, 1 M HCl, BrineWorkup SolutionsReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Rotary EvaporatorSolvent RemovalStandard laboratory equipment
Glass Reactor (appropriate volume)Reaction VesselSuited for scale

Step-by-Step Procedure:

  • Reactor Setup: In a reactor under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM or THF (10 volumes) and cool to 0 °C.

  • Base Addition: Slowly add pyridine or triethylamine (2.2 equiv) to neutralize the hydrochloride salt and generate the free amine in situ.

  • Acid Chloride Addition: Add the acid chloride (1.0 equiv) dropwise to the stirred solution, maintaining the internal temperature below 5 °C. This reaction is often exothermic, and controlled addition is critical on a large scale.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by the slow addition of water. Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting Weinreb amide is typically of high purity. Further purification, if needed, can be performed by chromatography or recrystallization.

Part 2: Large-Scale Synthesis of Ketones from Weinreb Amides

With the Weinreb amide in hand, the next stage is the carbon-carbon bond formation to generate the ketone. This is typically achieved using Grignard reagents or organolithium reagents.

Protocol 3: Ketone Synthesis using Grignard Reagents

Grignard reagents are widely used in industrial settings due to their relatively lower cost and ease of handling compared to organolithium reagents.[4]

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
Weinreb AmideStarting MaterialAs prepared above
Grignard Reagent (e.g., Phenylmagnesium bromide)NucleophileCommercially available solution in THF or Et₂O
Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)SolventAnhydrous
1 M HCl or Saturated aq. NH₄ClQuenching SolutionReagent Grade
Ethyl Acetate or other suitable solventExtraction SolventReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Rotary EvaporatorSolvent RemovalStandard laboratory equipment
Glass Reactor (appropriate volume)Reaction VesselSuited for scale

Step-by-Step Procedure:

  • Reactor Setup: Charge a flame-dried or oven-dried reactor with the Weinreb amide (1.0 equiv) and dissolve it in anhydrous THF or Et₂O (10-20 volumes) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C (using a dry ice/acetone bath) or 0 °C (using an ice bath). The optimal temperature is substrate-dependent and should be determined on a small scale first.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly. A slow addition rate is crucial to maintain control over the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl or 1 M HCl while the mixture is still cold. This step can be highly exothermic, especially on a large scale, and requires careful control.

  • Workup and Extraction: Allow the mixture to warm to room temperature. If an emulsion forms, it can often be broken up by the addition of more organic solvent or brine. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography, distillation, or recrystallization as appropriate.

Weinreb_Workflow cluster_part1 Part 1: Weinreb Amide Synthesis cluster_part2 Part 2: Ketone Synthesis start_material Carboxylic Acid or Acid Chloride dissolve_start Dissolve in Anhydrous Solvent start_material->dissolve_start add_reagents Add Coupling Agent/Base and N,O-Dimethylhydroxylamine dissolve_start->add_reagents reaction1 Reaction at 0°C to RT add_reagents->reaction1 workup1 Aqueous Workup reaction1->workup1 purify1 Purification (if necessary) workup1->purify1 weinreb_amide Weinreb Amide purify1->weinreb_amide dissolve_amide Dissolve Weinreb Amide in Anhydrous Solvent weinreb_amide->dissolve_amide cool_reaction Cool to -78°C or 0°C dissolve_amide->cool_reaction add_grignard Slowly Add Organometallic Reagent cool_reaction->add_grignard reaction2 Reaction at Low Temperature add_grignard->reaction2 quench Quench with Aqueous Acid reaction2->quench workup2 Extraction and Workup quench->workup2 purify2 Purification workup2->purify2 final_ketone Final Ketone Product purify2->final_ketone

Caption: General workflow for the two-stage synthesis of ketones via Weinreb amides.

Part 3: Process Optimization and Safety on a Large Scale

Scaling up any chemical reaction introduces challenges that may not be apparent at the laboratory bench scale.[6][7] For the Weinreb ketone synthesis, particular attention must be paid to thermal management, reagent addition rates, and the safe handling of organometallic compounds.

Key Optimization Parameters:
ParameterSmall-Scale (g)Large-Scale (kg) ConsiderationsRationale
Solvent Volume 5-10 mL/mmol10-20 L/kmolHigher dilution helps dissipate heat more effectively and prevents issues with stirring.[8]
Reagent Addition Syringe pump or dropping funnelMetering pump with feedback controlPrecise control of addition rate is critical to manage exotherms and prevent runaway reactions.[8]
Temperature Control Ice bath, dry ice/acetoneJacketed reactor with automated coolingSurface area-to-volume ratio decreases on scale-up, making heat transfer less efficient.[7] Robust cooling is essential.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing and heat transfer, preventing localized hot spots.[6]
Quenching Addition of quencher to flaskReverse addition (adding reaction mixture to quencher)For highly exothermic quenches, reverse addition provides better temperature control.
Safety Considerations:
  • Organometallic Reagents: Grignard and organolithium reagents are often pyrophoric and react violently with water and protic solvents.[9][10] All manipulations must be carried out under a strictly inert atmosphere (nitrogen or argon) using appropriate techniques (e.g., cannula transfer).[10] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.[9]

  • Thermal Runaway: The reaction of organometallics with Weinreb amides and the subsequent quenching step can be highly exothermic.[8] A thorough risk assessment should be conducted before scaling up.[6] This should include an evaluation of the reaction's thermal profile. The use of a jacketed reactor with an automated cooling system and an emergency quench plan is highly recommended.[7]

  • Solvent Hazards: The solvents used (THF, Et₂O, DCM) are flammable and/or toxic.[8] All operations should be performed in a well-ventilated fume hood or a designated process bay.[9] Care should be taken to avoid the formation of peroxides in ethereal solvents.[8]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield of Weinreb amide Incomplete reaction; inefficient coupling agent; wet reagents/solvents.Increase reaction time; try a different coupling agent (e.g., EDC, CDI); ensure all reagents and solvents are anhydrous.
Formation of tertiary alcohol Reaction temperature too high; rapid addition of organometallic reagent; breakdown of the chelated intermediate.Lower the reaction temperature; slow down the addition of the organometallic reagent; ensure a slight excess of the organometallic is not used.
Unreacted Weinreb amide Insufficient organometallic reagent; poor quality of the organometallic reagent.Use a slight excess (1.1-1.2 equiv) of the organometallic reagent; titrate the organometallic reagent before use to determine its exact concentration.
Difficult workup/emulsion Formation of magnesium salts.Add more organic solvent; add brine to increase the ionic strength of the aqueous phase; filter the mixture through Celite before extraction.

Conclusion

The Weinreb ketone synthesis is a powerful and versatile tool for the preparation of ketones, offering significant advantages in terms of selectivity and yield, particularly on a large scale.[2][4] By carefully selecting the appropriate starting materials and reaction conditions for the synthesis of the Weinreb amide, and by meticulously controlling the subsequent reaction with an organometallic reagent, high-purity ketones can be produced efficiently and safely. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in both research and industrial settings.

References

  • Weinreb ketone synthesis. (n.d.). In Grokipedia.
  • Weinreb ketone synthesis. (n.d.). In Wikipedia.
  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Journal of Organic Chemistry.
  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry.
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024, October 14). Grok.
  • Weinreb Ketone Synthesis. (n.d.). TCI EUROPE N.V..
  • Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • How do you prepare a Weinreb amide?. (n.d.). TutorChase.
  • Preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). (2004). PubMed.
  • An efficient conversion of carboxylic acids into Weinreb amides. (n.d.). Arkat USA.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022, December 15). ACS Omega.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019, December 12). ResearchGate.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education - ACS Publications.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry.

Sources

Application Notes & Protocols: Experimental Setup for Weinreb-Nahm Amide Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Acylation for the Modern Laboratory

The Weinreb-Nahm ketone synthesis, a cornerstone of organic chemistry since its discovery in 1981 by Steven M. Weinreb and Steven Nahm, provides a reliable method for the synthesis of ketones and aldehydes.[1][2] Its primary advantage lies in the use of an N-methoxy-N-methylamide (Weinreb-Nahm amide), which, upon reaction with an organometallic reagent, forms a stable tetrahedral intermediate.[1][2] This chelated intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents, thus avoiding the formation of tertiary alcohol byproducts.[1][2]

While robust in batch synthesis, the use of highly reactive and often pyrophoric organometallic reagents like Grignard and organolithium compounds presents significant safety and scalability challenges.[3] The highly exothermic nature of these reactions requires careful temperature control, which can be difficult to manage on a larger scale. Continuous flow chemistry offers a compelling solution to these challenges. By confining the reaction to a small volume within a microreactor or tube reactor, flow chemistry provides superior heat and mass transfer, precise control over reaction parameters, and a significantly enhanced safety profile.[4][5][6] This application note provides a detailed guide to the experimental setup and protocols for performing Weinreb-Nahm amide reactions in a continuous flow environment, aimed at researchers, scientists, and drug development professionals.

Core Principles: Why Flow Chemistry Elevates the Weinreb-Nahm Reaction

The transition from batch to continuous flow for Weinreb-Nahm reactions is driven by several key advantages that address the inherent challenges of using organometallic reagents:

  • Enhanced Safety: The small internal volume of flow reactors dramatically reduces the amount of hazardous material present at any given time. This minimizes the risk associated with potential thermal runaways of these highly exothermic reactions.[4][5]

  • Superior Temperature Control: The high surface-area-to-volume ratio of micro- and meso-reactors allows for extremely efficient heat dissipation.[6] This enables precise temperature control, which is critical for the stability of the tetrahedral intermediate and for preventing side reactions.

  • Precise Stoichiometric Control: Syringe or HPLC pumps deliver reagents at precise and constant flow rates, ensuring a consistent stoichiometric ratio at the point of mixing. This level of control is difficult to achieve in batch additions, especially on a large scale.

  • Rapid Mixing and Reaction Times: Micromixers integrated into flow reactors ensure rapid and efficient mixing of the reagent streams, leading to faster reaction times and often cleaner reaction profiles. Residence times can be precisely controlled from seconds to minutes.[7]

  • Seamless Integration and Automation: Flow chemistry setups allow for the "telescoping" of multiple reaction steps, including in-line quenching, work-up, and analysis, into a single, continuous process.[8][9] This streamlines the workflow and enables automation for high-throughput screening and optimization.[10]

The Heart of the Reaction: The Stable Intermediate

The success of the Weinreb-Nahm reaction hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by the organometallic reagent. This stability is attributed to the chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelate is stable at low to moderate temperatures and only collapses to the ketone upon aqueous work-up.

Experimental Setup: A Modular Approach to Continuous Weinreb-Nahm Synthesis

A typical flow chemistry setup for the Weinreb-Nahm reaction is modular, allowing for flexibility in configuration depending on the specific reaction requirements. The core components are illustrated in the workflow diagram below.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction & Monitoring cluster_workup Downstream Processing ReagentA Weinreb-Nahm Amide in Anhydrous Solvent PumpA Syringe/HPLC Pump A ReagentA->PumpA ReagentB Organometallic Reagent (e.g., Grignard in THF) PumpB Syringe/HPLC Pump B ReagentB->PumpB Mixer T- or Y-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated/Cooled Coil/Chip Reactor Mixer->Reactor Combined Stream PAT In-line Analysis (e.g., FTIR) Reactor->PAT BPR Back-Pressure Regulator QuenchMixer T-Mixer BPR->QuenchMixer PAT->BPR QuenchPump Syringe/HPLC Pump C QuenchPump->QuenchMixer Flow Rate C QuenchReagent Quenching Solution (e.g., aq. NH4Cl) QuenchReagent->QuenchPump Collection Product Collection QuenchMixer->Collection

Caption: Figure 1: General workflow for a continuous Weinreb-Nahm amide reaction.

Component Selection and Rationale
  • Pumps:

    • Type: For handling corrosive and air-sensitive organometallic reagents, positive displacement pumps such as syringe pumps or HPLC pumps are ideal. Peristaltic pumps can also be used, especially for slurries, but care must be taken with tubing compatibility.

    • Rationale: These pumps provide precise, pulse-free flow, which is crucial for maintaining stoichiometric control and ensuring reproducible results. The materials of construction must be inert to the reagents and solvents (e.g., PFA, PTFE, Hastelloy).

  • Mixers:

    • Type: A simple T-mixer or Y-mixer is often sufficient for combining the two reagent streams before they enter the reactor.

    • Rationale: Rapid and efficient mixing is essential to ensure a homogeneous reaction mixture and to prevent localized "hot spots" at the point of combination, especially for fast, exothermic reactions.

  • Reactor:

    • Type: Both coiled tube reactors (made of PFA or stainless steel) and microchip reactors are suitable. The choice depends on the scale and the specific requirements of the reaction.

      • Tube Reactors: Offer flexibility in volume (by changing the length and diameter of the tubing) and are generally more robust against clogging.

      • Microchip Reactors: Provide even better heat transfer due to their higher surface-area-to-volume ratio, making them ideal for highly exothermic reactions.

    • Rationale: The reactor is where the residence time is controlled. The material should be chemically inert, and the reactor should be placed in a heating/cooling module (e.g., a circulator bath or a thermoelectric module) to maintain a precise reaction temperature.

  • Back-Pressure Regulator (BPR):

    • Type: A BPR is placed at the end of the reactor.

    • Rationale: The BPR maintains a constant pressure throughout the reactor, which is essential for preventing solvent boiling, especially when reactions are heated above the solvent's atmospheric boiling point. It also ensures consistent flow and prevents phase separation in gas-evolving reactions.

  • In-line Analytical Technology (PAT):

    • Type: An in-line FTIR or NMR flow cell can be integrated after the reactor.

    • Rationale: This allows for real-time monitoring of the reaction progress by tracking the disappearance of starting materials and the appearance of the product.[7] This data is invaluable for reaction optimization, enabling rapid adjustments to flow rates, temperature, or concentration to achieve the desired outcome.

  • Quenching and Collection:

    • Setup: A third pump introduces a quenching solution (e.g., saturated aqueous ammonium chloride) into the product stream through another T-mixer.

    • Rationale: This in-line quench stops the reaction and hydrolyzes the stable intermediate to form the final ketone product. The quenched stream is then collected for off-line analysis and purification. For more advanced setups, an in-line liquid-liquid extraction module can be used for continuous work-up.[8]

Protocols: A Step-by-Step Guide

This section provides a general protocol for the reaction of a Weinreb-Nahm amide with a Grignard reagent. Note: All glassware should be oven-dried, and all solvents must be anhydrous. The entire system should be purged with an inert gas (e.g., nitrogen or argon) before introducing any reagents.

Protocol 1: System Setup and Priming
  • Assemble the Flow System: Connect the pumps, mixer, reactor, in-line analysis unit (if used), back-pressure regulator, and quenching mixer as shown in Figure 1. Ensure all fittings are secure.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove any residual air and moisture. This is critical due to the sensitivity of the organometallic reagents.

  • Solvent Priming: Prime all pump lines with the respective anhydrous solvents to be used in the reaction (e.g., THF for the Grignard reagent line, and THF or another suitable solvent for the Weinreb-Nahm amide line). This removes any remaining air bubbles and ensures the system is ready for the reagents.

Protocol 2: Reaction Execution
  • Prepare Reagent Solutions:

    • Solution A (Weinreb-Nahm Amide): Prepare a solution of the Weinreb-Nahm amide in anhydrous THF (or another suitable solvent) at a known concentration (e.g., 0.5 M).

    • Solution B (Grignard Reagent): Use a commercially available Grignard reagent or prepare it beforehand. The concentration should be accurately known (e.g., 1.0 M in THF).

    • Solution C (Quenching Solution): Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Set Reaction Parameters:

    • Temperature: Set the temperature of the reactor module (e.g., 20 °C).

    • Back-Pressure: Set the back-pressure regulator to a pressure sufficient to prevent solvent boiling (e.g., 5 bar).

  • Initiate Flow:

    • Start pumping the anhydrous solvent through all lines to establish a stable flow and pressure.

    • Simultaneously switch the pump inlets to the reagent solutions (Solution A and Solution B).

    • The flow rates are set to achieve the desired stoichiometry and residence time. For example, to achieve a 1.2:1 molar ratio of Grignard reagent to Weinreb-Nahm amide:

      • Flow Rate A (0.5 M Amide): 1.0 mL/min

      • Flow Rate B (1.0 M Grignard): 0.6 mL/min

    • The total flow rate (1.6 mL/min) and the reactor volume will determine the residence time.

  • Achieve Steady State: Allow the system to run for at least three times the total residence time to ensure that a steady state is reached, where the concentrations of reactants and products within the reactor are constant.

  • In-line Monitoring and Quenching:

    • Monitor the reaction progress using the in-line analytical tool.

    • Simultaneously, pump the quenching solution (Solution C) at a flow rate sufficient to neutralize the reaction (e.g., 2.0 mL/min).

  • Collect the Product: Collect the quenched reaction mixture from the outlet of the system.

  • Shutdown:

    • Once the desired amount of product is collected, switch the pump inlets back to the pure anhydrous solvent to flush the system of all reactive materials.

    • After flushing, the system can be safely disassembled or prepared for the next run.

Data Presentation: Key Parameters for Optimization

The following table presents a hypothetical set of parameters for the optimization of a Weinreb-Nahm reaction in flow. These parameters are based on typical conditions reported for Grignard reactions in continuous systems.

ParameterRange ExploredOptimal ValueRationale
Temperature (°C) 0 - 4020Balances reaction rate with the stability of the tetrahedral intermediate. Lower temperatures may be needed for less stable intermediates.
Residence Time (min) 1 - 105Determined by the reactor volume and total flow rate. Optimized to ensure complete conversion without product degradation.
Stoichiometry (Grignard:Amide) 1.1:1 - 2.0:11.2:1A slight excess of the Grignard reagent ensures full conversion of the Weinreb-Nahm amide.
Concentration (Amide, M) 0.2 - 1.00.5Higher concentrations can increase throughput but may pose challenges for heat dissipation, even in flow.
Back-Pressure (bar) 2 - 105Prevents solvent boiling and ensures smooth, single-phase flow.

Visualization of the Logical Process

The following diagram illustrates the logical decision-making and operational flow for setting up and running a Weinreb-Nahm reaction in a continuous system.

Logical_Flow Start Start: Define Reaction (Substrates, Stoichiometry) Setup Assemble and Leak-Test Flow Chemistry System Start->Setup Inert Purge System with Inert Gas (N2/Ar) Setup->Inert Prepare Prepare Anhydrous Reagent Solutions Inert->Prepare Prime Prime Pumps with Anhydrous Solvents Prepare->Prime SetParams Set Initial Parameters (Temp, Pressure, Flow Rates) Prime->SetParams Run Initiate Reagent Flow and Run Reaction SetParams->Run SteadyState Achieve Steady State (Run for 3x Residence Time) Run->SteadyState Monitor Monitor Conversion (In-line Analysis) SteadyState->Monitor Check Conversion Complete? Monitor->Check Collect Collect Quenched Product Stream Check->Collect Yes Optimize Adjust Parameters (Flow Rate, Temp) Check->Optimize No Flush Flush System with Pure Solvent Collect->Flush Optimize->Run End End: System Shutdown & Product Work-up Flush->End

Caption: Figure 2: Logical workflow for reaction optimization.

Conclusion and Future Outlook

The application of continuous flow chemistry to the Weinreb-Nahm amide reaction transforms a classic synthetic tool into a modern, safer, and more efficient process. The ability to precisely control reaction parameters, handle hazardous reagents in a contained system, and integrate multiple synthetic steps offers significant advantages for both academic research and industrial drug development. The protocols and experimental setup described herein provide a robust framework for scientists to implement this powerful combination of technologies. Future developments in this area will likely focus on the integration of advanced in-line purification techniques, the development of fully automated, self-optimizing reactor platforms, and the expansion of the reaction scope to include an even wider range of sensitive substrates and reagents.

References

  • Moore, J. S., & Jensen, K. F. (2014). “Batch” kinetics in Flow: Online IR Analysis and Continuous Control.
  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
  • Nie, Y., Zhang, Z., & Lu, H. (2020). Recent advances in grignard reactions in flow. Chinese Journal of Chemistry, 38(10), 1089-1102. [Link]
  • Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680. [Link]
  • Adamo, A., Beingessner, R. L., Behnam, M., Chen, J., Jamison, T. F., Jensen, K. F., ... & Zhang, P. (2016). On-demand continuous-flow production of pharmaceuticals in a compact, reconfigurable system. Science, 352(6281), 61-67. [Link]
  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s guide to flow chemistry. Chemical Reviews, 117(18), 11796-11893. [Link]
  • Bédard, A. C., & Organ, M. G. (2016). Continuous flow Suzuki–Miyaura reactions in process chemistry. Topics in Current Chemistry, 374(3), 1-32. [Link]
  • Hafen, B., & Kappe, C. O. (2021). The Use of Continuous-Flow Technology for the Synthesis of Active Pharmaceutical Ingredients (APIs). CHIMIA International Journal for Chemistry, 75(3), 154-161. [Link]
  • Knochel, P. (2022). The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents.
  • Hilt, G., Knupe-Wolfgang, P., & Mahn, B. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Hughes, D. L. (2024). Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib. Organic Process Research & Development. [Link]
  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language. Angewandte Chemie International Edition, 54(11), 3449-3453. [Link]
  • Wikipedia. (n.d.). Weinreb ketone synthesis.

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide in the Synthesis of Enzalutamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enzalutamide is a potent second-generation non-steroidal anti-androgen agent pivotal in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] Its mechanism of action involves targeting multiple steps in the androgen receptor signaling pathway, leading to apoptosis of prostate cancer cells and retardation of tumor growth.[1][3] The intricate molecular architecture of Enzalutamide necessitates a robust and efficient synthetic strategy, often involving the strategic coupling of key intermediates. This document provides a detailed guide on the application of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, as a crucial building block in the synthesis of Enzalutamide.

The choice of a Weinreb amide in organic synthesis is a deliberate one, aimed at overcoming the common challenge of over-addition by organometallic reagents. The N-methoxy-N-methylamide functionality forms a stable chelated tetrahedral intermediate with the metal of the nucleophile (e.g., Grignard or organolithium reagents), which prevents the collapse of the intermediate and subsequent second addition of the nucleophile.[4][5] This intermediate remains stable until acidic workup, which then liberates the desired ketone or, in this synthetic context, facilitates a controlled carbon-carbon bond formation. While many documented syntheses of Enzalutamide utilize the analogous 4-bromo-2-fluoro-N-methylbenzamide, the principles of reactivity and controlled synthesis inherent to the Weinreb amide are highly relevant and offer a pathway to a more controlled and potentially higher-yielding process.

This guide will elucidate the synthesis of the this compound intermediate, detail its subsequent use in a key bond-forming reaction to construct the core of the Enzalutamide molecule, and provide comprehensive protocols for researchers and professionals in drug development.

Synthetic Strategy Overview

The synthesis of Enzalutamide leveraging the this compound intermediate can be conceptually divided into three main stages:

  • Preparation of the Key Intermediate: Synthesis of this compound from commercially available 4-Bromo-2-fluorobenzoic acid.

  • Core Assembly: The crucial coupling reaction between the Weinreb amide and the thiohydantoin moiety of Enzalutamide.

  • Final Transformation and Purification: Conversion of the coupled product into Enzalutamide and subsequent purification to pharmaceutical-grade purity.

The following diagram illustrates the overall synthetic workflow:

Enzalutamide_Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Assembly cluster_2 Stage 3: Final Product Formation 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid Acid_Chloride 4-Bromo-2-fluorobenzoyl chloride 4-Bromo-2-fluorobenzoic_acid->Acid_Chloride Chlorinating Agent (e.g., SOCl2, (COCl)2) Weinreb_Amide This compound Acid_Chloride->Weinreb_Amide N,O-Dimethylhydroxylamine HCl, Base Coupled_Product Coupled Product Weinreb_Amide->Coupled_Product Grignard Reagent Formation & Coupling Thiohydantoin_Intermediate Thiohydantoin Intermediate Thiohydantoin_Intermediate->Coupled_Product Enzalutamide_Crude Enzalutamide (Crude) Coupled_Product->Enzalutamide_Crude Amidation with Methylamine Enzalutamide_Pure Enzalutamide (Pure) Enzalutamide_Crude->Enzalutamide_Pure Purification (e.g., Recrystallization)

Caption: Overall workflow for the synthesis of Enzalutamide.

Part 1: Synthesis of this compound

The preparation of the Weinreb amide intermediate is a critical first step that ensures the subsequent coupling reaction proceeds with high efficiency and control. The synthesis begins with the activation of 4-Bromo-2-fluorobenzoic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine.

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and necessary activation step for the subsequent amidation. Thionyl chloride or oxalyl chloride are commonly employed for this transformation due to their efficacy and the volatile nature of their byproducts.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluorobenzoic acid219.0121.9 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Dichloromethane (DCM), anhydrous84.93200 mL-
N,N-Dimethylformamide (DMF), catalytic73.092-3 drops-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-fluorobenzoic acid (21.9 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

  • Stir the suspension and add a catalytic amount of N,N-dimethylformamide (2-3 drops).

  • Slowly add thionyl chloride (8.7 mL, 0.12 mol) to the mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic and evolves gas (SO₂ and HCl).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromo-2-fluorobenzoyl chloride is a yellowish liquid or low-melting solid and is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

Rationale: The reaction of the freshly prepared acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base yields the desired Weinreb amide. The base is crucial for neutralizing the HCl generated during the reaction and for liberating the free amine from its hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluorobenzoyl chloride (crude)237.46~0.1 mol~0.1
N,O-Dimethylhydroxylamine hydrochloride97.5410.7 g0.11
Triethylamine (TEA) or Pyridine101.19 / 79.1022.3 g (30.7 mL) / 17.4 g (17.8 mL)0.22
Dichloromethane (DCM), anhydrous84.93250 mL-

Procedure:

  • In a separate dry 500 mL round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (30.7 mL, 0.22 mol) or pyridine (17.8 mL, 0.22 mol) to the suspension with vigorous stirring.

  • Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride from the previous step in anhydrous dichloromethane (100 mL).

  • Add the acid chloride solution dropwise to the cold amine suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Part 2: Core Assembly via Grignard Reaction

The central C-C bond formation in this synthetic route involves a Grignard reaction. The aryl bromide of the Weinreb amide is converted to a Grignard reagent, which then attacks the electrophilic carbon of the isothiocyanate moiety in the second building block, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, leading to the formation of the thiohydantoin ring system of Enzalutamide.

Grignard_Reaction Weinreb_Amide This compound Grignard_Reagent Grignard Reagent Weinreb_Amide->Grignard_Reagent Mg, THF Coupled_Intermediate Coupled Intermediate Grignard_Reagent->Coupled_Intermediate Addition Thiohydantoin_Precursor 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Thiohydantoin_Precursor->Coupled_Intermediate Enzalutamide Enzalutamide Coupled_Intermediate->Enzalutamide Cyclization & Amidation

Caption: Key Grignard reaction and subsequent cyclization.

Protocol 3: Synthesis of Enzalutamide via Grignard Coupling

Rationale: This one-pot reaction combines the formation of the Grignard reagent from the Weinreb amide and its subsequent reaction with the isothiocyanate. The use of the Weinreb amide here is postulated to offer better control over the reactivity of the resulting organometallic species. The subsequent intramolecular cyclization and reaction with methylamine lead to the final product. While direct coupling of N-methylbenzamide derivatives is also documented, this protocol outlines the Weinreb amide approach.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound277.082.77 g0.01
Magnesium turnings24.310.29 g0.012
4-isothiocyanato-2-(trifluoromethyl)benzonitrile228.182.28 g0.01
2-Amino-2-methylpropanoic acid103.121.03 g0.01
Methylamine (40% in water)31.06As required-
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Iodine (catalytic)253.811 crystal-

Procedure:

  • Activate the magnesium turnings (0.29 g, 0.012 mol) in a dry flask under an inert atmosphere by adding a crystal of iodine and gently warming until the purple vapor is observed.

  • Allow the flask to cool and add anhydrous THF (10 mL).

  • Dissolve this compound (2.77 g, 0.01 mol) in anhydrous THF (20 mL) and add a small portion to the magnesium suspension to initiate the Grignard reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once initiated, add the remaining solution of the Weinreb amide dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (2.28 g, 0.01 mol) and 2-amino-2-methylpropanoic acid (1.03 g, 0.01 mol) in anhydrous THF (20 mL).

  • Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent via cannula.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Add a 40% aqueous solution of methylamine and stir vigorously at room temperature overnight. This step facilitates the final amidation.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Enzalutamide by recrystallization from a suitable solvent system, such as methanol or an ethyl acetate/heptane mixture, to yield the pure product.[6][7]

Conclusion

The use of this compound as a key intermediate presents a strategic and controlled approach to the synthesis of Enzalutamide. The inherent stability of the Weinreb amide functionality allows for precise and efficient carbon-carbon bond formation, minimizing side reactions and potentially improving overall yield. The detailed protocols provided herein offer a comprehensive guide for researchers and professionals engaged in the synthesis of this important pharmaceutical agent. Mastery of these techniques is essential for the efficient and scalable production of Enzalutamide, contributing to the advancement of prostate cancer therapy.

References

  • Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide | Organic Process Research & Development - ACS Publications. (2020-02-18).
  • 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. (2025-03-03).
  • CN112645880A - Synthetic method of enzalutamide - Google Patents. (n.d.).
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (n.d.).
  • 749927-69-3/ 4-bromo-2-fluoro-Nmethylbenzamide(Enzalutamide-KSM) - Chemicals.in. (n.d.).
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023-06-15).
  • WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents. (n.d.).
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study - ResearchGate. (n.d.).
  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents. (n.d.).
  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).
  • Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC - PubMed Central. (2021-03-08).
  • US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents. (n.d.).
  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (n.d.).
  • Grignard reagent reaction with Weinreb amide - YouTube. (2019-07-28).
  • 10 - Organic Syntheses Procedure. (n.d.).
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022-08-16).
  • Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry. (n.d.).
  • 4-Bromo-2-fluoro-N-methylbenzamide - Chongqing Chemdad Co. ,Ltd. (n.d.).
  • Weinreb ketone synthesis - Wikipedia. (n.d.).

Sources

chemoselective ketone synthesis with functionalized Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. While the Grignard reaction is a powerful tool for carbon-carbon bond formation, its high reactivity often leads to a lack of chemoselectivity, particularly the over-addition to acyl compounds to form tertiary alcohols instead of the desired ketones.[1][2] This guide provides an in-depth exploration of modern strategies to control this reactivity, focusing on the use of functionalized Grignard reagents. We will detail the mechanistic principles and provide field-proven protocols for the preparation of functional-group-tolerant Grignard reagents and their application in chemoselective, high-yield ketone syntheses, with a focus on the use of Weinreb-Nahm amides and iron-catalyzed cross-coupling reactions.

The Fundamental Challenge: Overcoming Over-Addition

The classical reaction of a Grignard reagent (R-MgX) with an ester or acyl chloride is notoriously difficult to stop at the ketone stage. The initial nucleophilic acyl substitution produces the target ketone. However, this ketone is itself a reactive electrophile, often more reactive than the starting ester.[3] Consequently, a second equivalent of the highly nucleophilic Grignard reagent rapidly attacks the newly formed ketone, leading to a tertiary alcohol after workup.[2][4]

This lack of selectivity has historically limited the utility of Grignard reagents for ketone synthesis from common acyl precursors, necessitating the use of less reactive organometallics like organocadmium[5][6] or Gilman (organocuprate) reagents.[2] Modern synthetic chemistry, however, has developed more sophisticated and versatile solutions that harness the power of Grignard reagents while controlling their reactivity.

Core Strategies for Chemoselective Ketone Synthesis

Two primary strategies have emerged as highly effective and broadly applicable: modifying the electrophile to prevent over-addition and employing advanced methods to generate Grignard reagents that contain sensitive functional groups.

The Weinreb-Nahm Amide: An Engineered Electrophile

In 1981, Steven Weinreb and Steven Nahm developed a seminal method for ketone synthesis that addresses the over-addition problem at its source.[7] The strategy involves the use of an N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide.

Causality of Selectivity: The success of the Weinreb-Nahm amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[7] The magnesium atom of the Grignard reagent is chelated by both the newly formed oxyanion and the N-methoxy oxygen. This five-membered ring intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[7] By the time the ketone is liberated, all of the Grignard reagent has been consumed or quenched, thus preventing the second addition.

G cluster_0 Reaction Pathway cluster_1 Comparison: Acyl Chloride Grignard Grignard Reagent (R²-MgX) Intermediate Stable Chelated Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition Weinreb Weinreb-Nahm Amide (R¹-C(O)N(OMe)Me) Weinreb->Intermediate Workup Aqueous Acidic Workup (H₃O⁺) Intermediate->Workup Stable at low temp, awaits quench Ketone Ketone Product (R¹-C(O)R²) Workup->Ketone Collapse & Protonation Grignard2 Grignard Reagent (R²-MgX) UnstableInt Unstable Tetrahedral Intermediate Grignard2->UnstableInt AcylCl Acyl Chloride (R¹-C(O)Cl) AcylCl->UnstableInt Ketone2 Ketone Intermediate UnstableInt->Ketone2 Rapid Collapse Alcohol Tertiary Alcohol (Over-addition Product) Ketone2->Alcohol Second Addition Grignard3 Excess Grignard Grignard3->Alcohol

Figure 1: Mechanistic comparison of Grignard addition to a Weinreb-Nahm amide versus an acyl chloride.
Functionalized "Turbo-Grignard" Reagents: Expanding Nucleophile Scope

A significant challenge in complex molecule synthesis is the preparation of a Grignard reagent from an organic halide that already contains an electrophilic functional group, such as an ester, nitrile, or even a ketone. Classical Grignard formation (Mg⁰ insertion) is incompatible with these groups.

The pioneering work of Paul Knochel revolutionized this area with the development of "Turbo-Grignard" reagents, most notably isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl).[8][9] This reagent exhibits exceptionally high kinetic activity, allowing for low-temperature bromine- or iodine-magnesium exchange reactions.[10][11] This exchange is much faster than the Grignard reagent's reaction with many functional groups, enabling the preparation of highly functionalized organomagnesium species that were previously inaccessible.[12]

Key Advantages of i-PrMgCl·LiCl:

  • High Functional Group Tolerance: Enables preparation of Grignard reagents with ester, nitrile, amide, and halide functionalities.[10]

  • Mild Reaction Conditions: Exchanges are typically performed at low temperatures (-20 °C to 0 °C), preserving sensitive moieties.

  • Increased Reactivity: The LiCl salt breaks up polymeric Grignard aggregates and increases the nucleophilicity of the organomagnesium species.[8][11]

Iron-Catalyzed Cross-Coupling: A Mild and Efficient Alternative

Transition metal catalysis offers another powerful avenue for chemoselective ketone synthesis. While palladium and nickel-catalyzed Kumada-Corriu couplings are well-established, they can sometimes suffer from chemoselectivity issues with highly reactive Grignard reagents.[13][14][15]

More recently, iron-catalyzed cross-coupling has emerged as a cost-effective, non-toxic, and highly efficient alternative.[16] Iron salts, such as Fe(acac)₃, can catalyze the coupling of Grignard reagents with acyl chlorides to form ketones.[17] These reactions are often extremely fast, proceed under mild conditions, and exhibit remarkable functional group tolerance, including tolerance for esters, nitriles, and even other ketones within the substrate.[16][18]

Workflow and Protocols

The general workflow for modern chemoselective ketone synthesis involves the preparation of a potentially complex Grignard reagent and its subsequent reaction with a suitable electrophile under controlled conditions.

G Start_FG Functionalized Aryl/Alkenyl Halide (e.g., with -CO₂Et, -CN) Turbo_Grignard Prepare Functionalized Grignard Reagent (Protocol 1) Start_FG->Turbo_Grignard i-PrMgCl·LiCl Halogen-Mg Exchange Start_Acyl Carboxylic Acid Derivative Weinreb_Amide Prepare Weinreb-Nahm Amide (from Acid Chloride) Start_Acyl->Weinreb_Amide Acyl_Chloride Prepare Acyl Chloride Start_Acyl->Acyl_Chloride Coupling_Weinreb Grignard + Weinreb Amide (Protocol 2) Turbo_Grignard->Coupling_Weinreb Coupling_Fe Iron-Catalyzed Coupling (Protocol 3) Turbo_Grignard->Coupling_Fe Weinreb_Amide->Coupling_Weinreb Acyl_Chloride->Coupling_Fe Product Chemoselective Synthesis of Functionalized Ketone Coupling_Weinreb->Product Coupling_Fe->Product

Figure 2: General workflow for chemoselective ketone synthesis using functionalized Grignard reagents.
Protocol 1: Preparation of a Functionalized Aryl Grignard Reagent via Halogen-Magnesium Exchange

This protocol describes the preparation of 4-(ethoxycarbonyl)phenylmagnesium chloride from ethyl 4-iodobenzoate using i-PrMgCl·LiCl.

Materials:

  • Ethyl 4-iodobenzoate

  • i-PrMgCl·LiCl (1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and gas-tight syringes

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Maintain a positive argon atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add ethyl 4-iodobenzoate (1.0 mmol, 276 mg). Dissolve it in 5 mL of anhydrous THF.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Grignard Addition: Slowly add i-PrMgCl·LiCl (1.1 mmol, 0.85 mL of 1.3 M solution) dropwise over 10 minutes via a gas-tight syringe. The reaction is often fast.

  • Stirring: Stir the resulting brownish solution at -15 °C for 30 minutes.

  • Confirmation (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be quenched with I₂ and analyzed by GC-MS to observe the reformation of the starting iodide and the absence of significant side products.

  • Usage: The resulting solution of the functionalized Grignard reagent is ready for immediate use in the subsequent coupling step (Protocol 2 or 3). Do not isolate; use in situ.

Scientific Rationale: The use of i-PrMgCl·LiCl at low temperature ensures that the I/Mg exchange occurs much faster than the nucleophilic attack of the Grignard reagent on the ester functional group of either the starting material or the product.[10]

Protocol 2: Ketone Synthesis via Weinreb-Nahm Amide Acylation

This protocol describes the reaction of the previously prepared 4-(ethoxycarbonyl)phenylmagnesium chloride with N-methoxy-N-methylbenzamide.

Materials:

  • Solution of functionalized Grignard reagent from Protocol 1

  • N-methoxy-N-methylbenzamide (Weinreb amide of benzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Amide Solution: In a separate flame-dried Schlenk flask under argon, dissolve N-methoxy-N-methylbenzamide (0.9 mmol, 149 mg) in 3 mL of anhydrous THF.

  • Cooling: Cool this solution to -15 °C.

  • Addition: Slowly transfer the Grignard solution prepared in Protocol 1 into the Weinreb amide solution via a cannula or syringe over 15 minutes.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour.

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while the flask is in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

Expected Outcome: This procedure provides a high yield of ethyl 4-benzoylbenzoate, demonstrating tolerance of the ester group.[10]

Protocol 3: Iron-Catalyzed Ketone Synthesis from an Acyl Chloride

This protocol describes an alternative coupling using an acyl chloride catalyzed by an iron salt.

Materials:

  • Solution of functionalized Grignard reagent from Protocol 1

  • Benzoyl chloride

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Catalyst Setup: In a separate flame-dried Schlenk flask under argon, add Fe(acac)₃ (0.05 mmol, 18 mg) and dissolve it in 3 mL of anhydrous THF.

  • Acyl Chloride Addition: Add benzoyl chloride (1.0 mmol, 141 mg, 0.12 mL) to the catalyst solution.

  • Cooling: Cool the catalyst/electrophile mixture to -10 °C.

  • Grignard Addition: Add the Grignard solution from Protocol 1 dropwise to the iron-containing mixture over 10 minutes. An exothermic reaction and color change are typically observed.

  • Reaction Time: Stir the mixture at 0 °C for 20 minutes. The reaction is generally very rapid.[16]

  • Workup & Purification: Follow steps 5-8 from Protocol 2 for quenching, extraction, and purification.

Trustworthiness Note: Iron-catalyzed reactions are known for their high efficiency and tolerance of functional groups that are often problematic in other cross-coupling reactions.[16][17] The mild conditions and low catalyst loading make this a robust and scalable method.

Data Summary: Functional Group Tolerance

The choice of methodology often depends on the specific functional groups present in the substrates. The following table provides a comparative overview.

Functional GroupWeinreb Amide + Turbo-GrignardIron-Catalyzed CouplingClassical Grignard + Acyl Chloride
Ester Tolerated[10]Tolerated[16]Not Tolerated[3]
Nitrile Tolerated[10]Tolerated[16]Not Tolerated[19]
Amide (secondary) Tolerated[10]ToleratedNot Tolerated (acidic N-H)
Ketone ToleratedTolerated[16]Not Tolerated
Aryl Halide (Cl, Br) Tolerated[10]Tolerated[16]Tolerated
Alkyl Halide Limited ScopeToleratedNot Tolerated (exchange/coupling)
Nitro Group Limited ScopeLimited ScopeNot Tolerated

Conclusion

The chemoselective synthesis of ketones using Grignard reagents has evolved from a significant challenge into a versatile and reliable operation. By strategically modifying the electrophile, as exemplified by the Weinreb-Nahm amide, or by employing advanced techniques for the preparation of functionalized organomagnesium reagents like Turbo-Grignards, chemists can now readily access complex ketones with high precision and yield. Furthermore, the advent of mild and efficient iron-catalyzed cross-coupling protocols provides a powerful complementary approach. These methodologies, grounded in a deep understanding of reaction mechanisms and reagent reactivity, are indispensable tools for researchers in drug discovery and the broader chemical sciences.

References

  • Title: Direct addition of Grignard reagents to acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether proceeds selectively to provide aryl ketones in high yields.
  • Title: Acid Chloride to Ketone: Videos & Practice Problems Source:Pearson URL:[Link]
  • Title: Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Source:Chemistry Steps URL:[Link]
  • Title: Preparation of Ketones Source:CK-12 Found
  • Title: Iron‐Catalyzed Reactions of Grignard Reagents Source:ResearchG
  • Title: Grignard Reaction (RMgX + Weinreb Amide) Source:Common Organic Chemistry URL:[Link]
  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides Source:The Royal Society of Chemistry URL:[Link]
  • Title: Preparation of Ketones from Acyl Chlorides Source:BYJU'S URL:[Link]
  • Title: Inherent vs Apparent Chemoselectivity in the Kumada–Corriu Cross-Coupling Reaction Source:Organic Chemistry Portal URL:[Link]
  • Title: Grignard Reaction - Common Conditions Source:Common Organic Chemistry URL:[Link]
  • Title: Kumada-Tamao-Corriu Cross Coupling Source:Chem-St
  • Title: Kumada coupling Source:Wikipedia URL:[Link]
  • Title: Weinreb ketone synthesis Source:Wikipedia URL:[Link]
  • Title: The Grignard Reagents Source:ACS Public
  • Title: Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey Source:Chemical Communic
  • Title: Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study Source:PMC - National Center for Biotechnology Inform
  • Title: Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent Source:ResearchG
  • Title: Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes Source:ResearchG
  • Title: 7.6.
  • Title: 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents Source:Chemistry LibreTexts URL:[Link]
  • Title: Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source:PubMed URL:[Link]
  • Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Source:Master Organic Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this critical synthetic intermediate. Drawing from established principles of Weinreb amide synthesis and addressing the specific electronic and steric considerations of the 4-bromo-2-fluoro-substituted phenyl ring, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses the most common issues encountered during the synthesis of this compound, typically prepared from 4-bromo-2-fluorobenzoic acid and N,O-dimethylhydroxylamine hydrochloride. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Problem 1: Low or No Product Formation

You've set up your reaction, but upon work-up and analysis (TLC, LC-MS), you observe a low yield of the desired Weinreb amide or a significant amount of unreacted 4-bromo-2-fluorobenzoic acid.

Potential Root Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. Insufficient activation is a primary cause of low conversion.

    • Scientific Rationale: Coupling reagents like carbodiimides (e.g., EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then attacked by the N,O-dimethylhydroxylamine. If the coupling reagent is degraded, used in insufficient stoichiometric amounts, or if the reaction conditions are not optimal, this activation will be incomplete.[2]

    • Solutions:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU, BOP) are fresh and have been stored under anhydrous conditions. Carbodiimides, in particular, are moisture-sensitive.[3]

      • Increase Equivalents: Increase the equivalents of the coupling reagent to 1.2-1.5 equivalents relative to the carboxylic acid.

      • In-situ Activation: Allow the carboxylic acid and coupling reagent to "pre-activate" for 15-30 minutes at 0 °C before adding the N,O-dimethylhydroxylamine hydrochloride and base.

      • Consider a More Potent Reagent: For sterically hindered or electronically deactivated carboxylic acids, a more powerful coupling reagent like HATU or BOP might be necessary.[4][5]

  • Deactivation of the Nucleophile: The free amine of N,O-dimethylhydroxylamine is the active nucleophile. Its availability can be compromised.

    • Scientific Rationale: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, which must be neutralized by a base to liberate the free amine. An insufficient amount of base or the use of a base that is too weak can lead to a low concentration of the active nucleophile.

    • Solutions:

      • Base Stoichiometry: Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are used. One equivalent is required to neutralize the hydrochloride salt, and an additional equivalent is needed to neutralize the acid formed during the reaction.

      • Order of Addition: Add the base to the mixture of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.

  • Steric Hindrance: The ortho-fluoro substituent can present steric challenges.

    • Scientific Rationale: The fluorine atom at the ortho position can sterically hinder the approach of the activated carboxylic acid to the nucleophile, slowing down the reaction rate.[6]

    • Solutions:

      • Increase Reaction Time/Temperature: Prolong the reaction time or gently increase the temperature (e.g., from room temperature to 40 °C) to overcome the activation energy barrier. Monitor the reaction progress carefully to avoid decomposition.

      • Alternative Pathway - Acyl Chloride: Convert the 4-bromo-2-fluorobenzoic acid to the more reactive 4-bromo-2-fluorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7] The acyl chloride can then be reacted with N,O-dimethylhydroxylamine in the presence of a base like pyridine or DIPEA.[8]

Problem 2: Formation of Significant Byproducts

Your reaction proceeds, but you observe significant impurities, complicating purification and reducing the isolated yield.

Potential Root Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimide Reagents):

    • Scientific Rationale: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[9] This is a common side reaction with carbodiimide coupling agents.[1]

    • Solutions:

      • Use of Additives: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the desired amine nucleophile.

      • Solvent Choice: Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this side reaction.[9]

  • Symmetric Anhydride Formation:

    • Scientific Rationale: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react to form the desired amide, it consumes an extra equivalent of the starting acid, reducing the theoretical maximum yield.[9]

    • Solution: A slow addition of the coupling reagent to the solution of the carboxylic acid can minimize the concentration of the activated intermediate at any given time, thus disfavoring this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start from: the carboxylic acid or the acyl chloride?

A1: Both routes are viable and widely used.

  • Carboxylic Acid Route: This is often preferred for its operational simplicity (one-pot reaction). Using modern coupling reagents like HATU or EDC/HOBt provides high yields under mild conditions and avoids the handling of moisture-sensitive acyl chlorides.[7]

  • Acyl Chloride Route: This two-step process involves the initial formation of 4-bromo-2-fluorobenzoyl chloride.[7] This intermediate is highly reactive and can lead to very clean and fast conversions to the Weinreb amide.[8] This route is particularly advantageous if the direct amidation from the carboxylic acid is sluggish due to steric hindrance.[10]

Q2: Which coupling reagent do you recommend for this synthesis?

A2: The choice depends on the scale, cost considerations, and the specific challenges encountered.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, byproducts are water-soluble, easy work-up.[11]Can lead to N-acylurea formation if HOBt is not used.[1]
HATU/DIPEA Very fast and efficient, even for hindered substrates.[5]More expensive, byproducts can sometimes complicate purification.
BOP Highly effective, minimal racemization.[4]Forms carcinogenic HMPA as a byproduct, requiring careful handling.[11]
SOCl₂ or (COCl)₂ Leads to a highly reactive acyl chloride, often resulting in clean, fast reactions.Reagents are corrosive and moisture-sensitive; requires an extra step.[7]

Q3: What are the optimal reaction conditions (solvent, temperature, time)?

A3:

  • Solvent: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent choices.[7][12]

  • Temperature: The reaction is typically run at 0 °C to room temperature. Starting at 0 °C during the addition of reagents can help control any exotherms and minimize side reactions. The reaction can then be allowed to warm to room temperature.[13]

  • Time: Reaction times can vary from a few hours to overnight (16-24 hours).[7][12] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the point of completion.

Q4: How does the 2-fluoro substituent affect the reaction?

A4: The ortho-fluoro substituent has two main effects:

  • Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon, which can make it more susceptible to nucleophilic attack.[14]

  • Steric Hindrance: As mentioned in the troubleshooting guide, its position ortho to the carboxylic acid can sterically impede the approach of the nucleophile, potentially slowing the reaction.[6] The choice of a potent coupling agent or conversion to the less bulky acyl fluoride can mitigate this.[10]

Q5: What is the best way to purify the final product?

A5:

  • Work-up: A standard aqueous work-up is typically employed. Quenching the reaction with water or a dilute acid (e.g., 1M HCl) followed by extraction with an organic solvent like ethyl acetate or DCM is common.[12] The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and coupling agent byproducts, followed by a brine wash.

  • Purification: The crude product is often purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[7][12]

Experimental Workflow & Diagrams

General Amide Coupling Workflow

Amide Coupling Workflow General Workflow for Weinreb Amide Synthesis cluster_0 Reaction Setup cluster_1 Activation & Reaction cluster_2 Work-up & Purification start Dissolve 4-bromo-2-fluorobenzoic acid and N,O-dimethylhydroxylamine HCl in anhydrous solvent (e.g., DCM/DMF) add_base Add non-nucleophilic base (e.g., DIPEA, 2.5 eq) start->add_base cool Cool to 0 °C add_base->cool add_coupler Add coupling reagent (e.g., EDC/HOBt or HATU) cool->add_coupler react Stir at 0 °C to RT Monitor by TLC/LC-MS add_coupler->react quench Quench with H₂O or 1M HCl react->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash with sat. NaHCO₃ and brine extract->wash purify Dry, concentrate, and purify (Flash Chromatography) wash->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic Flowchart

Troubleshooting Flowchart Troubleshooting Low Yield start Low Yield or Incomplete Reaction check_reagents Are coupling reagents and solvents anhydrous and of high quality? start->check_reagents check_stoichiometry Are stoichiometry of coupling reagent (1.2-1.5 eq) and base (2.0-2.5 eq) correct? check_reagents->check_stoichiometry Yes solution1 Replace reagents, ensure anhydrous conditions check_reagents->solution1 No consider_sterics Is reaction sluggish due to steric hindrance from ortho-fluoro group? check_stoichiometry->consider_sterics Yes solution2 Adjust stoichiometry check_stoichiometry->solution2 No solution3 Increase reaction time/temp OR switch to a more potent coupling reagent (HATU) OR use acyl chloride route consider_sterics->solution3 Yes

Caption: A logical flowchart for troubleshooting low yield issues in the Weinreb amide synthesis.

References

  • Wikipedia. (2023, December 1). Carbodiimide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles.
  • ResearchGate. (2023, October 18). (PDF) Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.
  • Wikipedia. (2023, November 29). Weinreb ketone synthesis.
  • Oriental Journal of Chemistry. (2020, April 22). Recent Developments in Weinreb Synthesis and their Applications.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
  • Royal Society of Chemistry. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Quora. (2023, January 17). What is the difference between an electrophile and a nucleophile? What is the difference between chlorine and bromine? Why is fluorine more reactive than chlorine?
  • National Institutes of Health. (n.d.). Supporting Information.
  • CHIMIA. (2017). The Synthesis of Sterically Hindered Amides.
  • National Institutes of Health. (2008, May 1). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.

Sources

Technical Support Center: Troubleshooting Over-Addition in Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Weinreb-Nahm Ketone Synthesis. As Senior Application Scientists, we understand that while this reaction is a cornerstone of modern organic synthesis for its reliability in producing ketones, the challenge of over-addition—leading to undesired tertiary alcohol byproducts—can be a significant hurdle.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to diagnose and resolve this common issue, ensuring the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the Weinreb ketone synthesis and the problem of over-addition.

Q1: What exactly is "over-addition" in the context of this reaction?

Over-addition refers to the reaction of a second equivalent of the organometallic nucleophile with the newly formed ketone intermediate.[1][2][3] In a standard reaction of an organometallic reagent with an ester or acid chloride, the ketone product is often more reactive than the starting material. This leads to a subsequent nucleophilic attack on the ketone, ultimately yielding a tertiary alcohol after workup.[4] The primary advantage of the Weinreb synthesis is its ability to prevent this very outcome.[1][5][6]

Q2: How does the Weinreb amide prevent over-addition?

The success of the Weinreb-Nahm synthesis lies in the unique structure of the N-methoxy-N-methylamide (Weinreb amide). When the organometallic reagent (like a Grignard or organolithium) adds to the amide's carbonyl group, it forms a tetrahedral intermediate. This intermediate is stabilized by chelation: the metal cation (e.g., Mg²⁺ or Li⁺) is coordinated by both the newly formed anionic oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[1][2][5][7][8][9][10] This chelated complex is remarkably stable at low temperatures and does not readily collapse to form the ketone.[2][5] The ketone is only liberated upon acidic workup, by which time all the reactive organometallic nucleophile has been quenched.[5][11]

Q3: What is the structure of this critical stable intermediate?

The key intermediate is a metal-chelated tetrahedral species. The stability of this structure is the primary defense against over-addition.

Weinreb Intermediate int  O|R1CR2|N(Me)OMe M M+ int:c->M M->int:ne G cluster_desired Desired Pathway (Low Temperature) cluster_overaddition Over-Addition Pathway (High Temperature / Improper Quench) Start Weinreb Amide + R²-M Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + R²-M Workup Acidic Workup (e.g., NH₄Cl, H₂O) Intermediate->Workup Stable until quench Collapse Premature Collapse (High Temp) Intermediate->Collapse Ketone Desired Ketone Product Workup->Ketone Alcohol Tertiary Alcohol (Over-addition Product) Workup->Alcohol Ketone_in_situ Ketone (in situ) Collapse->Ketone_in_situ OverAddition Second Addition of R²-M Ketone_in_situ->OverAddition Alcohol_int Tertiary Alkoxide Intermediate OverAddition->Alcohol_int Alcohol_int->Workup Quench

Caption: Competing reaction pathways in Weinreb synthesis.

References

  • Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
  • How do you prepare a Weinreb amide?. TutorChase. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications - (A-Review).
  • Weinreb Synthesis - Explore the Science & Experts. ideXlab. [Link]
  • Introduction to Weinreb amides. YouTube. [Link]
  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papischem. [Link]
  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Saskoer.ca. [Link]
  • Weinreb ketone synthesis. www.wenxuecity.com. [Link]
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
  • Synthesis of Weinreb and their Derivatives (A-Review).
  • Weinreb ketone synthesis. Grokipedia. [Link]
  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. [Link]
  • Weinreb amides.
  • Methods for preventing over addition of Grignard reagent. Sciencemadness Discussion Board. [Link]
  • Weinreb ketone synthesis - 博客| 文学城. wenxuecity.com. [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • Novel process for the preparation of weinreb amide derivatives.
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
  • The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Grignard Reactions with Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Weinreb Amide Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Grignard reagents with Weinreb amides. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and ensure the success of your ketone synthesis.

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry due to its general reliability in converting carboxylic acid derivatives to ketones without the common problem of over-addition to a tertiary alcohol.[1][2] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3][4] However, like any powerful tool, its successful application requires a deep understanding of potential side reactions and their mitigation.

This guide is structured to provide direct answers to the specific issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Experimental Failures

This section is formatted to address a specific problem, outline its potential causes, and provide actionable solutions.

Issue 1: My primary isolated product is a tertiary alcohol, indicating over-addition. I thought Weinreb amides prevent this?

Potential Causes:

  • Elevated Reaction Temperature: The stability of the crucial five-membered cyclic intermediate is highly temperature-dependent.[1] If the reaction temperature rises, this intermediate can collapse prematurely to the ketone, which is then susceptible to a second attack by the Grignard reagent.[3]

  • Highly Reactive Grignard Reagents: Certain Grignard reagents, such as allylmagnesium bromide, are exceptionally reactive and can attack the Weinreb amide at a rate that leads to over-addition, even at low temperatures.[5]

  • Improper Quenching: A slow or poorly executed quench can lead to localized warming, causing the breakdown of the intermediate before all the Grignard reagent is consumed.

Solutions & Protocols:

  • Strict Temperature Control:

    • Maintain the reaction temperature at or below -20 °C. For highly reactive Grignard reagents, -78 °C is recommended.[5][6][7]

    • Add the Grignard reagent dropwise to the solution of the Weinreb amide, ensuring the internal temperature does not rise significantly.

  • Inverse Quench Protocol:

    • Instead of adding the quenching solution to the reaction mixture, slowly transfer the reaction mixture to a vigorously stirred, cold quenching solution (e.g., saturated aqueous NH₄Cl at 0 °C). This ensures that the Grignard reagent is consumed rapidly and under controlled temperature.

  • Grignard Reagent Equivalents:

    • While the reaction is often tolerant to an excess of the Grignard reagent, using a large excess (e.g., > 5 equivalents) can increase the likelihood of over-addition, especially with reactive reagents.[5][8] Titrate your Grignard reagent to know its precise concentration and use a moderate excess (e.g., 1.2-1.5 equivalents).

Workflow for Preventing Over-addition

start Over-addition Observed temp_check Was temperature strictly controlled at ≤ -20°C? start->temp_check reagent_check Is the Grignard reagent highly reactive (e.g., allyl)? temp_check->reagent_check Yes implement_low_temp Implement strict low-temp protocol (-78°C) temp_check->implement_low_temp No quench_check Was a standard quench performed? reagent_check->quench_check Yes reagent_check->quench_check No inverse_quench Employ inverse quench protocol quench_check->inverse_quench Yes titrate Titrate Grignard & reduce equivalents quench_check->titrate No end_node Ketone Product implement_low_temp->end_node inverse_quench->end_node titrate->end_node

Caption: Troubleshooting workflow for over-addition side reactions.

Issue 2: My yield is low, and I've isolated a significant amount of a reduced product (aldehyde or alcohol).

Potential Causes:

  • Hydride Contamination in Grignard Reagent: Aged or improperly prepared Grignard reagents can contain magnesium hydride species, which are capable of reducing the Weinreb amide.[9]

  • Reduction by β-Hydride Elimination: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide) can act as reducing agents via a six-membered transition state, especially with sterically hindered substrates.

  • Reaction with DIBAL-H or LAH: This is a known synthetic route to aldehydes from Weinreb amides, so any hydride contamination will lead to this side product.[2][10]

Solutions & Protocols:

  • Use Freshly Prepared or Titrated Grignard Reagents: Avoid using old commercial solutions of Grignard reagents. If possible, prepare the reagent fresh. Always titrate the reagent before use to confirm its activity and concentration.

  • Choice of Grignard Reagent: If β-hydride reduction is suspected, consider using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the synthesis allows.

  • Low Temperature: Running the reaction at very low temperatures (-78 °C) can disfavor the reduction pathway relative to nucleophilic addition.

Issue 3: I am recovering a significant amount of my starting Weinreb amide, and the reaction is not going to completion.

Potential Causes:

  • Steric Hindrance: A highly substituted Weinreb amide or a bulky Grignard reagent can sterically hinder the nucleophilic attack.[11]

  • Enolization of the Substrate: If the Weinreb amide has acidic α-protons, the basic Grignard reagent can act as a base, deprotonating the α-position to form an enolate, which is unreactive towards further Grignard addition.[4]

  • Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.

Solutions & Protocols:

  • Increase Reaction Temperature (with caution): If steric hindrance is the issue, a moderate increase in temperature (e.g., from -78 °C to -20 °C or 0 °C) may be necessary to drive the reaction to completion. However, this must be balanced against the risk of over-addition.[8]

  • Use a More Reactive Organometallic: Organolithium reagents are generally more reactive than Grignard reagents and may overcome steric hindrance.

  • Confirm Grignard Activity: Titrate the Grignard reagent immediately before use.

  • Lewis Acid Additives: The use of "Turbo Grignard" reagents (i-PrMgCl·LiCl) can enhance reactivity and may be beneficial for sluggish reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Weinreb ketone synthesis?

The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate. The N-methoxy group chelates to the magnesium (or lithium) atom, forming a stable five-membered ring.[1][3] This chelation prevents the collapse of the intermediate and the premature formation of a ketone. The ketone is only liberated upon acidic workup, which breaks down the chelate and protonates the leaving group.[12]

Mechanism of Weinreb Ketone Synthesis

cluster_reactants Reactants cluster_intermediate Stable Chelated Intermediate cluster_products Products after Workup R1_CO_W R-C(=O)-N(Me)OMe (Weinreb Amide) intermediate [R-C(O⁻)(R')-N(Me)OMe]·MgX⁺ R1_CO_W->intermediate Nucleophilic Attack R2_MgX R'-MgX (Grignard Reagent) ketone R-C(=O)-R' (Ketone) intermediate->ketone Acidic Workup (e.g., H₃O⁺) side_product Me(MeO)N-H₂⁺

Caption: Mechanism of the Weinreb ketone synthesis.

Q2: Can I use organolithium reagents instead of Grignard reagents?

Yes, organolithium reagents are also commonly used and react via a similar chelated intermediate.[4] They are generally more nucleophilic and less basic than Grignard reagents, which can be advantageous in certain cases, for example, to minimize enolization side reactions.

Q3: How do I accurately determine the concentration of my Grignard reagent?

Titration is essential for knowing the exact concentration of your Grignard reagent, as it can degrade over time. A common method involves using a known amount of a proton source like 1,10-phenanthroline with a standard solution of sec-butanol in xylene.

Titration Method Indicator Endpoint
1,10-Phenanthroline1,10-PhenanthrolineColor change from colorless to red
IodineIodineDisappearance of the brown iodine color

Q4: What are the best practices for setting up a Grignard reaction with a Weinreb amide?

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum to remove any traces of water.

  • Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Reagent Addition: Add the Grignard reagent slowly to the Weinreb amide solution at the desired low temperature. A syringe pump is recommended for controlled addition.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Ketone Synthesis

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the Weinreb amide (1.0 equiv).

  • Dissolve the amide in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise via syringe, maintaining the internal temperature below the specified limit.

  • Stir the reaction mixture at this temperature for the recommended time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by transferring the mixture to a pre-cooled, vigorously stirred solution of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • D. J. Szostak, M. Szostak, Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs., Royal Society of Chemistry, 2020. [Link]
  • Weinreb ketone synthesis, Wikipedia. [Link]
  • 10 - Organic Syntheses Procedure, Organic Syntheses. [Link]
  • Grignard Reaction (RMgX + Weinreb Amide), Common Organic Chemistry. [Link]
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?, Chemistry Stack Exchange. [Link]
  • B. Singaram et al., Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents, eScholarship.org. [Link]
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach, Papaws. [Link]
  • Recent Developments in Weinreb Synthesis and their Applications, Oriental Journal of Chemistry. [Link]
  • Overaddition of grignard to weinreb amide, Reddit. [Link]
  • Weinreb amides, ACS. [Link]
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles, Reddit. [Link]
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide, Rieke Metals. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review), Oriental Journal of Chemistry. [Link]
  • Reactions of Grignard Reagents, Master Organic Chemistry. [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent., YouTube. [Link]
  • Grignard Reaction - Common Conditions, Organic Chemistry D
  • The Synthesis of Sterically Hindered Amides, CHIMIA. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Organometallic Addition to Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing organometallic additions to Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone synthesis method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a core focus on the critical parameter of reaction temperature.

The Central Role of Temperature in Weinreb Amide Reactions

The Weinreb-Nahm ketone synthesis is renowned for its ability to prevent the common problem of over-addition, where an organometallic reagent adds twice to a carboxylic acid derivative to form a tertiary alcohol instead of the desired ketone.[1] The success of this method hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate.[2][3][4][5] This intermediate is stabilized by chelation of the N-methoxy group's oxygen with the metal cation (Li+ or MgX+) of the organometallic reagent.[1] However, the stability of this crucial intermediate is highly temperature-dependent. At elevated temperatures, the chelated intermediate can collapse prematurely, leading to the formation of the ketone which can then undergo a second, undesired nucleophilic attack.[6] Therefore, precise temperature control is paramount for achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low yield of the desired ketone with significant recovery of the starting Weinreb amide.

  • Question: My reaction is not going to completion, and I'm recovering a large amount of my starting Weinreb amide. I'm running the reaction at -78°C. What could be the problem?

  • Answer: While low temperatures are crucial for stability, they can also significantly slow down the reaction rate. If the reaction is too cold, the activation energy barrier for the addition may not be overcome, especially with less reactive organometallic reagents or sterically hindered substrates.

    • Causality: The rate of a chemical reaction is directly proportional to the temperature. At very low temperatures, the kinetic energy of the reacting molecules may be insufficient for a successful collision and bond formation.

    • Solutions:

      • Gradual Warming: After the initial addition of the organometallic reagent at low temperature (e.g., -78°C), allow the reaction to slowly warm to a slightly higher temperature (e.g., -40°C, -20°C, or even 0°C). This can provide the necessary energy to drive the reaction to completion without causing significant decomposition of the tetrahedral intermediate. Monitor the reaction progress by TLC or LC-MS at various time points during the warming phase.

      • Extended Reaction Time: If you need to maintain a very low temperature for selectivity reasons, simply increasing the reaction time can sometimes lead to higher conversion.

      • Solvent Choice: Ensure your solvent is appropriate for the temperature range. For example, THF is a common choice and remains liquid at -78°C.

Issue 2: Significant formation of the over-addition product (tertiary alcohol).

  • Question: I am observing a significant amount of the tertiary alcohol byproduct in my reaction mixture. My yield of the desired ketone is consequently low. How can I prevent this over-addition?

  • Answer: The formation of the over-addition product is a clear indication that the tetrahedral intermediate is collapsing to the ketone in the presence of unreacted organometallic reagent. This is most often a temperature control issue.

    • Causality: If the reaction temperature is too high, the chelated tetrahedral intermediate becomes unstable and breaks down to form the ketone. This newly formed ketone is more reactive than the starting Weinreb amide and will readily react with any remaining organometallic reagent in the flask to give the tertiary alcohol.[1][7]

    • Solutions:

      • Lower the Reaction Temperature: This is the most critical parameter. For highly reactive organolithium reagents, conducting the addition at -78°C is often necessary. For Grignard reagents, a starting temperature of 0°C to -20°C may be sufficient, but lowering it further can suppress over-addition.[8][9]

      • Slow Addition of the Organometallic Reagent: Add the organometallic reagent dropwise to the solution of the Weinreb amide. This maintains a low concentration of the nucleophile at any given time and helps to dissipate the heat of reaction, preventing localized hot spots.[3]

      • Inverse Addition: In some cases, adding the Weinreb amide solution to the organometallic reagent (inverse addition) at low temperature can be beneficial, although this is less common.

      • Cold Quenching: It is crucial to quench the reaction at low temperature.[1] Do not allow the reaction to warm up before adding the quenching solution (e.g., saturated aqueous NH4Cl). Warming before quenching can lead to the breakdown of the intermediate and subsequent over-addition.[10]

Issue 3: Decomposition of the starting material or product, leading to a complex mixture.

  • Question: My reaction is messy, and I see a multitude of spots on my TLC plate, with very little of the desired product. What could be causing this decomposition?

  • Answer: Decomposition can arise from the organometallic reagent acting as a strong base rather than a nucleophile, or from the inherent instability of your substrate or product under the reaction conditions. Temperature plays a significant role in controlling the basicity of the organometallic reagent.

    • Causality: Organometallic reagents are highly basic and can deprotonate acidic protons on the Weinreb amide or other functional groups in the molecule, leading to side reactions or decomposition. This is particularly problematic with sensitive substrates, such as those with enolizable protons. Higher temperatures can favor these side reactions.

    • Solutions:

      • Run the Reaction Colder: Lowering the temperature can temper the basicity of the organometallic reagent and favor the desired nucleophilic addition.[10]

      • Use of Additives with Grignard Reagents: For Grignard reactions, the addition of a Lewis acid like cerium(III) chloride (CeCl3) can generate a more nucleophilic and less basic organocerium species. This can significantly reduce side reactions and improve the yield of the desired ketone, even with enolizable ketones.[9] This is often referred to as the Luche reduction conditions when a ketone is reduced, but the principle of enhanced nucleophilicity applies to additions as well.

      • Check Substrate Stability: Ensure your Weinreb amide is stable to the reaction conditions. Some functional groups may not be compatible with strongly basic organometallic reagents.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal starting temperature for my reaction?

    • A1: The ideal temperature depends on the reactivity of your specific organometallic reagent and the stability of your Weinreb amide. A good starting point is to consult the literature for similar substrates. However, a general guideline is provided in the table below.

Organometallic Reagent ClassTypical Starting Temperature RangeNotes
Organolithium Reagents
n-Alkyllithiums (e.g., n-BuLi)-78°CHighly reactive and basic. Strict low-temperature control is essential.
sec-Alkyllithiums (e.g., s-BuLi)-78°CMore sterically hindered and basic than n-alkyllithiums.
tert-Alkyllithiums (e.g., t-BuLi)-78°CExtremely basic. Use with caution.
Aryllithiums (e.g., PhLi)-78°C to -40°CGenerally less basic than alkyllithiums.
Vinyllithiums-78°CProne to side reactions at higher temperatures.[6]
Grignard Reagents
Alkylmagnesium Halides-20°C to 0°CLess reactive than organolithiums, allowing for slightly higher temperatures.
Arylmagnesium Halides0°C to Room TemperatureOften less reactive and can sometimes be run at or slightly above 0°C.[8]
Allylmagnesium Halides-78°C to 0°CHighly reactive; lower temperatures are recommended to avoid side reactions.
  • Q2: How do I perform a temperature optimization study?

    • A2: A systematic approach is best. Set up a series of small-scale parallel reactions. Keep all other parameters (concentration, equivalents of reagents, reaction time) constant and vary only the temperature. For example, you could run the reaction at -78°C, -40°C, -20°C, and 0°C. Analyze the outcome of each reaction by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the optimal temperature that maximizes the yield of the desired ketone while minimizing byproducts.

  • Q3: Can I let my reaction warm to room temperature overnight?

    • A3: This is generally not recommended. While some robust Grignard reactions may tolerate warming to room temperature,[8] it significantly increases the risk of the tetrahedral intermediate collapsing and subsequent over-addition or decomposition. It is best practice to quench the reaction at low temperature once it has reached completion.[10]

Experimental Protocols

General Protocol for Organometallic Addition to a Weinreb Amide
  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Weinreb amide and anhydrous solvent (typically THF or diethyl ether).

  • Cool the solution to the desired starting temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice/water bath).

  • Slowly add the organometallic reagent dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at the chosen temperature for the desired time, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench it at the low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Temperature Screening
  • Set up four identical small-scale reactions in parallel, each with the same amount of Weinreb amide and solvent.

  • Cool each reaction to a different temperature: -78°C, -40°C, -20°C, and 0°C.

  • Add the same number of equivalents of the organometallic reagent to each flask at the same rate.

  • Stir each reaction for the same amount of time (e.g., 1 hour).

  • Quench all reactions at their respective temperatures with saturated aqueous NH4Cl.

  • Work up each reaction identically.

  • Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the ratio of product to starting material and byproducts. This will reveal the optimal temperature for your specific transformation.

Visualizing the Process

Weinreb_Troubleshooting start Reaction Outcome low_yield Low Yield & High SM Recovery start->low_yield Problem over_addition Over-addition Product (Tertiary Alcohol) start->over_addition Problem decomposition Decomposition/ Complex Mixture start->decomposition Problem cause1 Cause: Reaction Too Cold/ Slow Kinetics low_yield->cause1 cause2 Cause: Reaction Too Warm/ Intermediate Collapse over_addition->cause2 cause3 Cause: Reaction Too Warm/ Reagent Basicity decomposition->cause3 solution1 Solution: 1. Gradually Warm Reaction 2. Increase Reaction Time cause1->solution1 solution2 Solution: 1. Lower Reaction Temp 2. Slow Addition 3. Quench Cold cause2->solution2 solution3 Solution: 1. Run Reaction Colder 2. Use Additives (e.g., CeCl3) cause3->solution3

Caption: Troubleshooting guide for Weinreb amide reactions.

Reaction_Mechanism cluster_main Desired Pathway (Low Temperature) cluster_side Side Reaction Pathway (High Temperature) A Weinreb Amide + R-M B Stable Chelated Tetrahedral Intermediate A->B Nucleophilic Addition C H3O+ Workup B->C E Unstable Intermediate B->E Heat D Ketone (Product) C->D F Ketone (in situ) + R-M E->F Collapse G Tertiary Alcohol (Over-addition) F->G 2nd Addition

Caption: Temperature-dependent reaction pathways.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
  • TutorChase. How do you prepare a Weinreb amide? [Link]
  • Mettler-Toledo.
  • YouTube. Grignard reaction safety. [Link]
  • Feringa, B. L. et al. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
  • Somfai, P. et al. (2008). Efficient and diastereoselective synthesis of aryl glycines from Weinreb amides employing α-arylation process. Oriental Journal of Chemistry, 36(2). [Link]
  • Garg, N. K. et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N-C Activation. The Royal Society of Chemistry. [Link]
  • Reddit. Overaddition of grignard to weinreb amide. [Link]
  • Organic Syntheses Procedure. cerium(III)
  • Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752. [Link]
  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium? [Link]
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
  • Pace, V. et al. (2023).
  • Sarpong, R. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications (A-Review).

Sources

Technical Support Center: Synthesis and Handling of Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and use of N-methoxy-N-methylamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Stability and Utility of Weinreb Amides

Weinreb amides are renowned intermediates in organic synthesis, primarily because they offer a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2] Their principal advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (like Grignard or organolithium reagents) or hydrides.[3][4] This intermediate prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, thus providing the desired carbonyl compound upon workup.[5][6] While generally stable, challenges can arise during their synthesis and purification that may lead to decomposition or low yields.[1] This guide will address those specific issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and workup of Weinreb amides.

Q1: My reaction to form the Weinreb amide is sluggish or incomplete. What are the common causes?

Answer:

Several factors can lead to incomplete or slow formation of Weinreb amides. The choice of coupling agent and reaction conditions is critical and depends on your starting material.

  • From Carboxylic Acids:

    • Inefficient Activation: Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used.[3][7] If the reaction is slow, ensure your reagents are pure and anhydrous. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can improve the rate and suppress side reactions.

    • Steric Hindrance: Sterically hindered carboxylic acids can be challenging substrates.[8] For these, more powerful coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or using a two-step procedure via the acid chloride might be necessary.[3] Alternatively, converting the acid to an amide using methanesulfonyl chloride and triethylamine has been shown to be effective for hindered systems.[9]

    • Base Stoichiometry: When using N,O-dimethylhydroxylamine hydrochloride, a base (e.g., triethylamine, pyridine, or N-methylmorpholine) is required to liberate the free amine.[1] Ensure you are using a sufficient excess of the base (typically 2.2 equivalents when starting from an acid chloride) to also neutralize the HCl generated.[3]

  • From Esters:

    • Reagent Reactivity: The direct amidation of esters with N,O-dimethylhydroxylamine requires activation, often with reagents like trimethylaluminum (AlMe₃) or isopropylmagnesium chloride.[5][10] These reagents are highly reactive and moisture-sensitive. Ensure your reaction is performed under strictly anhydrous conditions.

    • Steric Hindrance: As with carboxylic acids, sterically hindered esters may react slowly.[10] Prolonged reaction times or higher temperatures might be needed, but this also increases the risk of side reactions.

Q2: I'm observing significant byproduct formation. How can I identify and minimize it?

Answer:

Byproduct formation is a common issue, often stemming from the coupling reagents or side reactions of the starting materials.

  • Coupling Agent Byproducts:

    • Urea Derivatives: When using carbodiimides like DCC or EDCI, a urea byproduct is formed (dicyclohexylurea or EDU, respectively).[7][11] Dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration. EDU is water-soluble, especially under acidic conditions, and can be removed during an aqueous workup.[11]

    • Other Reagents: Reagents like BOP or HATU also generate byproducts that need to be removed, typically by aqueous extraction and/or column chromatography.

  • Side Reactions:

    • Symmetrical Anhydride Formation: If the carboxylic acid is activated too slowly by the coupling agent in the presence of another equivalent of the carboxylic acid, a symmetrical anhydride can form. This can then react with the N,O-dimethylhydroxylamine, but it is an inefficient pathway. Using pre-activation or ensuring a good rate of mixing can minimize this.

    • Racemization: For chiral carboxylic acids, especially those with a stereocenter at the α-position, there is a risk of racemization. Using coupling additives like HOBt or employing reagents known to suppress racemization is crucial.[3]

Q3: My Weinreb amide appears to be decomposing during aqueous workup. How can I prevent this?

Answer:

Weinreb amides are generally stable to neutral and mildly basic or acidic conditions during workup.[1] However, harsh conditions can lead to hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions for prolonged periods. While an acidic wash (e.g., 1N HCl) is often used to remove basic impurities and protonate the byproduct from EDCI, it should be done efficiently and at a low temperature (e.g., 0 °C).[11] Similarly, a bicarbonate wash to remove excess acid should be performed cautiously to avoid strong basicity.

  • Emulsion Formation: During extraction, especially after using EDCI and an acidic quench, emulsions can form, prolonging contact with the aqueous layer.[11] To break emulsions, you can add brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous phase.[11]

  • Temperature: Perform all workup steps at low temperatures (0 °C to room temperature) to minimize the rate of any potential decomposition reactions.

Q4: I am having trouble purifying my Weinreb amide by column chromatography. What are the best practices?

Answer:

Purification by silica gel chromatography is standard for Weinreb amides.

  • Stationary Phase: Standard silica gel is typically effective. If your compound is particularly acid-sensitive, you can use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol are common eluent systems. The polarity will depend on your specific Weinreb amide.

  • Co-eluting Impurities: Byproducts from coupling reagents can sometimes co-elute with the product. Ensure your workup was effective in removing the bulk of these impurities before chromatography. For example, if dicyclohexylurea is still present, it may be difficult to separate on the column.

  • On-Column Decomposition: If you suspect decomposition on the column, minimize the time the compound spends on the silica. Use a wider column and a faster flow rate.

Frequently Asked Questions (FAQs)

Q: What is the primary decomposition pathway for Weinreb amides? A: Under standard synthesis and workup conditions, Weinreb amides are quite stable. The most cited decomposition pathway occurs during their reaction with highly basic or sterically hindered nucleophiles, which can lead to the elimination of the methoxide group to generate formaldehyde as a byproduct.[5] Hydrolysis back to the carboxylic acid can occur under harsh acidic or basic conditions.[12]

Q: Can I store Weinreb amides? A: Yes, Weinreb amides are generally stable compounds that can be purified and stored, typically at low temperatures (-20 °C) under an inert atmosphere if they are oils, or on the benchtop if they are crystalline solids.[1]

Q: Are there any functional groups that are incompatible with Weinreb amide synthesis? A: The synthesis of Weinreb amides is tolerant of a wide array of functional groups.[5] However, if you are starting from a carboxylic acid and using a coupling reagent, any other nucleophilic groups in your molecule (e.g., free amines or alcohols) could potentially react. These should be protected prior to the coupling reaction.

Q: My subsequent reaction with a Grignard reagent is giving a low yield of the ketone. Could my Weinreb amide be the issue? A: Assuming the Weinreb amide is pure, the issue often lies in the Grignard reaction itself. Ensure the Grignard reagent is of high quality and the reaction is performed under strictly anhydrous conditions. The stable tetrahedral intermediate requires a low-temperature quench to prevent its collapse and potential side reactions.[5]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using EDCI
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Dissolution: Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (3.0 eq.), dropwise.

  • Coupling Agent Addition: Add EDCI (1.2 eq.) portion-wise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1N HCl (to remove the base and EDU), saturated NaHCO₃ solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Weinreb_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation MeO(Me)NH*HCl N,O-Dimethylhydroxylamine Hydrochloride Coupling Amide Bond Formation MeO(Me)NH*HCl->Coupling Coupling Agent e.g., EDCI, HOBt Coupling Agent->Activation Base e.g., NMM, TEA Base->Coupling Activation->Coupling Quench Aqueous Quench/ Extraction Coupling->Quench Purification Column Chromatography Quench->Purification Product Pure Weinreb Amide Purification->Product

Caption: General workflow for Weinreb amide synthesis from a carboxylic acid.

Decomposition_Pathway Weinreb_Amide R-CO-N(Me)OMe Intermediate Tetrahedral Intermediate [R-C(O-)(Nu)-N(Me)OMe] Weinreb_Amide->Intermediate Attack by Nu- Carboxylic_Acid Carboxylic Acid (R-COOH) Weinreb_Amide->Carboxylic_Acid Hydrolysis Nucleophile Strongly Basic or Sterically Hindered Nucleophile (Nu-) Nucleophile->Intermediate Elimination_Product Formaldehyde (CH₂O) + R-CO-Nu + MeN- Intermediate->Elimination_Product Elimination of Methoxide Hydrolysis_Acid Harsh Acid (H₃O⁺) Hydrolysis_Acid->Carboxylic_Acid Hydrolysis_Base Harsh Base (OH⁻) Hydrolysis_Base->Carboxylic_Acid

Caption: Potential decomposition pathways for Weinreb amides.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • TutorChase. How do you prepare a Weinreb amide?. [Link]
  • Current Protocols. Weinreb amides. [Link]
  • Organic Chemistry Portal.
  • Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. [Link]
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
  • ResearchGate.
  • Reddit. Question about working with Weinreb amide resin : r/chemistry. [Link]
  • Oriental Journal of Chemistry.
  • National Institutes of Health.
  • ResearchGate.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
  • ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. [Link]
  • Oriental Journal of Chemistry.
  • National Institutes of Health.

Sources

Technical Support Center: Removal of Unreacted Starting Material from Ketone Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Ketone Synthesis

In the fields of chemical research and pharmaceutical development, the purity of a synthesized compound is paramount. Ketones, a cornerstone functional group in organic synthesis, are no exception. The presence of unreacted starting materials can interfere with subsequent reaction steps, compromise the biological activity of a target molecule, and complicate analytical characterization.[1] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to effectively remove unreacted starting materials from their ketone products. We will explore the causality behind experimental choices for common purification techniques and provide field-proven insights to overcome frequent challenges.

Part 1: Strategic Purification: Choosing the Right Method

The selection of an appropriate purification method is a critical first step and depends on the distinct physical and chemical properties of your ketone product versus the contaminating starting materials.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my ketone product?

A1: The optimal method hinges on the differences between your product and the impurities. Key factors to consider include their physical states (solid vs. liquid), boiling points, polarities, and the presence of acidic or basic functional groups.[2] The decision-making process can be streamlined by following a logical workflow.

Below is a decision tree to guide your choice of a primary purification technique.

Purification_Decision_Tree start Crude Ketone Product q_solid Is the ketone product a solid at room temperature? start->q_solid q_bp_diff Is the boiling point difference between the ketone and starting material > 25-30 °C? q_solid->q_bp_diff No (Product is a liquid/oil) recrystallization Primary Method: Recrystallization q_solid->recrystallization Yes simple_dist Primary Method: Simple or Vacuum Distillation q_bp_diff->simple_dist Yes q_bp_diff_small Is the boiling point difference < 25-30 °C? q_bp_diff->q_bp_diff_small No q_polarity Is there a significant polarity difference (ΔRf > 0.15 on TLC)? q_acid_base Is the starting material acidic or basic, while the ketone is neutral? q_polarity->q_acid_base No chromatography Primary Method: Column Chromatography q_polarity->chromatography Yes extraction Primary Method: Liquid-Liquid Extraction (Acid-Base) q_acid_base->extraction Yes special_methods Consider Advanced/Chemical Methods q_acid_base->special_methods No fractional_dist Primary Method: Fractional Distillation q_bp_diff_small->q_polarity No / Thermally Labile q_bp_diff_small->fractional_dist Yes

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Common Purification Techniques

This section directly addresses specific issues you may encounter during your experiments, providing both the underlying cause and actionable solutions.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in the mobile phase.[1]

Q2: My ketone and starting material have very similar Rf values on TLC. How can I improve their separation by column chromatography?

A2: This indicates that the compounds have very similar polarities in the tested solvent system. The key is to exploit subtle differences in their structure.

  • Underlying Cause: The chosen eluent does not sufficiently differentiate between the analyte-silica interactions of the ketone and the impurity.

  • Solutions:

    • Change Solvent Selectivity: Instead of simply increasing or decreasing the polarity of a two-component system (e.g., hexane/ethyl acetate), switch one of the components to a solvent with different chemical properties. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or adding a small percentage of methanol (a hydrogen bond donor) can alter the interactions with the silica surface and improve separation.

    • Try a Different Stationary Phase: If silica gel fails, consider using alumina (which has different surface properties) or a reverse-phase column where the separation is based on hydrophobicity rather than polarity.[3]

    • Optimize Column Parameters: For difficult separations, use a higher ratio of silica gel to crude product (e.g., 100:1 by weight) and smaller particle size silica gel to increase the number of theoretical plates and improve resolution.[3][4]

Q3: My ketone product seems to be degrading on the silica gel column. What can I do?

A3: Silica gel is acidic and can catalyze the degradation of sensitive compounds, such as those containing acid-labile groups or certain enolizable ketones.

  • Underlying Cause: The acidic nature of the silica surface (silanol groups, Si-OH) can promote side reactions.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of the silica gel in the eluent and add a small amount of a volatile base, like triethylamine (~0.1-1%), to neutralize the acidic sites. This is particularly effective for basic or acid-sensitive compounds.[3]

    • Use Deactivated Silica: Purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with water.

    • Switch to Alumina: Alumina is available in neutral, acidic, or basic forms. For acid-sensitive ketones, neutral or basic alumina can be an excellent alternative.

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[3]

Distillation

Distillation separates liquids based on differences in their boiling points.[5]

Q4: I have a large boiling point difference between my ketone and starting material, but the separation by simple distillation is poor. Why?

A4: This issue often arises from improper technique or the presence of an azeotrope.

  • Underlying Cause:

    • Bumping and Superheating: Uneven boiling can cause violent bumping, carrying the less volatile component into the collection flask.

    • Distillation Rate: Distilling too quickly does not allow for proper equilibration between the liquid and vapor phases, leading to poor separation.

    • Azeotrope Formation: The starting material and ketone may form a constant-boiling mixture (azeotrope) that cannot be separated by simple distillation.

  • Solutions:

    • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask.

    • Control the Heating Rate: Heat the flask slowly and evenly with a heating mantle. The distillation rate should be 1-2 drops per second.

    • Insulate the Column: Wrap the distillation head and column with glass wool or aluminum foil to maintain the temperature gradient.

    • Check for Azeotropes: Consult the literature to see if your components are known to form an azeotrope. If so, a different purification method will be required.

Q5: How can I separate a ketone from a starting material with a very close boiling point?

A5: When the boiling point difference is less than 25-30 °C, simple distillation is ineffective.[6]

  • Underlying Cause: The vapor pressures of the two components are too similar to achieve separation in a single vaporization-condensation cycle.

  • Solution:

    • Fractional Distillation: This technique uses a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. The column provides a large surface area for repeated vaporization-condensation cycles, effectively enriching the vapor with the more volatile component at each stage.[6][7] For optimal results, ensure the column is well-insulated and the distillation is performed slowly to allow thermal equilibrium to be established.

Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[8] It is particularly powerful for removing acidic or basic impurities.

Q6: I'm trying to remove an acidic starting material with a basic wash (e.g., NaHCO₃ solution), but I'm getting a stable emulsion. How can I break it?

A6: Emulsions are a common problem in extractions, forming a third layer at the interface that prevents clean separation.[8]

  • Underlying Cause: Surfactant-like molecules or fine particulate matter can stabilize the microscopic droplets of one phase within the other.[8]

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[8]

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This reduces the energy input that creates emulsions while still allowing for extraction.[8]

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool in a funnel. This can break up the fine droplets.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Sometimes, the layers will separate on their own.

Crystallization

Crystallization purifies a solid compound by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution.[1][9]

Q8: My ketone product is "oiling out" instead of crystallizing. What are the causes and solutions?

A8: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals. This oil is often an impure melt of your compound.[10]

  • Underlying Cause: The solution becomes supersaturated at a temperature that is above the melting point of the solid. This is common when the compound is significantly impure (depressing the melting point) or if the solvent's boiling point is too high.[11]

  • Solutions:

    • Lower the Cooling Temperature Slowly: Do not cool the solution too rapidly. Allow it to cool to room temperature slowly before placing it in an ice bath. Very slow cooling is critical.[11]

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it again.[11]

    • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Re-heat to clarify and then cool slowly.[12]

Part 3: Advanced & Chemical Purification Methods

When physical separation methods are insufficient, chemical methods can be employed.

Q9: When is it appropriate to use a chemical derivatization method, like bisulfite addition, for purification?

A9: This method is highly effective when you need to separate a ketone from non-carbonyl impurities that have very similar physical properties (boiling point, polarity).[2][13] The technique relies on a chemical reaction rather than physical properties.

  • Mechanism: Sterically unhindered ketones (especially methyl ketones and cyclic ketones) react reversibly with sodium bisulfite to form a water-soluble α-hydroxysulfonate salt (a bisulfite adduct).[14][15] This adduct can be extracted into the aqueous phase, leaving the non-carbonyl impurities in the organic layer.[13][16] The ketone can then be regenerated from the aqueous layer by adding a base.[13][14]

  • When to Use:

    • When separating a reactive ketone from a non-carbonyl starting material with similar polarity and boiling point.

    • When chromatography and distillation have failed.

    • For removing small amounts of ketone impurities from a desired non-carbonyl product.

Q10: What are scavenger resins and how can they be used to purify ketones?

A10: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[17] The product is purified by simple filtration.

  • Mechanism: A resin with a functional group that reacts with the impurity (e.g., an amine-functionalized resin to scavenge an unreacted acid chloride starting material) is added to the reaction mixture. After stirring, the resin, now bound to the impurity, is filtered off, leaving the pure ketone in the solution. Resins functionalized with hydrazines or aminooxy groups can selectively scavenge ketones and aldehydes.[18]

  • Advantages: This method simplifies purification significantly by replacing liquid-liquid extractions and chromatography with a simple filtration step, which is highly amenable to automated and high-throughput workflows.[17][19]

Part 4: Data Tables & Protocols

Data Presentation

Table 1: Common Solvent Systems for Ketone Purification on Silica Gel

PolaritySolvent System (v/v)Typical Ketones
LowHexanes:Ethyl Acetate (9:1 to 4:1)Aliphatic ketones, non-polar aromatic ketones
MediumHexanes:Ethyl Acetate (3:1 to 1:1)Moderately polar aromatic ketones, α,β-unsaturated ketones
Medium-HighDichloromethane:Methanol (99:1 to 95:5)Highly polar ketones, ketones with hydroxyl or amine groups
AlternativeToluene:AcetoneCan provide different selectivity for difficult separations

Table 2: Troubleshooting Guide for Common Purification Issues

IssueTechniqueProbable CauseRecommended Solution
Co-elution of spotsChromatographyIncorrect solvent polarity/selectivityChange one solvent component (e.g., Hex/EtOAc to Hex/DCM)
Oiling outRecrystallizationSolution is supersaturated above the product's melting pointRe-heat, add more solvent, and cool slowly[11]
Stable EmulsionExtractionHigh concentration of surfactant-like speciesAdd brine (saturated NaCl solution) to "salt out"[8]
Poor SeparationDistillationBoiling points are too close (<25 °C apart)Use a fractional distillation column and distill slowly[6]
Product DegradationChromatographyAcidic silica gelNeutralize eluent with triethylamine or use alumina[3]
Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol describes a general method for separating a sterically unhindered ketone from non-carbonyl impurities.[13][14]

  • Dissolution: Dissolve the crude reaction mixture containing the ketone in a water-miscible solvent like methanol or dimethylformamide (DMF is better for aliphatic ketones).[15]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes.[13][20]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the funnel. Shake gently and allow the layers to separate.[13]

  • Separation: Drain the lower aqueous layer, which now contains the ketone-bisulfite adduct. The organic layer, containing the non-carbonyl impurities, can be set aside or washed further.[14]

  • Ketone Regeneration: Place the collected aqueous layer into a clean separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Slowly add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 10). This reverses the reaction, liberating the free ketone.[13][15]

  • Final Work-up: Shake the funnel to extract the liberated ketone into the organic layer. Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified ketone.[14]

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57195. [Link]
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Pedrosa, M., et al. (2018). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Brazilian Chemical Society, 29(9), 1955-1963. [Link]
  • TutorChase. (n.d.). What are the criteria for selecting a purification method?.
  • Boucher, M. M., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Google Patents. (n.d.). Purification of ketones. (U.S. Patent No. 2,166,584A).
  • Scribd. (n.d.). Organic Compound Purification Guide.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Wikipedia. (n.d.). Scavenger resin.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Google Patents. (n.d.). Separation of mixtures containing alcohols, aldehydes, and ketones. (U.S. Patent No. 2,614,072A).
  • Google Patents. (n.d.). Method for purification of ketones. (U.S. Patent No. 2,826,537A).
  • Iris Biotech GmbH. (n.d.). Resins with Functional Groups as Scavengers.
  • Redstone Separations. (n.d.). Scavengers.
  • ResearchGate. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Methods of separation and purification of organic compounds.
  • ResearchGate. (2015). Silica Gel in Organic Synthesis.
  • Chromatography Today. (2022). How Do You Improve Separation in Column Chromatography?.
  • Quora. (2018). How can we separate aldehyde and ketone compound from a mixture?.
  • Google Patents. (n.d.). Separation of aldehydes and ketones. (U.S. Patent No. 2,552,513A).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Wellesley College. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • YouTube. (2019). Preparation of aldehydes and ketones.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • The Journal of Organic Chemistry. (2006). Selective protection of carbonyl compounds. Silica gel treated with thionyl chloride as an effective catalyst for thioacetalization.
  • YouTube. (2025). How To Get Better Separation In Column Chromatography?.
  • Organic Letters. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We will delve into troubleshooting common issues, provide detailed protocols, and explain the chemical principles behind our recommendations.

Introduction: The Significance of a Weinreb Amide Intermediate

This compound is a Weinreb amide, a class of N-methoxy-N-methylamides that are exceptionally useful in organic synthesis.[1][2] Their key advantage lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4][5] This intermediate is particularly valuable in the synthesis of complex pharmaceutical molecules where precise control over carbonyl chemistry is essential.[6][7] This guide provides practical solutions to challenges in its preparation from 4-bromo-2-fluorobenzoic acid.

Synthetic Overview: Key Pathways

The synthesis of this compound from its corresponding carboxylic acid can be accomplished via two primary routes: a two-step process through an acyl chloride intermediate or a one-pot direct amide coupling. The choice of pathway often depends on the scale of the reaction, substrate sensitivity, and available reagents.

Synthetic_Pathways cluster_0 Route 1: Two-Step (Acyl Chloride) cluster_1 Route 2: One-Pot (Direct Coupling) Start 4-Bromo-2-fluorobenzoic Acid AcylChloride 4-Bromo-2-fluorobenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Anhydrous Conditions FinalProduct 4-Bromo-2-fluoro-N-methoxy- N-methylbenzamide Start->FinalProduct Coupling Agent (e.g., EDC, HATU) + Base + Amine AcylChloride->FinalProduct Amine + Base (e.g., Pyridine, TEA) Amine N,O-Dimethylhydroxylamine Hydrochloride

Caption: Primary synthetic routes to the target Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: via the acyl chloride or direct coupling?

A1: Both routes are effective, and the "better" choice depends on your specific circumstances.

  • Acyl Chloride Route: This is often preferred for larger-scale syntheses as chlorinating agents like thionyl chloride or oxalyl chloride are inexpensive.[8] The acyl chloride is highly reactive, typically leading to fast and high-yielding reactions with the amine. However, it requires an extra step and strict anhydrous conditions, as the intermediate is extremely sensitive to moisture.[9][10]

  • Direct Coupling Route: This method is convenient for smaller-scale and discovery chemistry settings. Modern coupling reagents (e.g., EDC, HATU, COMU) are highly efficient but can be expensive.[1] This one-pot procedure avoids the isolation of the sensitive acyl chloride but may require more complex purification to remove byproducts from the coupling agent (e.g., ureas).[11]

Q2: What are the critical quality considerations for the starting materials?

A2: The purity of your starting materials is paramount for a successful synthesis.

  • 4-Bromo-2-fluorobenzoic Acid: Should be of high purity (>97%) and, most importantly, dry.[12] The presence of water will consume the activating agent or hydrolyze the acyl chloride intermediate.

  • N,O-Dimethylhydroxylamine Hydrochloride: This reagent is a salt and is often hygroscopic.[13][14] It must be stored in a desiccator. While stable, its quality can affect reaction efficiency.[15] For the reaction, it is used with a base to liberate the free amine in situ.

Q3: What are the typical yields I can expect?

A3: Yields are highly dependent on the chosen route, reaction scale, and purification efficiency. With optimized conditions, yields are generally good. Published procedures report yields ranging from approximately 70% to over 90%.[16][17] Lower yields are often traced back to issues during workup or purification, or incomplete reactions.

Q4: What specific safety precautions should I take?

A4: Standard laboratory safety practices are required. Pay special attention to:

  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations must be performed in a well-ventilated fume hood under anhydrous conditions.[8][18]

  • Coupling Reagents: Some coupling reagents and their byproducts can be sensitizers or irritants. For example, HOBt has been classified as an explosive compound.[11] Always consult the Safety Data Sheet (SDS) for each reagent.

  • Bases: Pyridine has a strong, unpleasant odor and is toxic. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are corrosive and flammable. Handle with care in a fume hood.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Troubleshooting_Workflow Start Problem: Low or No Product Formation Check_SM Analysis shows only starting materials? Start->Check_SM Check_Route Which route was used? Check_SM->Check_Route Yes Hydrolysis_Detected Analysis shows starting acid, but not amine? Check_SM->Hydrolysis_Detected No Acyl_Chloride_Route Acyl Chloride Route Check_Route->Acyl_Chloride_Route Coupling_Route Direct Coupling Route Check_Route->Coupling_Route Acyl_Chloride_Issue Issue: Inactive Reagents or Hydrolysis Acyl_Chloride_Route->Acyl_Chloride_Issue Coupling_Issue Issue: Ineffective Coupling Coupling_Route->Coupling_Issue Acyl_Chloride_Solution Solution: 1. Use fresh, dry solvent. 2. Check chlorinating agent quality. 3. Ensure strict anhydrous conditions. 4. Verify amine/base quality. Acyl_Chloride_Issue->Acyl_Chloride_Solution Coupling_Solution Solution: 1. Check coupling agent activity. 2. Ensure sufficient base was added. 3. Verify solvent is appropriate (e.g., DMF, DCM). 4. Check reaction temperature and time. Coupling_Issue->Coupling_Solution Hydrolysis_Issue Issue: Hydrolysis of Acyl Chloride or Activated Intermediate Hydrolysis_Detected->Hydrolysis_Issue Yes Hydrolysis_Solution Solution: 1. Thoroughly dry all glassware and solvents. 2. Purge reaction vessel with inert gas (N₂/Ar). 3. Use high-purity, dry starting materials. Hydrolysis_Issue->Hydrolysis_Solution

Caption: Troubleshooting flowchart for low or no product yield.

Category: Low or No Product Formation

Q: My reaction shows no conversion of the starting 4-bromo-2-fluorobenzoic acid. What went wrong?

A: This indicates a fundamental failure in the activation of the carboxylic acid.

  • For the Acyl Chloride Route: The chlorinating agent (SOCl₂ or oxalyl chloride) was likely inactive. These reagents can degrade with improper storage. Using a fresh bottle is a reliable first step. Alternatively, if using oxalyl chloride, ensure a catalytic amount of DMF was added, as it is required to form the reactive Vilsmeier reagent.[8]

  • For the Direct Coupling Route: The coupling reagent may be degraded. Many common coupling reagents are moisture-sensitive. Ensure you are using a sufficient amount of a high-quality coupling reagent. Also, confirm that the correct stoichiometry of base was added; many coupling reactions require a non-nucleophilic base like DIPEA or N-methylmorpholine to proceed efficiently.

Q: I'm using the acyl chloride route, but my final product is mostly the starting carboxylic acid. Why?

A: This is a classic sign of hydrolysis. The 4-bromo-2-fluorobenzoyl chloride intermediate is highly reactive towards water.[9] If there is any moisture in your reaction flask, solvent, or amine reagent, the acyl chloride will rapidly revert to the carboxylic acid before it has a chance to react with the N,O-dimethylhydroxylamine.

  • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.

Q: The yield is very low after purification. Where could my product have been lost?

A: Product loss can occur at several stages:

  • Incomplete Reaction: Check TLC or LC-MS to ensure the reaction went to completion before beginning the workup.

  • Aqueous Workup: The Weinreb amide product has some polarity and may have partial solubility in the aqueous layer, especially if large volumes of water are used. To minimize this, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions (e.g., 3x) with your organic solvent.[16]

  • Purification: The product can be lost on the silica gel column if it is not eluted correctly. Ensure you are using an appropriate solvent system (e.g., ethyl acetate/hexanes) and not using excessively polar solvents which can wash everything off the column at once.

Category: Impurities and Side Reactions

Q: My final product is contaminated with an unknown impurity. What could it be?

A: The identity of the impurity depends on the synthetic route.

  • From Direct Coupling: The most common impurity is the byproduct of the coupling reagent. For example, if you used EDC, the N-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, or the EDC can react with the amine to form a guanidinium byproduct. These are often difficult to separate via chromatography. Using additives like HOBt can minimize N-acylurea formation.

  • From Acyl Chloride: If the reaction with the amine was performed at too high a temperature, or for too long, side reactions involving the fluoro or bromo substituents could occur, although this is less common under standard amidation conditions.

Q: How do I remove the urea byproduct from my DCC/EDC coupling reaction?

A: This is a frequent challenge with carbodiimide reagents.

  • Dicyclohexylurea (DCU) from DCC is mostly insoluble in many common solvents like dichloromethane (DCM) and can be removed by filtration before workup.

  • 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC is water-soluble.[11] During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the urea byproduct, making it highly soluble in the aqueous phase. Multiple acidic washes are very effective.

Q: My NMR shows unreacted 4-bromo-2-fluorobenzoic acid. How can I remove it?

A: The starting carboxylic acid can be difficult to separate from the polar Weinreb amide product on silica gel. The most effective way to remove it is with a basic wash during the workup. After extracting your product into an organic solvent (like ethyl acetate or DCM), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The base will deprotonate the carboxylic acid, forming a carboxylate salt that is highly soluble in the aqueous layer and will be removed.

Category: Workup and Purification Issues

Q: I'm having trouble with emulsions during the aqueous workup. How can I resolve this?

A: Emulsions are common when working with DMF as a solvent or when basic solutions are involved. To break an emulsion:

  • Add a saturated brine solution. The increased ionic strength of the aqueous phase often helps to separate the layers.

  • Allow the mixture to stand for a longer period without agitation.

  • Filter the entire mixture through a pad of Celite.

  • If the problem persists, try changing the extraction solvent (e.g., from ethyl acetate to DCM).

Q: My product is "streaking" on the TLC plate and giving a broad peak during column chromatography. What should I do?

A: Streaking is often caused by residual acidic or basic impurities, or by the inherent nature of the compound interacting strongly with the silica gel.

  • Neutralize the Sample: Before loading onto the column, ensure your crude product is free from acidic (starting material) or basic (e.g., pyridine, TEA) residues by performing the appropriate aqueous washes.

  • Modify the Eluent: Add a small amount of a modifier to your chromatography eluent. For a slightly basic compound, adding ~0.5-1% triethylamine to the eluent can significantly improve peak shape. For acidic impurities, adding ~0.5-1% acetic acid can help, but be cautious as this can cause hydrolysis of sensitive compounds on the column.

  • Deactivate Silica: Sometimes, silica gel is too acidic. You can prepare a deactivated silica gel slurry by adding 1-2% triethylamine to your eluent system and letting it equilibrate before packing the column.

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride [8]

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. (Alternatively, use thionyl chloride, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride, often a light yellow oil or low-melting solid, should be used immediately in the next step.

Step 2: Synthesis of this compound

  • In a separate oven-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) dropwise. Stir for 15 minutes.

  • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine/base mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water. Extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol B: One-Pot Synthesis using EDC/HOBt Coupling[6][17]
  • To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Add an anhydrous solvent such as DMF or DCM (approx. 10 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x, to remove EDC byproduct and excess base), saturated NaHCO₃ (2x, to remove HOBt and unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient).

Data Summary

ParameterRoute A: Acyl ChlorideRoute B: Direct Coupling (EDC/HOBt)
Key Reagents Oxalyl Chloride/SOCl₂, Pyridine/TEAEDC, HOBt, DIPEA
Solvent DCM, THF (anhydrous)DCM, DMF (anhydrous)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3-5 hours total12-18 hours
Typical Yield 75-95%70-90%
Key Advantages Inexpensive reagents, fast reactionOne-pot, avoids handling acyl chloride
Key Challenges Strict anhydrous conditions requiredExpensive reagents, byproduct removal

References

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Mahmood, S. H. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626 (2019). [Link]
  • Chemdad. 4-Bromo-2-fluoro-N-methylbenzamide. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201 (2020). [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • Reddit.
  • Supporting Information, Royal Society of Chemistry. [Link]
  • precisionFDA. N-METHOXYMETHYLAMINE HYDROCHLORIDE. [Link]
  • El-Faham, A., & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602 (2011). [Link]
  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Atlanchim Pharma.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of 4-Bromo-2-fluorobenzoic Acid for Synthesis. [Link]
  • ResearchGate.
  • PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]
  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. [Link]
  • Wikipedia. N,O-Dimethylhydroxylamine. [Link]
  • NIH National Center for Biotechnology Information.
  • NIH National Center for Biotechnology Information. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]

Sources

purification of 4-bromo-2-fluorobenzoyl chloride precursor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-bromo-2-fluorobenzoyl chloride, a critical precursor in pharmaceutical and agrochemical synthesis. This technical support center provides detailed troubleshooting advice, frequently asked questions, and validated protocols to assist researchers in obtaining high-purity material.

Introduction

4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3) is a highly reactive acyl chloride used as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals[1]. Its synthesis typically involves the chlorination of 4-bromo-2-fluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[1][2][3]. The purification of the resulting crude product is a critical step, yet it presents significant challenges due to the compound's high reactivity, moisture sensitivity, and potential for thermal degradation.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification process. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of 4-bromo-2-fluorobenzoyl chloride.

Q1: What are the most common impurities in crude 4-bromo-2-fluorobenzoyl chloride?

A1: The primary impurities are typically unreacted starting material, 4-bromo-2-fluorobenzoic acid, and residual chlorinating agent (e.g., thionyl chloride)[4][5]. The presence of the starting carboxylic acid is the most frequent issue, arising from incomplete reaction or hydrolysis of the product due to exposure to moisture[4][6]. Hydrogen chloride (HCl) is also a common byproduct[4].

Q2: What is the most effective method for purifying 4-bromo-2-fluorobenzoyl chloride?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the gold standard for purifying 4-bromo-2-fluorobenzoyl chloride and similar acyl chlorides[4][5]. This technique effectively separates the product from non-volatile impurities like the starting carboxylic acid and removes residual volatile reagents. The reduced pressure is crucial as it lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure[6].

Q3: How can I reliably assess the purity of my final product?

A3: Purity assessment must be conducted under strictly anhydrous conditions to prevent hydrolysis during analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for determining purity and identifying volatile impurities[7][8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for assessing purity, provided a dry NMR solvent (e.g., CDCl₃) is used. The presence of 4-bromo-2-fluorobenzoic acid is easily detected by its characteristic carboxylic acid proton signal.

  • High-Performance Liquid Chromatography (HPLC): Direct analysis by reversed-phase HPLC is generally not recommended due to the rapid hydrolysis of the acyl chloride in aqueous mobile phases[5][10]. If HPLC is necessary, derivatization into a stable ester or amide is the preferred approach[5][10].

Q4: My purified 4-bromo-2-fluorobenzoyl chloride has a yellow tint. Is it impure?

A4: A colorless to light yellow appearance is common for this compound and is not necessarily an indicator of impurity[1][11]. However, a dark brown or black color suggests significant decomposition or the presence of non-volatile, colored byproducts. In such cases, repurification by distillation is recommended.

Q5: How should I store the purified product?

A5: Due to its moisture sensitivity, 4-bromo-2-fluorobenzoyl chloride must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container[12][13]. Storage at room temperature or in a refrigerator (2-8°C) is acceptable[12][14]. Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification workflow.

Problem: My product appears to be decomposing during vacuum distillation, evidenced by darkening color and poor vacuum stability.

  • Plausible Cause: The distillation temperature is too high, or the vacuum is not low enough. The boiling point of 4-bromo-2-fluorobenzoyl chloride is 236.9°C at 760 mmHg[14], which is high enough to cause decomposition.

  • Solution:

    • Improve Vacuum: Ensure your vacuum pump is in good working order and that all joints in the distillation apparatus are properly sealed. A high-vacuum pump is recommended to achieve a pressure below 1 mmHg.

    • Monitor Temperature: Use an oil bath for heating and monitor the bath temperature, head temperature, and pot temperature closely. The head temperature should remain stable during the collection of the main fraction.

    • Avoid Overheating: Do not heat the distillation pot excessively. The bath temperature should be no more than 20-30°C above the boiling point of the liquid at the working pressure.

Problem: My final product is contaminated with the starting material, 4-bromo-2-fluorobenzoic acid, as confirmed by NMR.

  • Plausible Cause 1: Incomplete Reaction. The initial chlorination reaction did not go to completion.

  • Solution 1: Before distillation, consider re-treating the crude product. Add a small, fresh portion of thionyl chloride and gently reflux for another hour to convert the remaining carboxylic acid. Remove the excess thionyl chloride azeotropically with a dry, inert solvent like toluene before proceeding with distillation[5].

  • Plausible Cause 2: Hydrolysis. The product was exposed to moisture during workup or purification.

  • Solution 2: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform all transfers under an inert atmosphere. Check for leaks in your distillation setup that could allow atmospheric moisture to enter.

  • Plausible Cause 3: Inefficient Distillation. The boiling point difference between the product and the starting acid was not sufficient for separation with the current setup.

  • Solution 3: Use a short, insulated Vigreux or packed fractionating column to increase the separation efficiency. The starting acid is significantly less volatile and should remain in the distillation pot.

Problem: The product solidifies in the condenser during distillation.

  • Plausible Cause: The melting point of 4-bromo-2-fluorobenzoyl chloride is 24-24.5°C[1][14]. If the cooling water is too cold, it can cause the product to solidify and block the condenser.

  • Solution: Do not run cooling water through the condenser. Air cooling is typically sufficient for vacuum distillations of compounds with melting points above room temperature. If some cooling is necessary, you can gently pass room temperature water through the condenser.

Problem: GC-MS analysis shows residual thionyl chloride in the purified product.

  • Plausible Cause: Thionyl chloride (b.p. 76°C) is more volatile than the product but can be difficult to remove completely by simple evaporation.

  • Solution:

    • Azeotropic Removal: Before the final distillation, add anhydrous toluene to the crude product and remove the solvent under reduced pressure on a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the last traces of thionyl chloride[5].

    • Efficient Fractional Distillation: Collect a small forerun during the fractional distillation. The more volatile thionyl chloride will concentrate in this initial fraction.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the purification and analysis of 4-bromo-2-fluorobenzoyl chloride. Safety Precaution: 4-Bromo-2-fluorobenzoyl chloride is corrosive and a lachrymator. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[14][15].

Protocol 3.1: Purification by Fractional Vacuum Distillation

This protocol describes the most effective method for obtaining high-purity 4-bromo-2-fluorobenzoyl chloride.

Equipment:

  • Round-bottom flask

  • Short Vigreux fractionating column

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle or oil bath

  • All glassware must be oven-dried.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are lightly greased with vacuum grease and securely clamped.

  • Charge the Flask: Charge the crude 4-bromo-2-fluorobenzoyl chloride (post-reagent removal) into the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuate the System: Slowly and carefully apply vacuum to the system. The pressure should be stable and ideally below 1 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Collect Forerun: As the mixture begins to boil, monitor the head temperature. Collect any low-boiling forerun (e.g., residual solvent or thionyl chloride) in a separate receiving flask. The head temperature will be unstable during this phase.

  • Collect Main Fraction: The head temperature will rise and then stabilize as the main product begins to distill. Collect the fraction that distills over at a constant temperature and pressure.

  • Stop Distillation: Stop the distillation when the temperature at the distillation head begins to drop or when only a small amount of dark, tarry residue remains in the pot.

  • Cooling: Allow the system to cool completely to room temperature before slowly venting the apparatus to atmospheric pressure with an inert gas.

Protocol 3.2: Purity Assessment by GC-MS

This method is ideal for identifying and quantifying volatile impurities.

Procedure:

  • Sample Preparation (Derivatization): To avoid on-column hydrolysis and improve analysis, derivatization is recommended.

    • In a vial under a nitrogen atmosphere, dissolve a small amount (~1-2 mg) of the purified 4-bromo-2-fluorobenzoyl chloride in 1 mL of anhydrous dichloromethane.

    • Add 1.5 equivalents of a nucleophile, such as anhydrous methanol or diethylamine, to convert the acid chloride to a stable methyl ester or diethylamide derivative.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Injection: Inject an aliquot of the derivatized solution into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • Analysis: Analyze the resulting chromatogram. Purity is determined by the relative peak area of the main derivative product. The mass spectrum will confirm the identity of the derivative and any impurities.

Protocol 3.3: Purity Assessment by ¹H NMR

This method allows for rapid purity assessment without derivatization but requires careful sample handling.

Procedure:

  • Sample Preparation:

    • Use an oven-dried NMR tube and cap.

    • In a glovebox or under a stream of nitrogen, add ~5-10 mg of the purified product to the NMR tube.

    • Add ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).

    • Cap the tube immediately.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • The aromatic protons of 4-bromo-2-fluorobenzoyl chloride will appear in the aromatic region (~7.5-8.0 ppm).

    • Check for a broad singlet around 10-12 ppm, which would indicate the presence of the starting 4-bromo-2-fluorobenzoic acid.

    • The absence of this carboxylic acid peak is a strong indicator of high purity.

Section 4: Data & Visualization

Table 1: Physical Properties of Key Compounds
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromo-2-fluorobenzoyl chloride151982-51-3[1]237.45[14]24 - 24.5[14]236.9 (at 760 mmHg)[14]
4-Bromo-2-fluorobenzoic acid112704-79-7[16]219.01[16]211 - 215[16]N/A
Thionyl Chloride7719-09-7118.97-104.576
Purification Workflow & Troubleshooting

The following diagrams illustrate the recommended workflow for purification and a decision tree for troubleshooting common issues.

G Diagram 1: Purification Decision Tree start Analyze Crude Product (e.g., by Anhydrous NMR) impurity_check Impurities Detected? start->impurity_check impurity_type Type of Impurity? impurity_check->impurity_type Yes no_impurities Crude product is clean impurity_check->no_impurities No starting_acid Significant Starting Carboxylic Acid Present impurity_type->starting_acid Non-volatile volatile_impurities Only Volatile Impurities (e.g., SOCl₂) impurity_type->volatile_impurities Volatile retreatment Re-treat with SOCl₂, then perform azeotropic removal of excess reagent. starting_acid->retreatment azeotrope Perform azeotropic removal of excess reagent with toluene. volatile_impurities->azeotrope distill Proceed to Fractional Vacuum Distillation retreatment->distill azeotrope->distill no_impurities->distill

Caption: A decision tree for selecting the appropriate purification strategy.

G Diagram 2: Overall Experimental Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Storage crude Crude Product from Synthesis reagent_removal Azeotropic Removal of Excess Chlorinating Agent crude->reagent_removal distillation Fractional Vacuum Distillation reagent_removal->distillation pure_product Purified Product distillation->pure_product analysis Purity Assessment (GC-MS, Anhydrous NMR) pure_product->analysis storage Store Under Inert Atmosphere analysis->storage

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is of paramount importance.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate method for their specific needs.

The Analyte: this compound

This compound (CAS No. 801303-33-3) is a Weinreb amide derivative.[3][4] The presence of bromine and fluorine atoms, along with the N-methoxy-N-methylamide group, imparts unique chemical properties that necessitate a well-considered analytical approach. The primary goal of the analysis is to separate the main compound from potential impurities that may arise during its synthesis.

Anticipated Impurities:

A crucial aspect of developing a purity analysis method is understanding the potential impurities. Based on the likely synthesis route, which would involve the acylation of N,O-dimethylhydroxylamine with 4-bromo-2-fluorobenzoyl chloride (derived from 4-bromo-2-fluorobenzoic acid), we can anticipate the following impurities:

  • Impurity A: 4-Bromo-2-fluorobenzoic acid (unreacted starting material)

  • Impurity B: N,O-dimethylhydroxylamine (unreacted reagent)

  • Impurity C: 4-Bromo-2-fluoro-N-methylbenzamide (a potential side-product if demethylation or rearrangement occurs)

  • Impurity D: Dimerized or other side-reaction products

High-Performance Liquid Chromatography (HPLC): The Primary Workhorse

For non-volatile and thermally stable organic molecules like our target compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity analysis.[5][6] Its high resolving power, robustness, and adaptability make it the ideal starting point.

Proposed HPLC Method

The following method is a robust starting point for the analysis of this compound, based on common practices for similar halogenated aromatic compounds and benzamide derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Rationale: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to control the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm. The benzamide chromophore is expected to have strong absorbance at this wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation: Representative HPLC Data

The following table summarizes hypothetical data from an HPLC analysis of a this compound sample containing the anticipated impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity B: N,O-dimethylhydroxylamine2.85,0000.17
Impurity A: 4-Bromo-2-fluorobenzoic acid6.515,0000.50
This compound15.22,910,00097.00
Impurity C: 4-Bromo-2-fluoro-N-methylbenzamide18.145,0001.50
Impurity D: Dimer22.725,0000.83
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample HPLC HPLC System Sample->HPLC Inject MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Orthogonal and Complementary Techniques: A Comparative Overview

While HPLC is a powerful tool, relying on a single method can sometimes be insufficient, especially for regulatory submissions where orthogonal methods (methods with different separation mechanisms) are often required to confirm purity. The following table compares HPLC with viable alternatives.

TechniquePrincipleAdvantagesDisadvantagesBest For
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, robust, reproducible, wide applicability, readily available instrumentation.[5]May not be suitable for very polar or very non-polar compounds, potential for peak co-elution.Routine purity analysis and quality control.
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a mobile phase of a supercritical fluid (typically CO2), often with a co-solvent.[7][8][9][10]Fast separations, reduced organic solvent consumption ("green" technique), orthogonal selectivity to RP-HPLC, suitable for chiral separations.[7][8][9]Lower efficiency for some applications compared to UHPLC, requires specialized instrumentation.Chiral separations and as an orthogonal technique to HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar, water-miscible organic mobile phase.[11][12][13][14]Excellent retention of very polar compounds that are not well-retained in RP-HPLC.[11][13]Can have longer equilibration times, retention mechanisms can be complex and multimodal.Analysis of highly polar impurities (e.g., N,O-dimethylhydroxylamine).
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[5][15][16][17][18]High efficiency, very small sample and reagent consumption, orthogonal separation mechanism to chromatography.[5][15][16]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.Purity confirmation of charged impurities and as a powerful orthogonal technique.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[19][20][21][22][23]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[20][22][23]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.Absolute purity determination without the need for a specific reference standard of the analyte.

In-Depth Look at Alternative Methodologies

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique is particularly advantageous for its speed and reduced environmental impact due to lower consumption of organic solvents.[9]

Experimental Protocol: SFC

  • Instrumentation: SFC system with a back-pressure regulator and a UV or MS detector.

  • Column: A chiral stationary phase (e.g., polysaccharide-based) or an achiral stationary phase (e.g., silica, diol).

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol).

  • Rationale: The unique properties of supercritical fluids allow for fast separations with high efficiency. SFC is particularly powerful for chiral separations, should stereoisomers be a concern.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for separating highly polar compounds that show little or no retention in RP-HPLC.[11] This would be particularly useful for quantifying the unreacted N,O-dimethylhydroxylamine starting material.

Experimental Protocol: HILIC

  • Instrumentation: Standard HPLC system.

  • Column: Amide, diol, or bare silica column.

  • Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate).

  • Rationale: The separation is based on the partitioning of polar analytes into a water-enriched layer on the surface of the polar stationary phase.

Quantitative NMR (qNMR)

qNMR is a primary analytical method, meaning it can determine purity without the need for a reference standard of the analyte itself.[20][22] This is a significant advantage, especially in the early stages of drug development when a fully characterized reference standard may not be available.

Experimental Protocol: qNMR

  • Instrumentation: High-field NMR spectrometer.

  • Procedure: A known amount of the sample and a certified internal standard are accurately weighed and dissolved in a suitable deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Logical Framework for Method Selection

Method_Selection cluster_primary Primary Method cluster_orthogonal Orthogonal/Confirmatory Methods Start Start: Purity Analysis of This compound HPLC Reversed-Phase HPLC Start->HPLC Routine QC & Purity SFC SFC HPLC->SFC Chiral Impurities or Orthogonal Confirmation HILIC HILIC HPLC->HILIC Highly Polar Impurities CE Capillary Electrophoresis HPLC->CE Charged Impurities or Orthogonal Confirmation qNMR qNMR HPLC->qNMR Absolute Purity & Reference Standard Qualification

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the routine purity analysis of this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method capable of separating the target compound from its likely process-related impurities. The proposed HPLC method serves as an excellent starting point for method development and validation.

However, for a comprehensive purity assessment, especially in a regulatory context, the use of orthogonal techniques is highly recommended.

  • SFC is a valuable tool, particularly if chiral impurities are a possibility, and for a fast, green alternative to HPLC.[7][9]

  • HILIC should be considered for the accurate quantitation of highly polar starting materials or impurities.[11]

  • Capillary Electrophoresis provides a fundamentally different separation mechanism and is ideal for confirming the purity profile obtained by HPLC.[5][15]

  • qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, making it invaluable for the qualification of reference materials.[20][22][23]

The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, the stage of drug development, and regulatory expectations. A multi-faceted approach, leveraging the strengths of different analytical techniques, will ultimately ensure the highest confidence in the purity, and therefore the quality and safety, of this compound.

References

  • Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • "Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe." TMP Universal Journal of Advances in Pharmaceutical Sciences, 2025.
  • "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." Journal of Pharmaceutical Analysis, vol. 12, no. 1, 2022, pp. 15-28.
  • "Hydrophilic interaction chrom
  • "Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control.
  • "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." PMC, National Institutes of Health, 31 Aug. 2011.
  • "Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products."
  • "Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR)." YouTube, 2 Sept. 2018.
  • "Hydrophilic Interaction Liquid Chrom
  • "Supercritical Fluid Chromatography: Advances and Applic
  • "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." National Institutes of Health, 7 Nov. 2014.
  • "Pharmaceutical Applications of Supercritical Fluid Chrom
  • "Hydrophilic interaction chromatography – Knowledge and References." Taylor & Francis.
  • "What is qNMR (quantitative NMR) ?
  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • "What is Supercritical Fluid Chromatography (SFC)
  • "Quantitative NMR Spectroscopy." Acanthus Research, 24 June 2022.
  • "CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY." IJNRD, 7 July 2024.
  • "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade."
  • "A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS." Googleapis.com.
  • "4-Bromo-2-fluoro-N-methylbenzamide synthesis." ChemicalBook.
  • "4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3." ChemicalBook, 24 July 2025.
  • "Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • "What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?." FAQ.
  • "4-Bromo-2-fluoro-N-methylbenzamide." Chongqing Chemdad Co. ,Ltd.
  • "Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of N,N-Diethylbenzamide." Benchchem.
  • "A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples." PubMed, 1 June 2011.
  • "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • "N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds." NINGBO INNO PHARMCHEM CO.,LTD.
  • "Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in F
  • "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." National Institutes of Health, 4 May 2024.
  • "Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research." NINGBO INNO PHARMCHEM CO.,LTD.
  • "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • "A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents." KoreaScience.
  • "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
  • "hplc methods for recently approved pharmaceuticals." National Academic Digital Library of Ethiopia.
  • "HPLC separation of related halogenated aromatic, any one??.
  • "(PDF) 4-Methoxy-N-methylbenzamide.
  • "(PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • "HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column." SIELC Technologies.

Sources

A Comparative Guide to Ketone Synthesis: The Weinreb Amide Method vs. Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, critical to the production of pharmaceuticals, agrochemicals, and fine chemicals. The selection of a synthetic route can profoundly influence the efficiency, scalability, and overall success of a multi-step synthesis. This guide provides an in-depth, objective comparison between the Weinreb amide-based ketone synthesis and other classical methods. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental context to empower researchers in making informed strategic decisions for their synthetic challenges.

The Weinreb Amide: A Paradigm of Controlled Acylation

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb ketone synthesis has become a cornerstone of modern organic synthesis.[1] It offers a reliable and high-yielding method for the preparation of ketones and aldehydes. The core of this methodology lies in the unique reactivity of the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[2][3]

The Key to Control: A Stable Tetrahedral Intermediate

The defining advantage of the Weinreb amide is its ability to react with a single equivalent of an organometallic reagent (such as a Grignard or organolithium reagent) to form a stable tetrahedral intermediate.[4] This intermediate is stabilized by chelation of the magnesium or lithium cation between the methoxy and carbonyl oxygens.[5] This chelated species is resistant to collapse and subsequent over-addition of a second equivalent of the nucleophile, a common problem with other carboxylic acid derivatives like esters and acid chlorides.[1][4] Upon acidic workup, this stable intermediate readily hydrolyzes to furnish the desired ketone in high purity.

The general workflow for the Weinreb ketone synthesis is depicted below:

Weinreb_Workflow Carboxylic_Acid Carboxylic Acid or Acid Chloride Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide HN(OMe)Me·HCl, Coupling Agent Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Intermediate Organometallic Organometallic Reagent (R'-MgX or R'-Li) Organometallic->Intermediate Ketone Ketone Intermediate->Ketone H₃O⁺ Workup Acidic Workup Weinreb_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup R_CO_N R-C(=O)-N(OMe)Me Intermediate [R-C(O⁻)(R')-N(OMe)Me]·MgX⁺ R_CO_N->Intermediate R_MgX R'-MgX R_MgX->Intermediate Intermediate2 [R-C(O⁻)(R')-N(OMe)Me]·MgX⁺ Ketone R-C(=O)-R' Intermediate2->Ketone H3O H₃O⁺ H3O->Ketone Byproduct HN(OMe)Me + MgX₂ + H₂O

Sources

The Chemist's Scalpel: A Comparative Guide to Weinreb Amides and Acid Chlorides in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry, the precise construction of ketones is a foundational task. While numerous methods exist, the choice between a classical acid chloride and a modern Weinreb amide can significantly impact yield, purity, and functional group compatibility. This guide provides an in-depth technical comparison, moving beyond mere procedural steps to elucidate the underlying mechanistic principles and offer field-proven insights for drug development and complex molecule synthesis.

The perennial challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols.[1][2] This side reaction arises from the high reactivity of the initially formed ketone intermediate towards the potent nucleophilicity of Grignard and organolithium reagents.[3] While acid chlorides, as highly activated acylating agents, are traditional substrates, their inherent reactivity often exacerbates this issue. The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), offers a robust solution to this problem, providing a more controlled and often higher-yielding pathway to the desired ketone.[4][5]

Mechanistic Divergence: The Key to Selectivity

The superior performance of Weinreb amides stems from a fundamental difference in the reaction mechanism compared to that of acid chlorides.

The Uncontrolled Reactivity of Acid Chlorides

When an organometallic reagent, such as a Grignard reagent, reacts with an acid chloride, a ketone is formed via nucleophilic acyl substitution. However, this newly formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the ultimate formation of a tertiary alcohol.[3] Even with careful control of stoichiometry and low temperatures, this over-addition can be difficult to prevent, resulting in a mixture of products and complicating purification.[6]

Reaction of an acid chloride with a Grignard reagent.
The Stabilizing Influence of the Weinreb Amide

In stark contrast, the Weinreb amide reacts with an organometallic reagent to form a stable tetrahedral intermediate.[7] This stability is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by the methoxy and carbonyl oxygen atoms, forming a five-membered ring.[8] This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1] Consequently, the ketone is only liberated after the excess organometallic reagent has been quenched, effectively preventing over-addition.[2]

Sources

A Researcher's Guide to Purity Assessment of Benzamides: A Comparative Analysis of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For researchers, scientists, and drug development professionals working with benzamides—a critical structural motif in numerous active pharmaceutical ingredients (APIs)—selecting the optimal analytical technique for purity assessment is a decision with significant implications for data integrity and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established methods, offering field-proven insights and supporting experimental data to inform your analytical strategy.

The Principle of Absolute Quantification: Why qNMR Stands Apart

At its core, quantitative NMR (qNMR) is a primary ratio method, a characteristic that fundamentally distinguishes it from comparative techniques like High-Performance Liquid Chromatography (HPLC).[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] This intrinsic relationship allows for the direct calculation of a substance's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][3] This is particularly advantageous in early drug development when a fully characterized reference standard of the benzamide may not yet be available.[2]

In contrast, chromatographic techniques typically rely on the relative response of a detector to the analyte versus impurities. This can sometimes lead to an overestimation of purity, as not all species may be detected or may have different response factors.[4] qNMR, by its nature, provides a more direct and absolute measure of purity.

A Tale of Two Techniques: qNMR vs. HPLC for Benzamide Purity

To illustrate the practical application and comparative performance of qNMR, let us consider the purity assessment of a common benzamide derivative, 4-Chlorobenzamide.

Table 1: Comparative Purity Analysis of 4-Chlorobenzamide
ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Purity (w/w %) 99.2% ± 0.3%99.5% (Area %)
Internal Standard Maleic Acid (Certified)Not Applicable
Quantification Principle Absolute (Molar Ratio)Relative (UV Absorbance)
Identified Impurities Residual Solvents (e.g., Ethyl Acetate), trace unidentified aromatic signalsSeveral minor peaks with different retention times
Strengths - Direct, absolute purity determination- No analyte-specific reference standard required- Simultaneous structural confirmation- High sensitivity for trace impurities- High throughput for routine analysis
Limitations - Lower sensitivity than HPLC- Potential for signal overlap- Requires analyte-specific reference standard for absolute quantification- Variable UV response for different impurities

This table presents representative data for illustrative purposes.

This comparative data highlights the complementary nature of the two techniques. While HPLC excels at detecting trace impurities with high sensitivity, qNMR provides a highly accurate and precise absolute purity value for the main component.[1] For a comprehensive quality assessment, a dual approach is often recommended.[1]

Experimental Design: A Self-Validating qNMR Protocol for Benzamide Purity

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize potential sources of error and ensure the validity of the final purity calculation.

The qNMR Workflow: A Logical Framework

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh benzamide analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh certified internal standard weigh_is->dissolve transfer Transfer to high-quality NMR tube dissolve->transfer setup Optimize spectrometer (shimming, tuning) transfer->setup acquire Acquire 1D 1H NMR spectrum with quantitative parameters setup->acquire process Phase and baseline correction acquire->process integrate Integrate selected analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for benzamide purity assessment using qNMR.

Step-by-Step Experimental Protocol for qNMR Purity of a Benzamide

1. Selection of a Suitable Internal Standard: The choice of an internal standard is critical to the success of a qNMR experiment. The ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Possess signals in the ¹H NMR spectrum that are well-resolved from those of the benzamide analyte and any potential impurities.

  • Be soluble in the chosen deuterated solvent.

For aromatic compounds like benzamides, suitable internal standards include Maleic Acid , Dimethyl Sulfone , or 1,4-Bis(trimethylsilyl)benzene .[5][6] A preliminary ¹H NMR of the benzamide alone should be acquired to identify regions free of analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the benzamide sample into a clean, dry vial using a calibrated microbalance.

  • Accurately weigh an appropriate amount of the chosen certified internal standard to achieve a molar ratio close to 1:1 with the analyte.

  • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that ensures complete dissolution.[5]

  • Ensure thorough mixing using a vortex mixer.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Perform standard instrument setup procedures, including shimming the magnetic field to achieve good resolution and tuning the probe.

  • Acquire a one-dimensional ¹H NMR spectrum using a single-pulse experiment.

  • Key Quantitative Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals to be integrated. This ensures complete relaxation of the protons between scans, which is crucial for accurate integration. A typical starting value is 30 seconds.

    • Number of Scans (ns): Choose a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[7]

    • Pulse Angle: Use a 90° pulse.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum to ensure accurate integration.

  • Select well-resolved, singlet signals for both the benzamide analyte and the internal standard for integration, if possible. For benzamides, aromatic protons are often suitable.

  • Integrate the selected signals.

  • Calculate the purity of the benzamide using the following equation:

    Purity (analyte) % = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity (is) %

    Where:

    • I = Integral area of the signal

    • N = Number of protons corresponding to the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity (is) = Certified purity of the internal standard

Visualizing the Purity Calculation

Purity_Calculation cluster_inputs Experimental Inputs cluster_nmr NMR Data m_analyte Mass of Benzamide Purity_calc Purity Calculation Equation m_analyte->Purity_calc m_is Mass of Internal Standard m_is->Purity_calc MW_analyte MW of Benzamide MW_analyte->Purity_calc MW_is MW of Internal Standard MW_is->Purity_calc P_is Purity of Internal Standard P_is->Purity_calc I_analyte Integral of Analyte Signal I_analyte->Purity_calc N_analyte Protons of Analyte Signal N_analyte->Purity_calc I_is Integral of Standard Signal I_is->Purity_calc N_is Protons of Standard Signal N_is->Purity_calc Final_Purity Purity of Benzamide (w/w %) Purity_calc->Final_Purity

Caption: Relationship of inputs for the qNMR purity calculation.

Conclusion: An Indispensable Tool for the Modern Researcher

Quantitative NMR has emerged as a powerful, reliable, and increasingly accessible technique for the absolute purity determination of pharmaceutical compounds, including the versatile class of benzamides.[8] Its ability to provide a direct measure of purity without reliance on an analyte-specific reference standard makes it an invaluable tool, from early-stage drug discovery to the certification of reference materials.[4] While chromatographic methods remain the workhorse for impurity profiling, the orthogonal and absolute nature of qNMR provides a higher level of confidence in the quality and integrity of your research materials. By understanding the principles and adhering to a robust experimental protocol, researchers can leverage the full potential of qNMR to ensure the accuracy and reproducibility of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
  • ResearchGate. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate.
  • PubMed. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM.
  • BIPM. (n.d.). qNMR. BIPM.
  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. ResearchGate.
  • CCTL at the University of Illinois. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). HMDB.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate.
  • MDPI. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI.
  • University of York. (n.d.). Quantitative NMR Spectroscopy. University of York.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. NCBI.
  • Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc.
  • ResearchGate. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate.
  • PubMed. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.
  • PubMed. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
  • ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate.

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

In modern synthetic chemistry, particularly within pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the integrity of the final active pharmaceutical ingredient (API). This compound is a specialized synthetic intermediate known as a Weinreb-Nahm amide.[1][2][3] Its utility lies in its ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition, a property conferred by the stable tetrahedral intermediate it forms.[2][3][4]

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) methodologies for the characterization of this key intermediate. We will move beyond simple protocol recitation to explore the causality behind analytical choices, enabling researchers to select and optimize methods for confirming molecular identity, assessing purity, and elucidating structural features.

Physicochemical Profile and Its Implications for MS Analysis

Understanding the fundamental properties of this compound is the first step in designing a robust analytical strategy.

PropertyValueImplication for Mass Spectrometry Analysis
Molecular Formula C₈H₈BrFNODefines the elemental composition for exact mass calculations.
Molecular Weight 248.06 g/mol Determines the approximate mass-to-charge ratio (m/z) of the molecular ion.
Key Structural Features Halogenated (Br, F) aromatic ring, Tertiary Amide (Weinreb)The bromine atom will produce a characteristic M⁺/M⁺+2 isotopic pattern with an approximate 1:1 intensity ratio, a powerful diagnostic tool. The amide bond is a likely site of fragmentation.
Volatility Moderate (Melting Point: 125-129 °C)[5][6]Sufficiently volatile for Gas Chromatography (GC-MS) with appropriate temperature programming, but also highly suitable for Liquid Chromatography (LC-MS).
Polarity Moderately PolarExcellent solubility in common organic solvents used for both GC and LC sample preparation (e.g., Methanol, Acetonitrile, Dichloromethane).
The Core Directive: Selecting the Right Ionization Technique

The choice of ionization source is the most critical decision in the mass spectrometric analysis of any compound. It dictates whether you primarily observe the intact molecule or its constituent fragments, thus defining the nature of the information you can obtain. For this compound, the choice is a classic trade-off between structural elucidation and molecular weight confirmation.[7][8][9]

  • Electron Ionization (EI): The Structural Fingerprint EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[9] This process is highly energetic and not only ionizes the molecule but also induces extensive and reproducible fragmentation.

    • Why Choose EI? It is the gold standard for generating a detailed "fingerprint" mass spectrum. The resulting fragmentation pattern is highly specific to the molecule's structure and can be used to confirm its identity by matching against libraries or by manual interpretation of fragmentation pathways. It is the method of choice when coupled with Gas Chromatography (GC-MS).

    • Causality: The 70 eV energy is significantly higher than the ionization energy of most organic molecules, ensuring efficient ionization but also depositing enough internal energy to break covalent bonds.[10]

  • Electrospray Ionization (ESI): The Molecular Weight Confirmer ESI is a "soft" ionization technique that generates ions from a liquid solution.[8][11] It imparts very little excess energy to the analyte, resulting in minimal to no fragmentation.

    • Why Choose ESI? It is ideal for unequivocally determining the molecular weight of the compound. For this compound, ESI will predominantly produce the protonated molecule, [M+H]⁺. This is the preferred method for analytes that are thermally labile or not volatile enough for GC and is the most common interface for Liquid Chromatography (LC-MS).

    • Causality: ESI relies on creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are desorbed into the gas phase, a gentle process that preserves the intact molecule.[11]

cluster_input Analyte cluster_ei Hard Ionization cluster_esi Soft Ionization Analyte 4-Bromo-2-fluoro- N-methoxy-N-methylbenzamide EI Electron Ionization (EI) (High Energy) Analyte->EI ESI Electrospray Ionization (ESI) (Low Energy) Analyte->ESI Fragments Result: Extensive Fragmentation (Structural Fingerprint) EI->Fragments Provides structural details MolIon Result: Intact Molecular Ion ([M+H]⁺) ESI->MolIon Confirms molecular weight

Caption: Comparison of "Hard" (EI) vs. "Soft" (ESI) ionization outcomes.

Decoding the Fragmentation: A Predictive Analysis

While ESI provides the molecular weight, the true structural confirmation comes from the EI fragmentation pattern. The presence of bromine is a key advantage, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This means any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.

The fragmentation of this compound is expected to proceed through several high-probability pathways, primarily involving cleavages alpha to the carbonyl group and within the N-methoxy-N-methyl moiety.

G cluster_frags Key Fragments M Molecular Ion [M]⁺˙ m/z 247/249 F1 [M - OCH₃]⁺ m/z 216/218 Loss of Methoxy Radical M->F1 α-cleavage F2 [M - N(O)CH₃]⁺ Acylium Ion m/z 187/189 M->F2 Amide bond cleavage F5 [M - Br]⁺ m/z 168 M->F5 Halogen loss F4 [C₇H₃FO]⁺ Loss of Br from Acylium Ion m/z 126 F2->F4 Halogen loss F3 [C₇H₃BrFO]⁺˙ Loss of N(CH₃)₂

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Explanation of Key Fragments:

  • Molecular Ion (m/z 247/249): The parent ion peak. Its presence confirms the molecular weight, and the 1:1 doublet immediately confirms the presence of one bromine atom.

  • Acylium Ion (m/z 187/189): This is often a very stable and therefore abundant fragment in the mass spectra of amides and esters.[12] It results from the cleavage of the C-N bond, yielding the [4-Bromo-2-fluorobenzoyl]⁺ cation. The 1:1 isotopic pattern is retained.

  • Loss of Methoxy (m/z 216/218): Cleavage of the N-O bond results in the loss of a methoxy radical (•OCH₃), a common pathway for Weinreb amides.

  • Loss of Bromine (m/z 168): Loss of the bromine radical from the molecular ion. This fragment will appear as a single peak, not a doublet.

  • Aromatic Fragment (m/z 126): Subsequent loss of the bromine radical from the acylium ion (m/z 187/189) would yield the [2-fluorobenzoyl]⁺ cation at m/z 126.

Validated Experimental Workflows

The following protocols provide self-validating systems for the comprehensive analysis of the target compound. The GC-MS protocol validates structure, while the LC-MS protocol validates molecular weight and is suitable for purity analysis alongside a UV detector.

cluster_gcms Protocol 1: GC-MS (Structural Fingerprint) cluster_lcms Protocol 2: LC-MS (MW Confirmation & Purity) start Sample Preparation (1 mg/mL in Acetonitrile) gc_inject Inject 1 µL start->gc_inject Split/Splitless Inlet lc_inject Inject 5 µL start->lc_inject gc_col GC Separation (e.g., DB-5ms column) gc_inject->gc_col ei_source EI Source (70 eV) gc_col->ei_source ms_detect_gc Mass Analyzer (Scan m/z 50-350) ei_source->ms_detect_gc gc_data Fragmentation Spectrum ms_detect_gc->gc_data lc_col LC Separation (e.g., C18 column) lc_inject->lc_col esi_source ESI Source (+) lc_col->esi_source ms_detect_lc Mass Analyzer (Scan m/z 100-350) esi_source->ms_detect_lc lc_data [M+H]⁺ Spectrum ms_detect_lc->lc_data

Caption: Comparative experimental workflows for GC-MS and LC-MS analysis.

This protocol is designed for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like ethyl acetate or acetonitrile.

  • GC System:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 50-350 m/z.

  • Expected Outcome: A chromatogram showing a single peak for the pure compound, with a corresponding mass spectrum exhibiting the fragmentation pattern detailed in Section 3. The presence of the m/z 247/249 and 187/189 doublets is a key validation point.

This protocol is ideal for molecular weight confirmation and purity assessment, especially as part of a reaction monitoring or quality control workflow.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to 10 µg/mL using the initial mobile phase composition.

  • LC System:

    • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min at 300°C.

    • Scan Range: 100-350 m/z.

  • Expected Outcome: A chromatogram showing a sharp peak for the analyte. The mass spectrum for this peak should show a dominant ion doublet at m/z 248/250 (for [M+H]⁺), confirming both the molecular weight and the presence of a single bromine atom. The high sensitivity allows for the detection of trace impurities.

Data Summary and Alternative Methodologies

The two techniques provide complementary and confirmatory data.

TechniquePrimary Ion(s) Observed (m/z)Key Information ProvidedBest For
GC-EI-MS 247/249, 187/189, 216/218Structural Fingerprint, Isotopic ConfirmationUnambiguous structural identification
LC-ESI-MS 248/250 ([M+H]⁺)Molecular Weight, Isotopic ConfirmationPurity analysis, reaction monitoring, analysis of complex mixtures

While MS is unparalleled for its sensitivity and ability to provide molecular weight and structural data, it should be used in concert with other techniques for complete characterization:

  • Nuclear Magnetic Resonance (NMR): Provides definitive information on the connectivity of atoms (¹H, ¹³C NMR), which is essential for absolute structure confirmation of novel compounds. MS confirms the result is for a compound of the correct mass.

  • HPLC with UV Detection: A robust and widely used technique for purity assessment and quantification. Coupling it with MS (LC-MS) adds the dimension of mass identification for each peak observed.

Conclusion

The mass spectrometric analysis of this compound is a clear example of applied analytical strategy. A dual-pronged approach is recommended for full characterization. GC-EI-MS should be employed to generate a rich, reproducible fragmentation fingerprint that validates the compound's specific covalent structure. In parallel, LC-ESI-MS serves as a rapid and gentle method to confirm the correct molecular weight and assess sample purity with high sensitivity. By understanding the causality behind the choice of ionization and the predictable fragmentation pathways, researchers can confidently and efficiently characterize this critical synthetic intermediate, ensuring the quality and success of their drug development programs.

References

  • Chem-Impex. (n.d.). 4-Bromo-2-fluoro-N-metilbenzamida.
  • ECHEMI. (n.d.). 749927-69-3, 4-Bromo-2-fluoro-N-methylbenzamide Formula.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • D'Silva, C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160779897, C16H14Br2F2N2O2.
  • NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Guidechem. (n.d.). 5-BroMo-4-chloro-2-fluoro-N-Methoxy-N-Methyl-benzaMide 1704367-16-7.
  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from University of Arizona Analytical and Biological Mass Spectrometry Facility.
  • Current Protocols in Protein Science. (2001). Weinreb amides.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics.
  • Chemzq. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from Emory University Department of Chemistry.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • Scribd. (n.d.). Ionization Techniques in Mass Spectros.
  • SlidePlayer. (n.d.). Mass Spec.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). This compound.
  • Parchem. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • ResearchGate. (n.d.). Halogenated fatty amides – A brand new class of disinfection by-products.
  • ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • ResearchGate. (n.d.). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds.
  • BenchChem. (n.d.). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • PubMed. (2002). Analysis of a stable halogenated derivative of muramic acid by gas chromatography-negative ion chemical ionization tandem mass spectrometry.
  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69683, 4-Bromobenzamide.
  • Wiley Online Library. (n.d.). Supporting Information.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • PubMed. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • Sigma-Aldrich. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide.

Sources

comparison of morpholine amides versus Weinreb amides in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Morpholine and Weinreb Amides in Acylation Reactions

For researchers, medicinal chemists, and process development professionals, the efficient and controlled synthesis of ketones and aldehydes from carboxylic acid derivatives is a cornerstone of molecular construction. The challenge, however, has always been to tame the high reactivity of common organometallic reagents to prevent the undesired over-addition that leads to tertiary alcohols. For decades, the Weinreb amide has been the gold-standard solution. Yet, a classical, yet underexplored alternative, the morpholine amide, presents a compelling case for consideration, offering distinct advantages in cost and practicality. This guide provides an in-depth, objective comparison of these two critical acylating intermediates, supported by mechanistic insights and experimental data, to inform your selection in drug development and synthetic chemistry.

The Fundamental Challenge: Controlling Reactivity in Acylation

The reaction of organometallic reagents (like Grignards or organolithiums) with acylating agents such as esters or acid chlorides is a fundamental method for C-C bond formation. However, the ketone product formed is often more reactive than the starting material. This leads to a second nucleophilic attack on the newly formed ketone, yielding a tertiary alcohol as a significant, often undesired, byproduct. This lack of control complicates purification and reduces the yield of the target ketone.[1][2][3]

The development of specialized acylating agents that could deliver a single addition of the organometallic reagent was a crucial advancement. This is achieved by forming a stable tetrahedral intermediate that resists collapse and further reaction until a deliberate workup step.[3][4] Both Weinreb and morpholine amides accomplish this, but through subtly different means and with different practical implications.

G cluster_start Starting Materials cluster_reaction Reaction Pathway SM Ester or Acid Chloride Ketone Desired Ketone (Intermediate) SM->Ketone 1st Addition RMgX Organometallic (R-MgX) RMgX->Ketone Over Over-addition Product (Tertiary Alcohol) RMgX->Over Ketone->Over 2nd Addition (Undesired)

Caption: The classical problem of over-addition in ketone synthesis.

The Gold Standard: The Weinreb Amide

Introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized ketone synthesis.[3][5] Its efficacy stems from the formation of a highly stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][3][6]

Mechanism of Action

The key to the Weinreb amide's success is the N-methoxy group. When a nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the newly formed alkoxide and the methoxy oxygen.[3][6] This stable complex prevents the elimination of the amide moiety and subsequent formation of the ketone until an acidic workup is performed.[4][7] This chelation-driven stability is the primary reason it effectively prevents over-addition.[1][2]

G WA Weinreb Amide (R'-CO-N(Me)OMe) Intermediate Stable Chelated Intermediate WA->Intermediate RMgX R-MgX RMgX->Intermediate Nucleophilic Attack Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Stable until quench Ketone Ketone (R'-CO-R) Workup->Ketone Side MgX(N(Me)OMe) Workup->Side

Caption: Weinreb amide mechanism via a stable chelated intermediate.

Practical Considerations
  • Synthesis: Weinreb amides are typically prepared by coupling a carboxylic acid derivative (like an acid chloride or ester) with N,O-dimethylhydroxylamine hydrochloride.[4][8]

  • Reactivity: They are highly reliable and react cleanly with a vast scope of organolithium and Grignard reagents.[1][3]

  • Drawbacks: The primary precursor, N,O-dimethylhydroxylamine hydrochloride, is a specialized reagent that is relatively expensive, hygroscopic, and less stable, posing challenges for large-scale industrial applications.[9][10]

The Practical Challenger: The Morpholine Amide

N-acylmorpholines, or morpholine amides, have been known for decades but have been significantly underexplored compared to their Weinreb counterparts.[11][12] Recent studies, however, highlight them as a highly practical and economical alternative for controlled acylation.[9][13] They also effectively prevent over-addition, allowing for the clean synthesis of ketones and, with hydride reagents, aldehydes.[11][12]

Mechanism of Action

Similar to the Weinreb amide, the morpholine amide is believed to form a chelated tetrahedral intermediate that prevents premature collapse to the ketone. In this case, the ring oxygen of the morpholine moiety acts as the chelating atom with the metal cation.[9] This prevents the over-addition of organometallic reagents.[14] However, experimental evidence suggests that the equilibrium between the starting materials and this intermediate may be more reversible compared to the Weinreb amide system, indicating a potentially less stable intermediate.[10]

G MA Morpholine Amide (R'-CO-N(CH₂CH₂)₂O) Intermediate Chelated Intermediate MA->Intermediate RMgX R-MgX RMgX->Intermediate Nucleophilic Attack Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Ketone Ketone (R'-CO-R) Workup->Ketone Side MgX(Morpholinide) Workup->Side

Caption: Morpholine amide mechanism for controlled ketone synthesis.

Practical Considerations
  • Synthesis: Morpholine amides are prepared from morpholine, an inexpensive, stable, and widely available industrial chemical, making them highly attractive from a process chemistry perspective.[10]

  • Properties: The resulting amides often exhibit higher water solubility than Weinreb amides, which can simplify workup procedures.[9][11]

  • Reactivity: While broadly effective, morpholine amides can show lower reactivity compared to Weinreb amides, sometimes requiring more equivalents of the organometallic reagent or longer reaction times for complete conversion.[9][10]

Head-to-Head Comparison: Morpholine vs. Weinreb Amides

The choice between these two acylating agents depends on a balance of reactivity, cost, scale, and the specific nature of the synthetic challenge.

FeatureWeinreb Amide (N-methoxy-N-methylamide)Morpholine Amide (N-acylmorpholine)Advantage
Precursor Cost High (N,O-dimethylhydroxylamine HCl is a specialized reagent).[10]Very Low (Morpholine is an industrial commodity).[10]Morpholine
Precursor Stability Lower (Hygroscopic hydrochloride salt).[9][10]High (Stable, readily available liquid).[9]Morpholine
Reactivity Generally higher and more complete conversion.[10]Can be sluggish; may require excess reagent or longer times.[10]Weinreb
Intermediate Stability Forms a very stable 5-membered chelated intermediate.[3][6]Forms a 6-membered chelated intermediate; equilibrium may be more reversible.[9][10]Weinreb
Water Solubility Generally lower (more hydrophobic).[9]Often higher, which can aid in workup.[9][11]Morpholine
Scalability Cost and handling of precursor can be limiting.[9]Excellent due to low cost and stability of morpholine.[11]Morpholine
Generality Extremely broad scope, considered the "gold standard".[3][5]Broad scope, but less explored; may be more substrate-dependent.[11][12]Weinreb
Experimental Data: A Case Study with Alkynyllithium Reagents

A direct comparison highlights the difference in reactivity. In a study reacting various amides with 1.1 equivalents of an alkynyllithium reagent at 0°C for 1 hour, the difference was clear:

Amide Substrate% Conversion to Ynone% Starting Amide Remaining
Weinreb Amide 100%0%
Morpholine Amide 75-94%6-25%
Data adapted from a study highlighted by Ogiwara, Y. (2025).[9][10]

This data quantitatively demonstrates that under identical conditions, the Weinreb amide reacts to completion while the morpholine amide does not.[10] Further experiments showed that the reaction with the morpholine amide is reversible; adding a Weinreb amide to a partially reacted morpholine amide mixture resulted in the complete regeneration of the morpholine amide and selective formation of the ynone from the Weinreb amide.[10] This underscores the superior thermodynamic stability of the Weinreb amide's chelated intermediate.

Experimental Protocols

To provide a practical context, here are representative, step-by-step protocols for ketone synthesis using both amides.

Protocol 1: Ketone Synthesis via Weinreb Amide

G cluster_prep Preparation cluster_add Addition cluster_workup Workup P1 Dissolve Weinreb Amide in anhydrous THF P2 Cool to 0 °C (or -78 °C) P1->P2 A1 Add Grignard Reagent dropwise P2->A1 A2 Stir for 1-3 h A1->A2 W1 Quench with sat. aq. NH₄Cl A2->W1 W2 Extract with EtOAc W1->W2 W3 Purify via Chromatography W2->W3

Caption: General workflow for Weinreb amide acylation.

Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagents: The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Addition: The organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours. Progress can be monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired ketone.

Protocol 2: Ketone Synthesis via Morpholine Amide

Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagents: The morpholine amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Addition: The organometallic reagent (e.g., Phenylmagnesium bromide, 1.5 eq) is added dropwise via syringe. Note: A larger excess may be required for complete conversion compared to the Weinreb protocol.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 4 hours.

  • Quenching: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl).

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the pure ketone.

Conclusion and Recommendations

Both Weinreb and morpholine amides are excellent tools for overcoming the challenge of over-addition in acylation reactions. The choice between them is a strategic one dictated by the goals of the synthesis.

  • The Weinreb amide remains the superior choice for exploratory, small-scale synthesis and complex molecular construction where absolute reliability and high reactivity with precious substrates are paramount. Its robust and well-documented performance across a vast range of nucleophiles justifies its higher cost in these settings.

  • The morpholine amide is an outstanding alternative for large-scale synthesis, process development, and cost-driven projects. Its key advantages—low cost, operational stability, high water solubility, and the wide availability of its morpholine precursor—make it an economically and logistically compelling option.[9][11][12] Researchers should anticipate potentially lower reactivity, which can often be overcome by adjusting reaction conditions, such as using a larger excess of the nucleophile or allowing for longer reaction times.

Ultimately, the classical morpholine amide is a powerful, practical, and often overlooked acylating agent.[11][12] For any drug development professional or process chemist, it warrants serious consideration as a cost-effective and scalable alternative to the venerable Weinreb amide.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Link][11][12][13]
  • ResearchGate. (2025). (PDF)
  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7257–7264. [Link]
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
  • Clark, C. T., Milgram, B. C., & Scheidt, K. A. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 6(21), 3743–3746. [Link]
  • Scheidt, K. A., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides.
  • ResearchGate. (2019).
  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
  • R Discovery. (2025).
  • Singh, J., et al. (2016).
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Weinreb Amides. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides. [Link]
  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]
  • Senter, T., et al. (2002). Weinreb amides. Organic Syntheses, 79, 204. [Link]
  • Libri, F., et al. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 15(7), 4973–4986. [Link]
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
  • Wikipedia. (n.d.). Morpholine. [Link]

Sources

analytical techniques for monitoring Weinreb amide reaction completion

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Analytical Techniques for Monitoring Weinreb Amide Reaction Completion

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic chemistry. First reported in 1981, this functional group serves as a powerful acylating agent, enabling the controlled synthesis of ketones and aldehydes from highly reactive organometallic reagents.[1][2] The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition that plagues reactions with esters or acyl chlorides.[1][3][4]

Given the precision required in multi-step synthesis, particularly in pharmaceutical and materials science, the ability to accurately monitor the progress of a Weinreb amide formation is paramount. Incomplete reactions can lead to difficult purifications and reduced yields, while unnecessarily long reaction times waste resources. This guide provides a comparative analysis of the most common analytical techniques used to monitor the completion of Weinreb amide syntheses, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Chemist's Dilemma: Choosing the Right Monitoring Tool

The choice of an analytical technique is a critical experimental decision driven by the specific needs of the reaction, the available instrumentation, and the level of detail required. A quick qualitative check may suffice for a routine reaction, whereas a complex optimization or mechanistic study demands precise, real-time quantitative data. Here, we compare the most effective methods: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Overview of Analytical Techniques
TechniqueSpeed of AnalysisCost (Instrumentation)Information ProvidedKey AdvantageKey Limitation
TLC Very Fast (~5-15 min)LowQualitativeSimplicity and speed for routine checksLimited to non-volatile, UV-active, or stainable compounds; not quantitative
LC-MS Fast (~5-20 min)HighQuantitative (Mass)High sensitivity and mass identification of componentsRequires sample quenching and preparation; potential for ionization issues
¹H NMR Moderate (~10-20 min)Very HighQuantitative (Structural)Rich structural information and direct observation of functional group conversionLower sensitivity; requires deuterated solvents and sample workup
In-situ FTIR Real-TimeHighQuantitative (Functional Group)Continuous, real-time data without sampling; ideal for kinetics and mechanism studies[5]Indirect structural information; requires specialized probe and software

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

TLC is the most ubiquitous technique for monitoring organic reactions due to its speed, low cost, and simplicity.[6] It provides a rapid, qualitative assessment of the presence of starting materials and the formation of new products.

Expertise & Experience: Causality in TLC Monitoring

The effectiveness of TLC hinges on the differential partitioning of the reaction components between the stationary phase (typically silica gel) and the mobile phase (the eluent). The starting carboxylic acid (or acyl chloride) and the resulting Weinreb amide have different polarities. The carboxylic acid is quite polar and often streaks on the silica plate, while the Weinreb amide is typically less polar and will have a higher Retention Factor (Rf). This difference in polarity is what allows for their separation and visualization.

A key practice for trustworthy results is "co-spotting," where the reaction mixture is spotted on top of the starting material spot in a separate lane. If the reaction is complete, only the product spot will be visible in the reaction lane, and it will be distinct from the starting material spot in the reference lane. The co-spot lane will show both spots, confirming their different Rf values.[6]

Experimental Protocol: TLC Analysis
  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).[6]

  • Sample Preparation : Prepare dilute solutions (~1 mg/mL) of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting : Use a capillary tube to apply a small spot of the starting material solution to the SM and Co lanes. Then, spot the reaction mixture solution onto the Rxn and Co lanes.[6]

  • Development : Place the plate in a covered TLC chamber containing an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The choice of eluent is crucial; the goal is to achieve an Rf value for the product of approximately 0.3-0.5 for optimal separation.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as many aromatic starting materials and products are UV-active.[8][9]

    • If compounds are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general-purpose stain that reacts with many functional groups.[9] For amines or amides, specific stains like p-anisaldehyde can also be effective.[7] Gently heat the stained plate with a heat gun to develop the spots.

  • Interpretation : A completed reaction will show the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot with a different Rf.

Visualization of TLC Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation prep_sample Prepare Dilute Samples (SM & Rxn Mixture) spot Spot Samples on Plate prep_sample->spot prep_plate Mark TLC Plate (SM, Rxn, Co-spot lanes) prep_plate->spot develop Develop in Eluent spot->develop visualize Visualize (UV, Stain) develop->visualize result Assess Reaction Completion visualize->result G cluster_setup Setup cluster_monitoring Real-Time Monitoring cluster_result Result setup_probe Insert ATR Probe into Reactor setup_bkg Collect Background Spectrum setup_probe->setup_bkg initiate Initiate Reaction setup_bkg->initiate collect Collect Spectra Continuously initiate->collect analyze Track Key Peak Areas (Reactant vs. Product) collect->analyze endpoint Determine Endpoint (Concentrations Plateau) analyze->endpoint

Sources

Safety Operating Guide

Proper Disposal of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS No. 749927-69-3). As a halogenated organic compound prevalent in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

The core principle behind the disposal of this compound is that it must be treated as a hazardous waste. Its chemical structure, containing bromine and fluorine atoms on a benzamide scaffold, classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent environmental contamination and mitigate health risks.[1][2]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its associated hazards is critical. The primary risks associated with this and structurally similar compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3]

While comprehensive toxicological data for this specific molecule may be limited, the known hazards of related benzamide and halogenated aromatic compounds necessitate treating it with significant caution.[3][5] All waste generated must be managed in accordance with local, state, and federal regulations.[6][7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling and disposal procedures involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is essential in case of accidental contact.[4]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn if there is a risk of splashing.[8]Protects eyes from dust particles and chemical splashes, preventing serious irritation.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for extended handling.[8][9]Prevents direct skin contact and subsequent irritation.[3] Glove manufacturer's compatibility charts should be consulted.
Body Protection Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.[8]Protects skin and personal clothing from contamination.[9]
Respiratory A NIOSH-approved respirator may be required if dust or aerosols are generated outside of a fume hood.[3]Prevents inhalation of the compound, which can cause respiratory irritation.[3]

Disposal Procedures: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[6][9] It must be collected as hazardous chemical waste.

The following diagram outlines the logical flow for managing waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Final Disposal Pathway Start Waste Generated CheckContamination Is the waste pure compound, a solution, or contaminated labware? Start->CheckContamination PureCompound Pure Compound / Grossly Contaminated Material CheckContamination->PureCompound Pure Compound Solution Solution (e.g., reaction mixture, chromatography fractions) CheckContamination->Solution Solution Labware Contaminated Labware (e.g., gloves, weigh boats, glassware) CheckContamination->Labware Contaminated Labware CollectSolid Collect in a dedicated 'Halogenated Organic Solid Waste' container. PureCompound->CollectSolid CollectLiquid Collect in a dedicated 'Halogenated Organic Liquid Waste' container. Solution->CollectLiquid CollectLabware Triple rinse glassware; collect disposable labware in a designated solid waste container. Labware->CollectLabware LabelWaste Label container clearly: - 'Hazardous Waste' - 'this compound' - List all components and approximate concentrations - Accumulation Start Date CollectSolid->LabelWaste CollectLiquid->LabelWaste CollectLabware->LabelWaste Store Store container in a designated satellite accumulation area. LabelWaste->Store ArrangePickup Arrange for pickup by institutional Environmental Health & Safety (EHS). Store->ArrangePickup Incineration Final Disposal: Licensed hazardous waste incinerator with scrubber. ArrangePickup->Incineration

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.